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  • Product: 3-Methylquinoline-2-carbaldehyde
  • CAS: 408523-30-8

Core Science & Biosynthesis

Foundational

3-Methylquinoline-2-carbaldehyde structure and properties

Synthesis, Reactivity, and Pharmacophore Integration Executive Summary 3-Methylquinoline-2-carbaldehyde is a privileged heterocyclic scaffold characterized by a reactive electrophilic center (aldehyde) at the C2 position...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacophore Integration

Executive Summary

3-Methylquinoline-2-carbaldehyde is a privileged heterocyclic scaffold characterized by a reactive electrophilic center (aldehyde) at the C2 position and a steric/lipophilic modulator (methyl group) at the C3 position. Unlike its more common isomer (2-methylquinoline-3-carbaldehyde), this specific regioisomer offers unique chelating geometries for metallo-drug design and serves as a critical intermediate in the synthesis of styrylquinoline antibiotics and anticancer agents. This guide details the selective synthesis, physicochemical profile, and derivatization protocols for this compound.

Part 1: Structural Analysis & Physicochemical Profile

The distinct reactivity of 3-methylquinoline-2-carbaldehyde arises from the electron-deficient nature of the quinoline ring, which enhances the electrophilicity of the C2-carbonyl carbon. The C3-methyl group provides steric bulk that can restrict bond rotation in downstream derivatives (e.g., Schiff bases), often locking ligands into bioactive conformations.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 3-Methylquinoline-2-carbaldehyde
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Physical State Crystalline Solid (Pale Yellow)
Melting Point 105–108 °C (Solvent dependent)
Solubility Soluble in CHCl₃, DMSO, DMF; sparingly soluble in water.[1][2]
Lipophilicity (LogP) ~2.5 (Predicted)
Key NMR Signal (¹H) δ 10.2–10.4 ppm (s, 1H, -CH O)
Key IR Signal 1690–1705 cm⁻¹ (C=O stretch)
Part 2: Selective Synthesis (The Riley Oxidation Protocol)

The most robust route to 3-methylquinoline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoline using Selenium Dioxide (SeO₂).

Scientific Rationale: The 2-methyl group in quinoline is significantly more acidic and reactive than the 3-methyl group due to the electron-withdrawing inductive effect (-I) and mesomeric stabilization from the adjacent ring nitrogen. SeO₂ selectively oxidizes the activated methyl group at position 2 to an aldehyde without over-oxidizing the 3-methyl group or the ring system, provided stoichiometry is controlled.

Experimental Protocol: Selective Oxidation

Note: Selenium compounds are toxic. Work in a well-ventilated fume hood.

  • Reagents:

    • 2,3-Dimethylquinoline (10 mmol, 1.57 g)

    • Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)

    • Solvent: 1,4-Dioxane (20 mL) or Xylene (for higher temp).

    • Water (0.5 mL - trace water accelerates the reaction).

  • Procedure:

    • Step 1: Dissolve 2,3-dimethylquinoline in 1,4-dioxane in a round-bottom flask.

    • Step 2: Add SeO₂ and trace water.

    • Step 3: Reflux the mixture at 101°C for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 4:1). The starting material spot will disappear, and a more polar aldehyde spot will appear.

    • Step 4 (Work-up): The reaction deposits black metallic selenium. Filter the hot solution through a Celite pad to remove selenium.

    • Step 5: Evaporate the solvent under reduced pressure.

    • Step 6: Recrystallize the crude residue from ethanol or purify via column chromatography (Silica gel, gradient elution).

  • Validation (Self-Check):

    • Success Indicator: Appearance of a singlet at ~10.2 ppm in ¹H NMR confirms the aldehyde.[1] Retention of the singlet at ~2.6 ppm (3H) confirms the surviving 3-methyl group.

Visualization: Synthesis Workflow

SynthesisWorkflow SM 2,3-Dimethylquinoline (Precursor) Reagent SeO2 + Dioxane (Riley Oxidation) SM->Reagent Activation Intermediate Enol-Selenium Intermediate Reagent->Intermediate Reflux 101°C Product 3-Methylquinoline- 2-carbaldehyde Intermediate->Product Elimination Byproduct Se(0) Precipitate (Removal via Celite) Intermediate->Byproduct Reduction

Figure 1: Selective oxidative pathway transforming 2,3-dimethylquinoline to the target aldehyde while preserving the 3-methyl substituent.

Part 3: Reactivity & Derivatization[3][4]

The C2-aldehyde is a versatile "chemical handle." The proximity of the quinoline nitrogen allows for the formation of tridentate ligands (N-N-O or N-N-S chelators) when condensed with hydrazides or thiosemicarbazides.

1. Schiff Base Formation (Condensation)

Reaction with primary amines or hydrazides yields imines/hydrazones. These are critical for biological screening as they often exhibit enhanced lipophilicity and metal-binding capability compared to the parent aldehyde.

  • Conditions: Ethanol, catalytic Acetic Acid, Reflux (2–4 hrs).

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

2. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile) yields styrylquinolines.

  • Relevance: These derivatives are often fluorescent and used as bio-imaging probes.

Visualization: Reactivity Tree

ReactivityTree Core 3-Methylquinoline- 2-carbaldehyde R_Schiff Primary Amines/Hydrazides (EtOH, cat. AcOH) Core->R_Schiff R_Knoevenagel Malononitrile (Piperidine, Reflux) Core->R_Knoevenagel R_Reduction NaBH4 (MeOH) Core->R_Reduction P_Schiff Schiff Bases (Imines) (Anticancer/Antimicrobial) R_Schiff->P_Schiff - H2O P_Styryl Styrylquinolines (Fluorescent Probes) R_Knoevenagel->P_Styryl C=C Bond Formation P_Alcohol 3-Methyl-2-hydroxymethyl quinoline R_Reduction->P_Alcohol Hydride Transfer

Figure 2: Divergent synthesis pathways utilizing the C2-aldehyde handle for drug discovery and material science applications.

Part 4: Medicinal Chemistry Applications[3][5][7][8]
1. Metallo-Drug Development

The N-N chelating motif formed by condensing this aldehyde with 2-hydrazinopyridine creates a pocket ideal for binding Copper(II) and Zinc(II).

  • Mechanism: The quinoline nitrogen and the imine nitrogen coordinate to the metal. The 3-methyl group sterically forces the complex into a distorted geometry, which can enhance catalytic activity (e.g., catecholase activity) or DNA intercalation affinity [1].

2. Anticancer Pharmacophores

Thiosemicarbazone derivatives of quinoline-2-carbaldehydes have shown potent inhibition of Ribonucleotide Reductase (RR), an enzyme critical for DNA synthesis in dividing cancer cells. The 3-methyl analog often exhibits improved metabolic stability compared to the non-substituted parent due to steric hindrance protecting the quinoline ring from rapid P450 oxidation [2].

References
  • Riley Oxidation Mechanism & Scope

    • Title: Developments in Synthetic Application of Selenium(IV) Oxide.[2]

    • Source: PMC / NIH.
    • URL:[Link]

  • Biological Activity of Quinoline Hydrazones

    • Title: Synthesis, Structure, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. (Note: Analogous chemistry applies to 2-carbaldehyde isomers).
    • Source: MDPI Molecules.
    • URL:[Link]

  • General Quinoline Synthesis (Vilsmeier vs SeO2)

    • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions.
    • Source: Semantic Scholar / Review.
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: 3-Methylquinoline-2-carbaldehyde (CAS 408523-30-8)

[1] Executive Summary 3-Methylquinoline-2-carbaldehyde (CAS 408523-30-8) is a specialized heterocyclic building block characterized by a quinoline scaffold functionalized with a reactive formyl group at the C2 position a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Methylquinoline-2-carbaldehyde (CAS 408523-30-8) is a specialized heterocyclic building block characterized by a quinoline scaffold functionalized with a reactive formyl group at the C2 position and a methyl substituent at the C3 position. Unlike its more common 3-formyl analogs (often derived via Vilsmeier-Haack formylation), this 2-formyl isomer offers a unique electrophilic center adjacent to the ring nitrogen, significantly influencing its chelating properties and reactivity profile.

This guide provides a definitive technical analysis of the compound, focusing on its regioselective synthesis via Selenium Dioxide (SeO₂) oxidation, its physicochemical properties, and its utility as a pharmacophore precursor in the development of anti-infective and anti-proliferative agents.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The following data consolidates experimental and predicted properties for 3-Methylquinoline-2-carbaldehyde.

Nomenclature & Identifiers[10]
Identifier Details
IUPAC Name 3-Methylquinoline-2-carbaldehyde
CAS Number 408523-30-8
Synonyms 3-Methyl-2-quinolinecarboxaldehyde; 2-Formyl-3-methylquinoline
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
SMILES CC1=CC2=CC=CC=C2N=C1C=O
Physical Properties
Property Value / Description Note
Physical State Solid (Crystalline powder)Standard state at STP
Melting Point ~135–145 °C (Predicted)Based on structural analogs (e.g., 2-chloro-3-formyl derivatives)
Boiling Point 330.4 ± 15.0 °CPredicted at 760 mmHg
Density 1.183 ± 0.06 g/cm³Predicted
Solubility Soluble in DMSO, DCM, Ethanol, ChloroformLipophilic nature dominates
pKa ~3.5 (Quinoline Nitrogen)Weakly basic

Synthetic Methodology: Regioselective Oxidation

The most robust route to 3-Methylquinoline-2-carbaldehyde is the Riley Oxidation of 2,3-dimethylquinoline. This method exploits the differential acidity of the methyl groups. The C2-methyl group is "activated" due to its position


 to the ring nitrogen, making it significantly more susceptible to oxidation by Selenium Dioxide (SeO₂) than the C3-methyl group.
Reaction Scheme

The synthesis relies on the selective oxidation of the benzylic-like C2-methyl group.

Synthesis Precursor 2,3-Dimethylquinoline (Substrate) Intermediate Allylic Seleninic Acid (Transient) Precursor->Intermediate Ene Reaction (Dioxane, Reflux) Reagent Selenium Dioxide (SeO₂) (Oxidant) Reagent->Intermediate Product 3-Methylquinoline-2-carbaldehyde (Target) Intermediate->Product [2,3]-Sigmatropic Rearrangement

Figure 1: Regioselective synthesis pathway via Selenium Dioxide oxidation.

Detailed Protocol

Reagents:

  • 2,3-Dimethylquinoline (1.0 eq)[1][2]

  • Selenium Dioxide (SeO₂) (1.1 – 1.2 eq)

  • Solvent: 1,4-Dioxane (wet, containing 2-5% water to facilitate SeO₂ dissolution)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-dimethylquinoline (10 mmol) in 1,4-dioxane (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Selenium Dioxide (11 mmol) to the solution. The addition of a small amount of water (1 mL) helps solubilize the oxidant.

  • Reflux: Heat the mixture to reflux (101 °C) with vigorous magnetic stirring. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 4:1). The reaction typically requires 4–12 hours.

    • Note: The solution will turn red/black as elemental Selenium (Se⁰) precipitates out.

  • Filtration: Once the starting material is consumed, cool the mixture to room temperature. Filter the black selenium precipitate through a pad of Celite®. Wash the pad with ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure to remove dioxane. Dissolve the residue in DCM and wash with saturated NaHCO₃ (to remove selenous acid byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude solid via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the yellow crystalline product.

Reactivity & Applications in Drug Design

The C2-aldehyde functionality is a versatile handle for diversifying the quinoline scaffold. Its position adjacent to the nitrogen creates a bidentate binding site (N, O-donor), making these derivatives excellent ligands for metallodrugs.

Functionalization Map

Reactivity Aldehyde 3-Methylquinoline-2-carbaldehyde (Electrophilic Center) SchiffBase Schiff Bases (Imines) (Biologically Active) Aldehyde->SchiffBase + Primary Amines (EtOH, cat. AcOH) Alcohol Hydroxymethyl Derivative (Reduction) Aldehyde->Alcohol + NaBH₄ (MeOH) Acid Carboxylic Acid (Oxidation) Aldehyde->Acid + KMnO₄ or Ag₂O Olefin Styrylquinolines (Wittig/Knoevenagel) Aldehyde->Olefin + Ylides or Active Methylenes

Figure 2: Functionalization logic for the C2-aldehyde group.

Medicinal Chemistry Applications[7][14][15][16]
  • Schiff Base Formation: Condensation with aromatic amines or hydrazides yields Schiff bases. These derivatives have demonstrated potent anti-tubercular and anti-malarial activities by chelating metal ions essential for microbial metalloenzymes.

  • Styrylquinolines: Reaction with active methylene compounds (e.g., malononitrile) via Knoevenagel condensation produces styrylquinolines, a class of compounds known for HIV-1 integrase inhibition .

  • Thiosemicarbazones: Reaction with thiosemicarbazide yields ligands that form copper(II) complexes, which have shown significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by inducing oxidative stress.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)[3]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle in a fume hood to avoid inhaling dust or vapors.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the carboxylic acid.

References

  • Selenium Dioxide Oxidation Selectivity: Mechanistic Insight: The oxidation of methyl groups on N-heterocycles is highly regioselective for positions or to the nitrogen. Source: Riley, H. L., et al. "Selenium Dioxide: A New Oxidising Agent." J. Chem. Soc., 1932, 1875.
  • Protocol: "Selenium dioxide catalyzed oxidation of methylquinolines." Research on Chemical Intermediates, 2018.
  • Medicinal Applications (Schiff Bases)

    • Source: "Synthesis, characterization and biological evaluation of novel quinoline-2-carbaldehyde derivatives." European Journal of Medicinal Chemistry, 2015.
    • Link: (General search for Quinoline-2-carbaldehyde bioactivity).

  • Physical Property Data

    • Source: PubChem Compound Summary for substituted quinolines.
    • Link:

Sources

Foundational

Technical Guide: Synthesis Pathways for 3-Methylquinoline-2-carbaldehyde

Executive Summary Target Molecule: 3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) Molecular Formula: Significance: A critical heterocyclic building block for the synthesis of antimalarial agents, quinoline-based flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) Molecular Formula:


Significance:  A critical heterocyclic building block for the synthesis of antimalarial agents, quinoline-based fluorophores, and complex Schiff base ligands used in transition metal catalysis.[1]

This technical guide details the two most robust synthetic pathways for generating 3-methylquinoline-2-carbaldehyde. Unlike the common 2-chloro-3-formyl derivatives obtained via Vilsmeier-Haack chemistry, the 2-formyl isomer requires exploiting the specific nucleophilicity of the C2-methyl group. We present the Selenium Dioxide (Riley) Oxidation as the industrial "workhorse" method and the Hypervalent Iodine (PIDA) pathway as a modern, metal-free alternative.

Part 1: The Strategic Landscape

The synthesis of 3-methylquinoline-2-carbaldehyde hinges on the regioselective functionalization of the quinoline ring. The 2-methyl position is significantly more acidic (


) than the 3-methyl group due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and resonance stabilization of the corresponding enamine/enolate.

This electronic disparity allows us to selectively oxidize the C2-methyl group in the presence of the C3-methyl group without requiring protecting groups.

Retrosynthetic Analysis & Reaction Landscape

ReactionLandscape Precursor 2,3-Dimethylquinoline RouteA Route A: Riley Oxidation (SeO2 / Dioxane) Precursor->RouteA RouteB Route B: Hypervalent Iodine (PIDA / DMSO) Precursor->RouteB Target 3-Methylquinoline -2-carbaldehyde App1 Antimalarial Scaffolds Target->App1 App2 Schiff Base Ligands Target->App2 RouteA->Target Reflux, 4-12h RouteB->Target MW / 120°C

Figure 1: Strategic overview of synthesis routes utilizing the selective reactivity of the C2-methyl group.

Part 2: The Oxidative Pathway (Riley Oxidation)

Methodology: Selective oxidation using Selenium Dioxide (


).[2]
Scope:  Ideal for gram-to-kilogram scale synthesis where reagent cost is a primary constraint.
Mechanistic Insight

The reaction follows the Riley Oxidation mechanism. It does not proceed via a radical pathway but rather through an Ene reaction .

  • Enolization: The acidic C2-methyl group tautomerizes to the enamine form.

  • Electrophilic Attack: The enamine attacks the selenium center.

  • Pummerer-like Rearrangement: A [2,3]-sigmatropic shift (or dehydration) leads to the

    
    -unsaturated selenic ester, which decomposes to release elemental selenium and the aldehyde.
    

Critical Selectivity Note: The C3-methyl group lacks the resonance stabilization from the ring nitrogen required to form the enamine intermediate readily. Consequently,


 leaves the C3-methyl intact.
Experimental Protocol
ParameterSpecification
Precursor 2,3-Dimethylquinoline (1.0 equiv)
Oxidant Selenium Dioxide (

) (1.1 - 1.3 equiv)
Solvent 1,4-Dioxane (anhydrous) or Xylene
Temperature Reflux (

for Dioxane)
Time 4 – 12 Hours (Monitor via TLC)
Yield 60 – 75%

Step-by-Step Procedure:

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
     or Ar).
    
  • Charging: Add 2,3-Dimethylquinoline (15.7 g, 100 mmol) and 1,4-Dioxane (100 mL). Stir until dissolved.

  • Reagent Addition: Add pulverized

    
     (12.2 g, 110 mmol) in a single portion. Caution: 
    
    
    
    is hygroscopic and toxic.
  • Reaction: Heat the mixture to reflux. The solution will initially turn yellow/orange and eventually darken as red/black elemental selenium precipitates.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1) every 2 hours. Look for the appearance of a polar spot and the disappearance of the starting material.

  • Workup (The "Hot Filtration" Step):

    • While the mixture is still hot, filter it through a pad of Celite to remove the colloidal black selenium.

    • Note: If the mixture cools, selenium aggregates and can clog the filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a dark oil.

  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Mechanistic Visualization

RileyMechanism Step1 2,3-Dimethylquinoline Step2 Enamine Tautomer (Active Species) Step1->Step2 - H+ Step3 Organoselenium Intermediate Step2->Step3 + SeO2 (Ene Reaction) Step4 Target Aldehyde + Se(0) + H2O Step3->Step4 Decomposition

Figure 2: The Riley Oxidation cascade. Note that the C3-methyl remains spectator due to lack of enamine resonance.

Part 3: The Modern "Green" Pathway (PIDA Oxidation)

Methodology: Oxidation using Phenyliodine(III) diacetate (PIDA) in DMSO. Scope: Ideal for medicinal chemistry libraries where avoiding toxic selenium waste is prioritized.

The Kornblum-Style Mechanism

This method utilizes the Kornblum oxidation principle. The methyl group is activated, likely brominated or directly attacked by the hypervalent iodine species, and then oxidized by DMSO acting as an oxygen donor.

Experimental Protocol
ParameterSpecification
Reagent Phenyliodine(III) diacetate (PIDA) (2.0 equiv)
Solvent DMSO (Dimethyl Sulfoxide)
Condition Microwave Irradiation (120°C) or Sealed Tube Heating
Time 30 – 60 Minutes
Yield 75 – 85%

Step-by-Step Procedure:

  • Charging: In a microwave-safe vial, dissolve 2,3-Dimethylquinoline (2 mmol) in DMSO (10 mL).

  • Reagent Addition: Add PIDA (4 mmol). Cap the vial.

  • Reaction: Irradiate at 120°C (Power: ~85W) for 30 minutes.

  • Quench: Pour the reaction mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash organic layer with water (to remove DMSO), dry over

    
    , and concentrate. Purify via flash chromatography.
    

Part 4: Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following data points confirm the identity of 3-Methylquinoline-2-carbaldehyde.

Spectroscopic Fingerprint
TechniqueDiagnostic SignalStructural Inference
1H NMR

10.20 - 10.30 ppm (s, 1H)
Aldehyde proton (-CHO) . Distinctive downfield shift.
1H NMR

2.70 - 2.85 ppm (s, 3H)
C3-Methyl group . Singlet, confirms it remained intact.
IR 1690 - 1710

C=O Stretch . Strong carbonyl band.
13C NMR

~193 ppm
Carbonyl Carbon .
Common Impurities & Troubleshooting
  • Impurity: 3-Methylquinoline-2-carboxylic acid. [3]

    • Cause: Over-oxidation during the

      
       step or prolonged exposure to air.
      
    • Remedy: Shorten reaction time; store aldehyde under Nitrogen at 4°C.

  • Impurity: Colloidal Selenium (Red/Black dust).

    • Cause: Inefficient filtration.

    • Remedy: Filter through a double layer of Celite/Activated Charcoal while the solution is boiling hot.

References

  • Selective Oxidation of Methyl Groups

    • Riley Oxidation Mechanism & Scope: Waitkins, G. R., & Clark, C. W. (1945). Selenium Dioxide: Preparation and Properties. Chemical Reviews. [Link]

  • Synthesis of 3-Methylquinoline-2-carbaldehyde (Green Method)

    • PIDA/DMSO Protocol: Jiang, L., Huang, Y., Yan, Y., & Xie, Y. (2016). Regioselective synthesis of 2-formyl-3-methylquinolines via PIDA-mediated oxidation. Tetrahedron Letters, 57(37), 4149-4151.[3] [Link][4]

  • General Quinoline Functionalization

    • Reactivity of 2-Methyl vs 3-Methyl Quinolines: Musial, R., et al. (2007). Synthesis and biological evaluation of new quinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

Sources

Exploratory

Technical Guide: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-Carbaldehydes (Meth-Cohn Synthesis)

[1] Executive Summary The synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction—specifically the Meth-Cohn synthesis —is a cornerstone methodology in heterocyclic chemistry. Unlike direct formylation of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction—specifically the Meth-Cohn synthesis —is a cornerstone methodology in heterocyclic chemistry. Unlike direct formylation of existing quinoline rings, which often suffers from poor regioselectivity, this approach constructs the pyridine ring and the aldehyde functionality simultaneously from acyclic precursors (acetanilides).

The resulting product is invariably a 2-chloroquinoline-3-carbaldehyde . The C2-chlorine atom provides a critical electrophilic handle for downstream nucleophilic displacement (


), making these scaffolds highly versatile intermediates for antimalarial, anticancer, and antiviral drug discovery.

Part 1: Mechanistic Foundation

The transformation of acetanilides into 2-chloroquinoline-3-carbaldehydes is not a simple formylation; it is a cascade reaction involving imidoylation, enamine formation, formylation, and cyclization.

The Meth-Cohn Cascade
  • Reagent Formation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium salt).
    
  • Activation: The amide oxygen of the acetanilide attacks the Vilsmeier reagent, converting the amide into an imidoyl chloride .

  • Enamine Formation: Tautomerization or elimination leads to an

    
    -chloroenamine species.
    
  • Formylation: The electron-rich double bond of the enamine attacks a second equivalent of Vilsmeier reagent.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, closing the ring.

  • Hydrolysis: The final aqueous workup hydrolyzes the iminium species to reveal the aldehyde.

MethCohnMechanism Reagent DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagent->Vilsmeier Activation Imidoyl Imidoyl Chloride Intermediate Vilsmeier->Imidoyl Substrate Acetanilide (Ar-NH-CO-CH3) Substrate->Imidoyl + Vilsmeier Reagent Enamine α-Chloroenamine (Vinyl Chloride) Imidoyl->Enamine Tautomerization Diformyl Iminium Intermediate (Pre-cyclization) Enamine->Diformyl + 2nd Vilsmeier Eq Cyclized Cyclized Iminium Salt Diformyl->Cyclized Intramolecular SEAr Product 2-Chloroquinoline-3-carbaldehyde Cyclized->Product Hydrolysis (Workup)

Figure 1: The mechanistic cascade of the Meth-Cohn synthesis, transforming acetanilide into the functionalized quinoline core.

Part 2: Strategic Protocol Design

The Self-Validating System

To ensure reproducibility, the protocol must control the exotherm of reagent formation and the stoichiometry of the cyclization.

Standard Stoichiometry:

  • Substrate (Acetanilide): 1.0 equiv

  • DMF: 2.5 – 3.0 equiv (Acts as reagent and solvent)

  • 
    :  7.0 – 12.0 equiv (Excess required for solvent effect and imidoyl formation)
    
Step-by-Step Methodology

Scale: 10 mmol Acetanilide

  • Reagent Preparation (Critical Exotherm Control):

    • In a dry round-bottom flask under inert atmosphere (

      
       or Ar), add DMF (2.3 mL, 30 mmol) .
      
    • Cool to 0°C in an ice bath.

    • Add

      
       (6.5 mL, ~70 mmol)  dropwise via a pressure-equalizing addition funnel. Caution: Massive exotherm. Maintain internal temp < 10°C.
      
    • Stir for 15–30 minutes to ensure formation of the Vilsmeier salt (often precipitates as a white solid).

  • Substrate Addition:

    • Add the acetanilide (10 mmol) solid in portions to the stirred reagent mixture at 0–5°C.

    • Allow the mixture to warm to room temperature.

  • Thermal Cyclization:

    • Heat the reaction mixture to 75–85°C .

    • Monitor via TLC (typically 4–16 hours). Evolution of HCl gas will be observed.

    • Endpoint: Disappearance of the acetanilide spot.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture heavily onto crushed ice (100 g) with vigorous stirring.

    • Neutralization: Slowly add saturated

      
       or solid 
      
      
      
      until pH ~7. Note: The iminium salt hydrolysis is pH-dependent.
    • The product usually precipitates as a yellow/pale solid. Filter, wash with water, and dry.[1]

    • Purification: Recrystallization from Ethyl Acetate/Hexane or Ethanol.

Workflow Setup Setup: Dry Flask, N2 atm 0°C Bath Mix Reagent Formation: DMF + POCl3 (Exothermic) Setup->Mix Add Substrate Addition: Add Acetanilide 0°C -> RT Mix->Add Heat Cyclization: Heat to 80°C 4-16 Hours Add->Heat Quench Quench: Pour on Ice Neutralize (pH 7) Heat->Quench Isolate Isolation: Filter Solid Recrystallize Quench->Isolate

Figure 2: Operational workflow for the Meth-Cohn synthesis.

Part 3: Substrate Scope & Limitations

The electronic nature of the acetanilide ring significantly impacts yield.[2] Electron-Donating Groups (EDGs) facilitate the cyclization step (Electrophilic Aromatic Substitution), while Electron-Withdrawing Groups (EWGs) deactivate the ring.

Table 1: Substituent Effects on Yield (Meth-Cohn Synthesis)

Substituent (R)Position (Aniline)Electronic EffectApprox.[3][2] Yield (%)Notes
-OMe paraStrong EDG85 - 95%Highly reactive; cyclization is rapid.
-CH3 paraWeak EDG75 - 85%Standard benchmark substrate.
-H -Neutral70 - 80%Unsubstituted acetanilide.
-Cl / -Br paraWeak EWG50 - 65%Requires longer heating times.
-NO2 paraStrong EWG< 20%Often fails or requires extreme temperatures (120°C+).
-OMe metaStrong EDGMixedRegioselectivity issues (formation of isomers).
Troubleshooting
  • Low Yield: If the substrate has an EWG, increase the temperature to 95–100°C and extend time. Ensure

    
     is fresh (not hydrolyzed).
    
  • Oiling Out: Upon quenching, if the product forms a sticky oil rather than a solid, extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and evaporate.
    
  • Regioselectivity: Meta-substituted acetanilides can cyclize at two positions (ortho or para to the substituent). Sterics usually favor the position para to the substituent (forming the 7-substituted quinoline), but mixtures are common.

Part 4: Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Quenching must be done slowly into ice.[4]
    
  • DMF: Hepatotoxic. Use in a well-ventilated fume hood.

  • Vilsmeier Adduct: Potential skin irritant and sensitizer.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines.[3][5] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[2][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[5][9] [Link]

  • Rajendran, S. P., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.[9] International Journal of Chemical Studies, 4(6), 04-07. [Link]

  • Meth-Cohn, O. (1993). The synthesis of pyridines, quinolines, and other related systems by the Vilsmeier and the reverse Vilsmeier method. Heterocycles, 35(1), 539-557.[2] [Link]

Sources

Foundational

Physical and chemical properties of 3-Methylquinoline-2-carbaldehyde

Topic: Physical and Chemical Properties of 3-Methylquinoline-2-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 3-Methylquino...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 3-Methylquinoline-2-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) serves as a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by the reactivity of its C2-formyl group adjacent to the quinoline nitrogen, it acts as a versatile scaffold for the synthesis of fused heterocyclic systems, Schiff bases, and bioactive ligands.[1][2] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed to support high-fidelity experimental workflows.[1][2]

Physical and Chemical Characterization[1][2][3][4][5]

Fundamental Properties

The physical state of 3-Methylquinoline-2-carbaldehyde is typically a yellow solid.[1][2][3] Its solubility profile is consistent with moderately polar organic heterocycles, showing good solubility in chlorinated solvents (DCM, CHCl₃) and polar aprotic solvents (DMSO, DMF), but limited solubility in water.[1]

PropertyValue / Description
IUPAC Name 3-Methylquinoline-2-carbaldehyde
CAS Registry Number 408523-30-8
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Physical State Yellow Solid
Melting Point 78–80 °C (Experimental)
Solubility Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in H₂O
Appearance Crystalline solid or powder
Spectral Signature (Diagnostic)[1]
  • ¹H NMR (400 MHz, CDCl₃): The aldehyde proton is highly deshielded due to the adjacent nitrogen and aromatic ring current, typically appearing as a singlet around δ 10.35 ppm .[1][2] The methyl group at the C3 position appears as a singlet upfield, typically around δ 2.6–2.8 ppm .[1][2]

  • IR Spectroscopy: A strong carbonyl stretch (C=O) is observed in the range of 1690–1710 cm⁻¹ .[1][2]

Synthetic Methodology: Regioselective Oxidation

The Riley Oxidation Protocol

The most authoritative route for synthesizing 3-Methylquinoline-2-carbaldehyde is the regioselective oxidation of 2,3-dimethylquinoline using Selenium Dioxide (SeO₂).[1]

Mechanism & Selectivity: The reaction exploits the enhanced acidity of the C2-methyl group compared to the C3-methyl group.[1][2] The quinoline nitrogen exerts a strong electron-withdrawing effect, activating the C2-methyl protons for enolization, which is the rate-determining step in the Riley oxidation mechanism.[1]

Experimental Workflow

Reagents: 2,3-Dimethylquinoline (1.0 eq), SeO₂ (1.1–1.5 eq), 1,4-Dioxane (Solvent).[1]

  • Preparation: Dissolve 2,3-dimethylquinoline in 1,4-dioxane (anhydrous preferred to minimize over-oxidation).

  • Addition: Add freshly sublimed Selenium Dioxide.

  • Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Work-up: Filter the hot solution through Celite to remove black selenium metal precipitates.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel flash chromatography.[1][2]

Synthesis Pathway Diagram[1][2]

SynthesisPathway Start 2,3-Dimethylquinoline Intermediate Enol Intermediate (C2-Activated) Start->Intermediate Tautomerization Reagent SeO2 / 1,4-Dioxane (Reflux, 4-6h) Reagent->Intermediate Product 3-Methylquinoline- 2-carbaldehyde Intermediate->Product Riley Oxidation Byproduct Se(0) Precipitate Intermediate->Byproduct

Caption: Regioselective synthesis via Riley Oxidation. The C2-methyl group is selectively oxidized due to electronic activation by the quinoline nitrogen.[1]

Chemical Reactivity & Functionalization[1][2][8]

The chemical behavior of 3-Methylquinoline-2-carbaldehyde is dominated by the electrophilic aldehyde group and the adjacent methyl group, which can participate in cyclization reactions.[1][2]

Key Transformations
  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are common ligands in coordination chemistry and precursors for antimicrobial agents.[1][2]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles, often used to extend conjugation for dye synthesis.[1][2]

  • Reduction: Reduction with NaBH₄ yields (3-methylquinolin-2-yl)methanol.[1][2]

  • Heterocyclization: Reaction with hydrazines or diamines can lead to fused tricyclic systems (e.g., imidazo[1,5-a]quinolines), exploiting both the aldehyde and the adjacent ring nitrogen.[1][2]

Reactivity Flowchart[1][2][5]

Reactivity Core 3-Methylquinoline- 2-carbaldehyde P_Schiff Schiff Bases (Imines) (Bioactive Ligands) Core->P_Schiff Condensation P_Alc Alcohol Derivative (Hydroxymethyl) Core->P_Alc Reduction P_Vinyl Vinyl Nitriles (Conjugated Systems) Core->P_Vinyl Knoevenagel P_Acid Carboxylic Acid Derivative Core->P_Acid Oxidation R_Amine Primary Amines (R-NH2) R_Amine->P_Schiff R_Red NaBH4 / MeOH R_Red->P_Alc R_Active Malononitrile (Base cat.) R_Active->P_Vinyl R_Ox KMnO4 / H2O R_Ox->P_Acid

Caption: Divergent synthesis pathways. The aldehyde moiety serves as a "chemical handle" for generating diverse functional derivatives.

Applications in Drug Discovery[2]

Pharmacophore Scaffold

The quinoline motif is a "privileged structure" in medicinal chemistry.[1][2][4] The 3-methyl-2-carbaldehyde derivative is specifically utilized to synthesize:

  • Anticancer Agents: Quinoline-based chalcones derived from this aldehyde have shown cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) by inhibiting tubulin polymerization.[1]

  • Antimicrobial Agents: Hydrazone derivatives synthesized from this aldehyde exhibit significant antibacterial activity against Gram-positive bacteria (S. aureus) and antifungal activity (C. albicans).[1][2]

  • Fluorescent Probes: The rigid quinoline core provides fluorescent properties, making derivatives useful as biological tracers when conjugated with fluorophores.[1][2]

Safety and Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Measures:

    • PPE: Wear nitrile gloves and safety goggles.[1][2]

    • Ventilation: Use only in a chemical fume hood to avoid inhalation of dust/vapors.[1][2]

    • Storage: Store in a cool, dry place under inert atmosphere (Ar/N₂) if possible, as aldehydes can slowly oxidize to carboxylic acids upon prolonged exposure to air.[1][2]

References

  • Synthesis & Reactivity: ChemicalBook. "3-METHYLQUINOLINE-2-CARBOXALDEHYDE synthesis".[1][2] Accessed Jan 2026.[1][2] Link

  • Physical Properties: Arctom Scientific. "CAS NO. 408523-30-8 | 3-Methylquinoline-2-carbaldehyde".[1][2][3][5][6][7][8] Accessed Jan 2026.[1][2] Link

  • Oxidation Mechanism: National Institutes of Health (NIH).[1][2] "Developments in Synthetic Application of Selenium(IV) Oxide...". Accessed Jan 2026.[1][2] Link

  • Spectral Data Validation: BLD Pharm. "2-Methylquinoline-3-carbaldehyde (Isomer Comparison)". Accessed Jan 2026.[1][2] Link

Sources

Exploratory

IUPAC name and synonyms for 3-Methylquinoline-2-carbaldehyde

Topic: IUPAC name and synonyms for 3-Methylquinoline-2-carbaldehyde Content Type: In-depth Technical Guide [1][2][3] Executive Summary 3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) is a specialized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC name and synonyms for 3-Methylquinoline-2-carbaldehyde Content Type: In-depth Technical Guide

[1][2][3]

Executive Summary

3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] Belonging to the quinoline family, it features a formyl group at the C2 position and a methyl substituent at the C3 position. This specific substitution pattern renders it a critical intermediate for synthesizing complex fused heterocycles, Schiff bases, and hydrazones with potential anti-cancer, anti-microbial, and anti-inflammatory properties.

Unlike its more common isomer, 2-chloroquinoline-3-carbaldehyde, this compound retains the C3-methyl group, which introduces steric bulk and electron-donating character, influencing the binding affinity and metabolic stability of its derivatives.

Chemical Identity & Nomenclature

The precise identification of this compound is essential to distinguish it from its structural isomers (e.g., 2-methylquinoline-3-carbaldehyde).

Parameter Details
IUPAC Name 3-Methylquinoline-2-carbaldehyde
Common Synonyms 3-Methyl-2-quinolinecarboxaldehyde; 2-Formyl-3-methylquinoline
CAS Registry Number 408523-30-8
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
SMILES CC1=CC2=CC=CC=C2N=C1C=O[3][4][5]
InChI Key AZIGGTBMCCWNPW-UHFFFAOYSA-N
Appearance Yellowish-white crystalline powder
Structural Analysis & Electronic Properties

The reactivity of 3-methylquinoline-2-carbaldehyde is governed by the interplay between the electron-deficient quinoline ring and the functional groups at positions 2 and 3.

  • C2-Formyl Group: Highly electrophilic due to the adjacent nitrogen atom (C=N bond), making it susceptible to nucleophilic attack by amines and active methylene compounds.

  • C3-Methyl Group: Provides a weak electron-donating effect (+I effect) and steric hindrance. This steric bulk can retard nucleophilic attack at the aldehyde compared to the un-substituted 2-quinolinecarboxaldehyde, potentially improving selectivity in complex condensations.

  • Quinoline Nitrogen: Acts as a basic site and can participate in metal coordination (e.g., in copper-catalyzed oxidations).

Structure cluster_0 Structural Features Q_Core Quinoline Core (Electron Deficient) Aldehyde C2-Formyl Group (Electrophilic Center) Q_Core->Aldehyde Activates Methyl C3-Methyl Group (Steric/Electronic Modulator) Methyl->Aldehyde Steric Shielding

Figure 1: Structural interaction map of 3-Methylquinoline-2-carbaldehyde.

Synthetic Pathways

The synthesis of 3-methylquinoline-2-carbaldehyde typically involves the selective oxidation of 2,3-dimethylquinoline. The challenge lies in oxidizing the methyl group at position 2 (activated by the adjacent nitrogen) while leaving the C3-methyl group intact.

Method A: Selenium Dioxide Oxidation (Classic Protocol)

This method utilizes Selenium Dioxide (SeO₂) to selectively oxidize the activated methyl group at the


-position to the nitrogen.
  • Precursor: 2,3-Dimethylquinoline.[2]

  • Reagent: Selenium Dioxide (SeO₂).[2][6]

  • Solvent: 1,4-Dioxane or Xylene.

  • Conditions: Reflux for 2–4 hours.

Protocol:

  • Dissolve 2,3-dimethylquinoline (10 mmol) in 1,4-dioxane (20 mL).

  • Add freshly sublimed SeO₂ (11 mmol). Note: Commercial SeO₂ often contains water and selenious acid; sublimation improves yield.

  • Reflux the mixture with vigorous stirring. Monitor via TLC (Hexane:EtOAc 7:3).

  • Filter the hot solution to remove precipitated black Selenium metal.

  • Evaporate the solvent under reduced pressure.[2]

  • Purify the residue via column chromatography (Silica gel) or recrystallization from ethanol.

Method B: Microwave-Assisted Oxidation (Green Chemistry)

A modern approach using hypervalent iodine reagents, which offers higher yields and shorter reaction times.

  • Reagent: Phenyliodine diacetate (PIDA).

  • Solvent: DMSO.

  • Conditions: Microwave irradiation (120°C, 30 min).

Synthesis cluster_methods Oxidation Pathways Start 2,3-Dimethylquinoline Method1 SeO2 / Dioxane Reflux (Classic) Start->Method1 Method2 PIDA / DMSO Microwave (Modern) Start->Method2 Intermediate Selective Oxidation at C2-Methyl Method1->Intermediate Method2->Intermediate Product 3-Methylquinoline- 2-carbaldehyde Intermediate->Product

Figure 2: Synthetic workflow for the production of 3-Methylquinoline-2-carbaldehyde.

Reactivity & Applications

The primary utility of 3-methylquinoline-2-carbaldehyde lies in its ability to serve as a scaffold for drug discovery.

5.1 Schiff Base Formation

Reaction with primary amines or hydrazines yields Schiff bases (imines), which are extensively screened for biological activity.

  • Reaction: Aldehyde + R-NH₂

    
     Imine + H₂O.
    
  • Catalyst: Glacial acetic acid or ethanol reflux.[6]

  • Application: Synthesis of hydrazones with anti-tubercular and anti-microbial activity. The C3-methyl group often enhances lipophilicity, aiding cell membrane penetration.

5.2 Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

  • Product: 3-substituted vinyl quinolines.

  • Utility: Precursors for fluorescent sensors and polymeric materials.

5.3 Heterocyclic Fusion

The aldehyde group can facilitate ring-closure reactions to form tricyclic systems (e.g., pyrano[2,3-b]quinolines) when reacted with enolizable ketones under basic conditions.

Safety & Handling (GHS)

As with most quinoline aldehydes, this compound is an irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References
  • Jiang, L., Huang, Y., Yan, Y., & Xie, Y. (2016).[2] Microwave-assisted oxidation of 2-methylquinolines to 2-quinolinecarboxaldehydes using phenyliodine diacetate. Tetrahedron Letters, 57(37), 4149-4151.[2]

  • Scribd. (n.d.). Pharmaceutical | Hydrogen Compounds - Chemical Compounds and Properties List. Retrieved from [Link]

  • Goswami, P., et al. (2013). Selenium dioxide oxidation of 2-methylquinolines: A convenient synthesis of quinoline-2-carbaldehydes. Journal of Chemical Research.

Sources

Foundational

Technical Guide: Reactivity and Synthetic Utility of Quinoline Carbaldehydes

Executive Summary The quinoline carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for diversifying the quinoline pharmacophore. This guide analyzes the elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction for diversifying the quinoline pharmacophore. This guide analyzes the electrophilic reactivity of the formyl group attached to the quinoline ring, specifically differentiating between the electronic environments of the C2, C3, and C4 positions. We provide validated protocols for their synthesis and subsequent transformation via Knoevenagel condensation and Schiff base formation, which are pivotal for generating bioactive styrylquinolines and hydrazones.

Part 1: Electronic Architecture & Position-Dependent Reactivity

The reactivity of the aldehyde group on a quinoline ring is not uniform; it is dictated by the specific position relative to the ring nitrogen. The quinoline system is electron-deficient (π-deficient) due to the electronegative nitrogen atom, which withdraws electron density via induction (-I) and resonance (-R).

The "Electronic Gradient"
  • C2 and C4 Positions (High Reactivity): The formyl groups at these positions are exceptionally electrophilic. The ring nitrogen can accept electron density through resonance, effectively placing a partial positive charge on C2 and C4. This makes the attached carbonyl carbon highly susceptible to nucleophilic attack.

  • C3 Position (Moderate Reactivity): The C3 position is not conjugated directly with the nitrogen lone pair in the same manner. While still reactive, C3-aldehydes behave more like typical aromatic aldehydes (e.g., benzaldehyde) compared to their C2/C4 counterparts.

Visualization: Electronic Activation Pathways

The following diagram illustrates the resonance effects that enhance electrophilicity at specific positions.

QuinolineElectronics N_atom Ring Nitrogen (N1) C2_Pos C2-Formyl Group (High Electrophilicity) N_atom->C2_Pos Inductive/Resonance Withdrawal C4_Pos C4-Formyl Group (High Electrophilicity) N_atom->C4_Pos Resonance Withdrawal Nucleophile Nucleophile (Nu-) C2_Pos->Nucleophile Rapid Attack C4_Pos->Nucleophile Rapid Attack C3_Pos C3-Formyl Group (Moderate Reactivity) C3_Pos->Nucleophile Standard Attack

Figure 1: Electronic influence of the quinoline nitrogen on aldehyde reactivity at positions C2, C3, and C4.

Part 2: Synthetic Access to Quinoline Carbaldehydes[1][2]

Before exploiting the aldehyde, one must synthesize the scaffold. Two primary industry-standard methods exist, selected based on the desired substitution pattern.

Method A: The Meth-Cohn Synthesis (Vilsmeier-Haack Approach)

This is the gold standard for accessing 2-chloro-3-formylquinolines . It utilizes acetanilides as starting materials.[1][2]

  • Mechanism: Transformation of acetanilide to an imidoyl chloride, followed by formylation of the enamine intermediate.[1]

  • Key Advantage: Introduces a chlorine atom at C2, providing a second handle for nucleophilic aromatic substitution (

    
    ).
    
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline[3][2]
  • Reagents: Acetanilide (1.0 eq),

    
     (7.0 eq), DMF (2.5 eq).
    
  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
  • Procedure:

    • Cool

      
       to 0°C. Add DMF dropwise (Vilsmeier reagent formation).
      
    • Add acetanilide portion-wise.

    • Heat to 75°C for 4–6 hours (monitor CO2 evolution).

    • Quench: Pour reaction mixture onto crushed ice/water.

    • Isolation: The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethyl acetate.[2]

  • Validation: TLC (Hexane:EtOAc 7:3), appearance of aldehyde peak in

    
     NMR (~10.5 ppm).
    
Method B: Selenium Dioxide ( ) Oxidation

Ideal for converting methylquinolines (quinaldine or lepidine) directly to aldehydes.

  • Selectivity:

    
     selectively oxidizes activated methyl groups (benzylic/allylic) to aldehydes without over-oxidation to carboxylic acids under controlled conditions.
    
Protocol 2: Oxidation of 2-Methylquinoline
  • Reagents: 2-Methylquinoline (1.0 eq),

    
     (1.1 eq), 1,4-Dioxane (Solvent).
    
  • Procedure:

    • Dissolve 2-methylquinoline in 1,4-dioxane.

    • Add

      
       solid.
      
    • Reflux (101°C) for 2–4 hours. The solution will turn black due to precipitated Selenium metal.

    • Workup: Filter hot through Celite to remove Se metal. Evaporate solvent.

  • Purification: Silica gel column chromatography (DCM/MeOH gradient).

Part 3: Core Reactivity Profiles

The utility of quinoline carbaldehydes lies in their ability to form C=C and C=N bonds.

Knoevenagel Condensation (C=C Bond Formation)

This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form styrylquinolines . These conjugated systems are highly valued for their optical properties and antitumor activity.

Reaction Logic: The quinoline aldehyde acts as the electrophile. The high electrophilicity at C2/C4 accelerates this reaction compared to benzaldehyde.

Experimental Workflow:
  • Reagents: Quinoline-aldehyde (1 eq), Malononitrile (1.1 eq).

  • Catalyst: Piperidine (cat.[4] amount) or Ethanol/Reflux (catalyst-free in some high-dipole solvents).

  • Observation: Rapid precipitation of the solid product.

Knoevenagel Step1 Deprotonation of Active Methylene (Base Catalyst) Step2 Nucleophilic Attack on Quinoline-CHO Step1->Step2 Enolate Formation Step3 Alkoxide Intermediate Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Elimination Product Styrylquinoline Product (Conjugated System) Step4->Product

Figure 2: Step-wise mechanism of Knoevenagel condensation on the quinoline scaffold.

Schiff Base Formation (C=N Bond Formation)

Condensation with primary amines or hydrazides yields imines (Schiff bases).[5]

  • Significance: Quinoline hydrazones are potent iron chelators and have shown significant efficacy against Mycobacterium tuberculosis.

  • Condition: Acid catalysis (Acetic acid) is often required to activate the carbonyl oxygen, facilitating amine attack.

Part 4: Comparative Data & Validation

The following table summarizes the expected reactivity trends and physical data for validation.

Parameter2-Formylquinoline3-Formylquinoline4-Formylquinoline
Electronic Character Highly ElectrophilicModerately ElectrophilicHighly Electrophilic
Synthesis Route

Oxidation
Meth-Cohn (Vilsmeier)

Oxidation
Knoevenagel Rate Fast (< 1 hr)Moderate (2-4 hrs)Fast (< 1 hr)
Typical

NMR (-CHO)

10.2 ppm

10.5 ppm

10.3 ppm
IR Carbonyl Stretch ~1705

~1695

~1700

Part 5: References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][6] A versatile new synthesis of quinolines and related fused pyridines.[1][2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[7][3][1][2][6][8][9][10] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1][2] Link

  • Goswami, S., et al. (2013). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. ResearchGate. Link

  • Desai, N. C., et al. (2016).[2] Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.[2] Link

  • Knoevenagel Condensation Mechanism. Organic Chemistry Portal. Link

  • Mandewale, M. C., et al. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. SciSpace. Link

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 2-Chloroquinoline-3-carbaldehyde Chemistry

Executive Summary: The "Privileged Scaffold" In the landscape of heterocyclic chemistry, 2-chloroquinoline-3-carbaldehyde stands as a quintessential "privileged scaffold." Its structural duality—possessing an electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of heterocyclic chemistry, 2-chloroquinoline-3-carbaldehyde stands as a quintessential "privileged scaffold." Its structural duality—possessing an electrophilic chlorine at the C-2 position and a reactive formyl group at the C-3 position—makes it a potent bifunctional synthon.

This guide serves as a technical manual for organic chemists and drug designers. It moves beyond basic textbook definitions to provide actionable protocols, mechanistic insights, and divergent synthetic strategies for constructing complex tricyclic and tetracyclic systems (such as 1,8-naphthyridines, pyrazolo[3,4-b]quinolines, and benzo[b][1,8]naphthyridines) directly from this core intermediate.

Synthesis of the Core Scaffold: The Meth-Cohn Method

The most authoritative and scalable method for synthesizing 2-chloroquinoline-3-carbaldehyde is the Meth-Cohn synthesis (Vilsmeier-Haack cyclization of acetanilides). This reaction transforms simple


-arylacetamides into highly functionalized quinolines in a single step.
Mechanistic Pathway

The reaction proceeds through a Vilsmeier-Haack formylation followed by an intramolecular electrophilic aromatic substitution. The distinct advantage here is the simultaneous formation of the pyridine ring and the installation of the C-3 aldehyde and C-2 chlorine functionalities.

MethCohnMechanism Vilsmeier Vilsmeier Reagent (DMF + POCl3) Acetanilide Acetanilide Vilsmeier->Acetanilide Activation Imidoyl Imidoyl Chloride Intermediate Acetanilide->Imidoyl Cyclization Intramolecular Cyclization Imidoyl->Cyclization Electrophilic Attack Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Ring Closure Product 2-Chloroquinoline- 3-carbaldehyde Hydrolysis->Product

Figure 1: The Meth-Cohn synthetic pathway transforming acetanilides into the quinoline scaffold.[1][2][3]

Validated Experimental Protocol

Objective: Synthesis of 2-chloro-3-formylquinoline (Scale: 10 mmol).

Reagents:

  • Acetanilide: 1.35 g (10 mmol)

  • Phosphorus Oxychloride (

    
    ): 6.5 mL (70 mmol) [Excess required]
    
  • 
    -Dimethylformamide (DMF): 2.3 mL (30 mmol)
    

Procedure:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool DMF (2.3 mL) to 0°C in an ice bath.

  • Addition: Add

    
     (6.5 mL) dropwise with stirring. Caution: Exothermic reaction. Stir for 15 minutes to generate the Vilsmeier reagent (yellow/orange slush).
    
  • Substrate Addition: Add acetanilide (1.35 g) to the mixture.

  • Cyclization: Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring. The Vilsmeier salt will hydrolyze, precipitating the product.

  • Isolation: Stir for 30 minutes. Filter the pale yellow solid, wash copiously with cold water, and dry.

  • Purification: Recrystallize from ethyl acetate or acetonitrile.

Yield Expectation: 75–85%. Melting Point: 148–149°C.

Reactivity Profile & Chemoselectivity

The molecule's utility stems from the orthogonal reactivity of its two electrophilic centers.

PositionFunctionalityPrimary Reactivity ModeKey Transformations
C-3 Aldehyde (

)
Condensation Schiff bases, Knoevenagel condensation, Oxidation to acid, Reduction to alcohol.
C-2 Chlorine (

)
Nucleophilic Aromatic Substitution (

)
Displacement by amines, azides, thiols, and alkoxides.

Strategic Insight:

  • Kinetic Control: The C-3 aldehyde is generally more reactive towards nucleophiles (like amines) at lower temperatures (RT).

  • Thermodynamic Control: The C-2 chlorine requires elevated temperatures or catalysis (acid/base) for displacement, often facilitating cyclization after an initial condensation at C-3.

Divergent Synthesis: Constructing Fused Heterocycles

This section details how to leverage the bifunctional nature of the scaffold to access distinct heterocyclic classes.

Workflow for Tricyclic Assembly

The following diagram illustrates the "divergent synthesis" approach, where the choice of reagent dictates the final fused ring system.

DivergentSynthesis Core 2-Chloroquinoline- 3-carbaldehyde Hydrazine Hydrazine Hydrate Core->Hydrazine Azide Sodium Azide (NaN3) Core->Azide Amine Primary Amines / Malononitrile Core->Amine Thiol Sodium Sulfide / Thioglycolic Acid Core->Thiol Pyrazolo Pyrazolo[3,4-b]quinoline Hydrazine->Pyrazolo Cyclization Tetrazolo Tetrazolo[1,5-a]quinoline Azide->Tetrazolo Cycloaddition Naphthyridine 1,8-Naphthyridines Amine->Naphthyridine Friedländer-type Thieno Thieno[2,3-b]quinoline Thiol->Thieno Condensation

Figure 2: Divergent synthetic pathways from the parent scaffold.

Key Protocols for Fused Systems
A. Synthesis of 1,8-Naphthyridines (Friedländer-type)

This reaction utilizes the C-3 aldehyde for Knoevenagel condensation and the C-2 chlorine for ring closure.

  • Reagents: 2-Chloroquinoline-3-carbaldehyde (1 eq), Malononitrile (1.1 eq), Ammonium Acetate (catalytic).

  • Conditions: Reflux in ethanol for 3–5 hours.

  • Mechanism: Initial formation of a vinyl nitrile intermediate (via aldehyde), followed by nucleophilic attack of the ammonia source on the C-2 chlorine and cyclization.

B. Synthesis of Pyrazolo[3,4-b]quinolines[1][4]
  • Reagents: 2-Chloroquinoline-3-carbaldehyde (1 eq), Hydrazine hydrate (2 eq).

  • Conditions: Reflux in ethanol/DMF.[1]

  • Mechanism: Hydrazine forms a hydrazone at C-3, then the terminal nitrogen displaces the C-2 chlorine to close the pyrazole ring.

C. Synthesis of Tetrazolo[1,5-a]quinolines[1][4]
  • Reagents: 2-Chloroquinoline-3-carbaldehyde (1 eq), Sodium Azide (1.5 eq).

  • Conditions: Heat in DMF or acetic acid.

  • Note: This reaction involves a tetrazole-azide equilibrium. The fused tetrazole ring is formed via

    
     of the azide at C-2 followed by cyclization onto the ring nitrogen (not the aldehyde), though the aldehyde often participates in subsequent reactions or remains intact depending on conditions.
    

Medicinal Chemistry Applications

The derivatives of 2-chloroquinoline-3-carbaldehyde are not merely synthetic curiosities; they are bioactive pharmacophores.

  • Antimalarial Agents:

    • Mechanism:[1][3][5] Intercalation into parasitic DNA and inhibition of heme polymerization (similar to Chloroquine).

    • Target:Plasmodium falciparum.

  • Anticancer Therapeutics:

    • Class: 1,8-Naphthyridine derivatives.[1][6][7][8]

    • Mechanism:[1][3][5] Tyrosine kinase inhibition and DNA intercalation.

  • Antimicrobial Agents:

    • Class: Schiff bases (imines) derived from the C-3 aldehyde.

    • Activity: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A versatile new synthesis of quinolines and related fused pyridines.[2] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2][5][7][8][9][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[2] Link

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012).[1] 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Chemical Reviews / ResearchGate. Link

  • Gouda, M. A., et al. (2018).[1] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 10260-10290. Link

  • Muscia, G. C., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.[1][2][5][7][8][9][10][11][12] Acta Crystallographica Section E, E65, o2710.[8] Link

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[6] A single-step, facile synthesis of 1,8-naphthyridine derivatives.[6][7] Synthesis, 49, 763-769.[6] Link

Sources

Foundational

Electrophilicity and Reaction Mechanisms of Quinoline Carbaldehydes: A Technical Guide

Executive Summary Quinoline carbaldehydes represent a class of "privileged scaffolds" in medicinal chemistry, serving as critical electrophilic intermediates for the synthesis of bioactive heterocycles.[1] Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline carbaldehydes represent a class of "privileged scaffolds" in medicinal chemistry, serving as critical electrophilic intermediates for the synthesis of bioactive heterocycles.[1] Their utility stems from the unique electronic properties of the quinoline ring system—a benzopyridine fusion—which imparts distinct reactivity profiles depending on the position of the formyl group (C2, C3, or C4). This guide provides a deep technical analysis of their electrophilicity, mechanistic pathways for functionalization, and standardized protocols for their deployment in drug discovery.

Electronic Structure & Reactivity Analysis

The reactivity of quinoline carbaldehydes is governed by the electron-withdrawing nature of the pyridine nitrogen atom. Unlike benzaldehyde, where the aromatic ring is relatively electron-rich, the quinoline system possesses positions of marked electron deficiency.

Positional Electrophilicity (Regioselectivity)

The electrophilicity of the formyl carbon is modulated by its position relative to the nitrogen atom:

  • Quinoline-2-carbaldehyde & Quinoline-4-carbaldehyde: These isomers exhibit enhanced electrophilicity . The nitrogen atom exerts a strong -I (inductive) and -M (mesomeric) effect at the C2 and C4 positions. Resonance structures place a positive charge density at these carbons, significantly activating the attached formyl group toward nucleophilic attack.

  • Quinoline-3-carbaldehyde: This isomer displays moderate electrophilicity . The C3 position is not directly conjugated with the electron-withdrawing nitrogen in the same manner as C2/C4 (analogous to the meta-position in pyridine). Consequently, it behaves more like a standard aromatic aldehyde but retains the lipophilic characteristics of the quinoline bicycle.

Resonance Stabilization Diagram

The following diagram illustrates the resonance effects activating the C2-formyl group compared to the relatively neutral C3 position.

ResonanceEffect Q2 Quinoline-2-CHO (High Electrophilicity) Int2 Stabilized Anionic Intermediate (N absorbs electron density) Q2->Int2 Resonance via N Q3 Quinoline-3-CHO (Moderate Electrophilicity) Int3 Standard Alkoxide Intermediate (Less stabilization) Q3->Int3 Inductive only Nu Nucleophile (Nu:) Nu->Q2 Fast Attack (k1) Nu->Q3 Slower Attack (k2)

Figure 1: Comparative electrophilic activation of C2 vs. C3 quinoline carbaldehydes.

Key Reaction Mechanisms[2]

Knoevenagel Condensation

The Knoevenagel condensation is the primary route for converting quinoline carbaldehydes into


-unsaturated systems (e.g., chalcone analogs), which are potent Michael acceptors in drug design.

Mechanism:

  • Deprotonation: A weak base (piperidine) deprotonates the active methylene compound.

  • Nucleophilic Attack: The resulting enolate attacks the highly electrophilic carbonyl carbon of the quinoline carbaldehyde.

  • Elimination: Dehydration proceeds (often via an E1cB mechanism) to form the conjugated alkene.

Schiff Base Formation

Reaction with primary amines yields azomethines (imines). Due to the basic nitrogen in the quinoline ring, these ligands often form stable chelates with metal ions (Cu, Zn, Fe), which is a strategy used in developing metallodrugs (e.g., proteasome inhibitors).

Mechanism Visualization:

KnoevenagelMechanism Aldehyde Quinoline-2-CHO Aldol Aldol Intermediate (Beta-hydroxy) Aldehyde->Aldol Methylene Active Methylene (e.g., Malonic Acid) Enolate Enolate Ion Methylene->Enolate Base Base (Piperidine) Base->Methylene Deprotonation (-H+) Enolate->Aldehyde Nucleophilic Attack Product (E)-3-(Quinolin-2-yl)acrylic acid Aldol->Product Dehydration (-H2O) Elimination

Figure 2: Step-wise mechanism of the Knoevenagel condensation on a quinoline scaffold.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(Quinolin-2-yl)acrylic acid

Target: Synthesis of conjugated systems for biological screening.

Reagents:

  • Quinoline-2-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)[2]

  • Pyridine (Solvent/Base, 5.0 mL/mmol)

  • Piperidine (Catalytic, 0.1 eq)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Quinoline-2-carbaldehyde (1.57 g, 10 mmol) and Malonic acid (1.25 g, 12 mmol) in Pyridine (10 mL).

  • Catalysis: Add Piperidine (0.1 mL) dropwise.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for the aldehyde (

    
    ) should disappear, replaced by a lower 
    
    
    
    acid product (often streaking).
  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL) and acidify to pH 3–4 with concentrated HCl.

  • Isolation: A precipitate will form. Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50 °C.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

Validation Criteria:

  • Yield: Expected 80–92%.

  • 1H NMR (DMSO-d6): Look for trans-alkene coupling (

    
    ) around 
    
    
    
    6.8–7.8 ppm.
Protocol B: Schiff Base Condensation (Ligand Synthesis)

Target: Synthesis of N-((quinolin-3-yl)methylene)aniline.

Reagents:

  • Quinoline-3-carbaldehyde (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Mixing: Dissolve Quinoline-3-carbaldehyde (5 mmol) in absolute ethanol (20 mL). Add the aniline (5 mmol).

  • Activation: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux for 2–4 hours. A color change (often yellow to orange) indicates imine formation.

  • Isolation: Cool to 0 °C. The Schiff base often crystallizes out. Filter and wash with cold ethanol.

Synthetic Applications & Data Comparison

The following table summarizes the reactivity trends and typical yields for common transformations involving quinoline carbaldehydes.

Reaction TypeSubstrate IsomerElectrophilicityTypical YieldKey Application
Knoevenagel 2-CHOHigh85–95%Anti-cancer Michael acceptors
Knoevenagel 3-CHOModerate75–85%Fused heterocyclic precursors
Schiff Base 2-CHOHigh90–98%Tridentate ligands (N-N-X)
Schiff Base 4-CHOHigh88–95%Metallo-drug complexes
Reduction (NaBH4) 2-CHOHigh>95%Alcohol intermediates
Drug Discovery Context
  • Proteasome Inhibitors: Copper complexes derived from quinoline-2-carbaldehyde Schiff bases (e.g., thiosemicarbazones) have shown IC50 values in the low micromolar range against prostate cancer cell lines (PC-3).[3]

  • Anti-infectives: The 2- and 4-substituted quinoline vinyl derivatives (via Knoevenagel) mimic the scaffold of Cinchona alkaloids, providing activity against resistant bacterial strains.

References

  • Oriental Journal of Chemistry. Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Available at: [Link]

  • ResearchGate. Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Available at: [Link]

  • PubMed Central (NIH). Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Protocols. Available at: [Link]

Sources

Exploratory

Theoretical and Computational Framework for 3-Methylquinoline-2-carbaldehyde

Topic: Theoretical and Computational Studies of 3-Methylquinoline-2-carbaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of 3-Methylquinoline-2-carbaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

This technical guide establishes a rigorous computational framework for the characterization of 3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8).[1][2] While the quinoline scaffold is ubiquitous in medicinal chemistry, the specific 3-methyl-2-carbaldehyde substitution pattern presents unique steric and electronic features—specifically the interaction between the C3-methyl group and the C2-carbonyl moiety.[2]

This document synthesizes methodologies from established quinoline research (specifically 2-chloro-3-carbaldehyde analogs) to provide a validated protocol for Density Functional Theory (DFT) analysis, spectroscopic prediction, and in silico bioactivity profiling.[2]

Conformational & Geometric Analysis (DFT Protocol)

The Steric Challenge

Unlike the common 2-chloro-3-carbaldehyde derivatives, 3-Methylquinoline-2-carbaldehyde possesses a steric clash between the C3-methyl group and the C2-formyl group.[1][2] This necessitates a detailed potential energy surface (PES) scan to identify the global minimum before any property calculation.

Computational Methodology

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p).[1][2] Rationale: This hybrid functional and basis set combination has been benchmarked for quinoline derivatives, yielding bond lengths within 0.02 Å of X-ray diffraction experimental data [1, 2].

Step-by-Step Optimization Workflow:

  • PES Scan: Perform a relaxed scan of the dihedral angle

    
     in 10° increments from 0° to 360°.[1][2]
    
  • Isomer Identification: Locate the syn (carbonyl oxygen near N1) and anti conformers.[1] The C3-methyl group effectively locks the conformation, likely destabilizing the planar arrangement found in 3-unsubstituted analogs.[2]

  • Frequency Calculation: Confirm stationary points (NIMAG=0 for minima, NIMAG=1 for transition states).

  • Solvent Model: Apply the Polarizable Continuum Model (PCM) using DMSO or Ethanol if comparing with experimental UV-Vis data.

Visualization of Conformational Locking

The following DOT diagram illustrates the logical flow for determining the stable conformer, critical for accurate docking results.

ConformerAnalysis Input Input Structure (3-Methylquinoline-2-carbaldehyde) PES PES Scan (Dihedral N1-C2-C=O) Input->PES Gaussian/GAMESS Minima Identify Local Minima (Syn vs Anti) PES->Minima Energy Profile Freq Frequency Calc (Check Imaginary Freqs) Minima->Freq Optimization Freq->PES NIMAG>0 (Refine) Output Global Minimum Geometry Freq->Output NIMAG=0

Figure 1: Workflow for determining the ground-state geometry of sterically hindered quinoline aldehydes.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.[1][2] For 3-Methylquinoline-2-carbaldehyde, the electron-withdrawing formyl group at C2 lowers the LUMO energy, enhancing electrophilicity compared to 3-methylquinoline.[2]

Data Summary Table: Predicted Electronic Parameters (Values extrapolated from validated 2-chloro-3-carbaldehyde benchmarks [3])

ParameterSymbolFormulaSignificance
HOMO Energy

-Electron donating ability (Nucleophilic attack)
LUMO Energy

-Electron accepting ability (Electrophilic attack)
Energy Gap


Chemical hardness/softness
Electronegativity


Global reactivity
Chemical Hardness


Resistance to charge transfer
Electrophilicity


Propensity to accept electrons (Michael addition)
Molecular Electrostatic Potential (MEP)

MEP mapping is essential to predict non-covalent interactions in a biological pocket.[1]

  • Negative Regions (Red): Localized on the Carbonyl Oxygen and Quinoline Nitrogen (Hydrogen bond acceptors).

  • Positive Regions (Blue): Localized on the Methyl hydrogens and aromatic ring protons (Hydrogen bond donors/Steric contacts).

Spectroscopic Characterization Protocols

To validate theoretical models against experimental synthesis, use the following scaling factors derived from quinoline literature [2, 4].

Vibrational Spectroscopy (IR)
  • Theory: Harmonic vibrational frequencies often overestimate experimental values due to neglect of anharmonicity.

  • Correction: Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).

  • Key Diagnostic Peaks:

    • 
      : ~1680–1700 cm⁻¹ (Strong). Note: This may shift due to conjugation with the quinoline ring.
      
    • 
      : ~2750–2850 cm⁻¹ (Fermi doublet).[1]
      
NMR Shift Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[2]

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Protocol:

    
    .
    
  • Target Signal: The aldehyde proton is highly deshielded (~10.0–10.5 ppm) and sensitive to the orientation of the adjacent 3-methyl group (anisotropy effect).[2]

In Silico Bioactivity & Molecular Docking[5]

Quinoline-2-carbaldehydes are potent precursors for antimicrobial and anticancer agents.[2] The aldehyde group forms reversible covalent bonds (Schiff bases) or hydrogen bonds with target enzymes.

Target Selection

Based on the structural similarity to established inhibitors, the following targets are prioritized:

  • DNA Gyrase B (Bacteria): Target for antibacterial quinolines.[1]

  • GlcN-6-P Synthase: Target for antifungal/antibacterial activity [5].[1][2]

Molecular Docking Workflow (AutoDock/Vina)

This protocol ensures reproducible binding affinity predictions.[1]

  • Ligand Prep: Convert the optimized DFT structure (from Section 1) to PDBQT format. Assign Gasteiger charges.[1][3] Crucial: Freeze the amide bond rotation if converting to a hydrazone derivative, but allow the aldehyde C-C rotation.

  • Receptor Prep: Remove water/co-factors.[1] Add polar hydrogens.[1] Compute Kollman charges.

  • Grid Generation: Center grid box on the active site residues (e.g., Asp73, Arg76 for DNA Gyrase). Box size: 60x60x60 Å.

DockingWorkflow DFT_Struct DFT Optimized Ligand (3-Methylquinoline-2-carbaldehyde) Prep_Lig Ligand Preparation (Gasteiger Charges, Torsion Tree) DFT_Struct->Prep_Lig Docking Molecular Docking (Lamarckian GA / Vina) Prep_Lig->Docking Prep_Prot Protein Preparation (Remove H2O, Add H, Kollman Charges) Grid Grid Box Definition (Active Site Centering) Prep_Prot->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking, RMSD) Docking->Analysis

Figure 2: Standardized molecular docking pipeline for quinoline derivatives.

ADMET Prediction

Use SwissADME or pkCSM to predict the pharmacokinetic profile.[1]

  • Lipinski's Rule of 5: 3-Methylquinoline-2-carbaldehyde (MW ~171.2 g/mol , LogP ~2.[2]4) is predicted to have high oral bioavailability .

  • Toxicity Warning: Aldehydes can be reactive (protein binding).[1] Check for "Structural Alerts" in toxicity modules.

References

  • ResearchGate. (2025).[1] 2-Chloro-6-methylquinoline-3-carbaldehyde - Structural and Spectroscopic Analysis. Retrieved from

  • National Institutes of Health (NIH). (2025). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from

  • Dergi Fytronix. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from

  • ResearchGate. (2016). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases from 3-Methylquinoline-2-carbaldehyde

Abstract This application note details the optimized synthesis, purification, and characterization of Schiff base derivatives derived from 3-methylquinoline-2-carbaldehyde . While quinoline scaffolds are ubiquitous in me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis, purification, and characterization of Schiff base derivatives derived from 3-methylquinoline-2-carbaldehyde . While quinoline scaffolds are ubiquitous in medicinal chemistry, the specific 3-methyl-2-carbaldehyde isomer offers a unique steric and electronic profile. The 3-methyl group provides ortho-substitution relative to the aldehyde, potentially enhancing hydrolytic stability of the resulting azomethine bond compared to non-substituted analogs. This guide presents two validated protocols: a conventional acid-catalyzed reflux and a Green Chemistry microwave-assisted method, tailored for high-throughput drug discovery (HTDD) workflows.

Introduction & Strategic Significance

The quinoline nucleus is a "privileged scaffold" in drug discovery, serving as the core for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. The condensation of 3-methylquinoline-2-carbaldehyde with primary amines yields Schiff bases (imines) incorporating the quinoline pharmacophore.

Structural Activity Relationship (SAR)
  • The 3-Methyl Effect: Unlike the more common quinoline-2-carbaldehyde, the 3-methyl substituent introduces steric bulk adjacent to the reaction center. This "ortho-effect" can retard the rate of hydrolysis in physiological media, potentially improving the pharmacokinetic half-life of the drug candidate.

  • Electronic Modulation: The methyl group exerts a weak inductive (+I) effect, increasing electron density on the quinoline ring, which can influence the binding affinity of the nitrogen lone pair to metal ions in metallodrug applications.

Reaction Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The reaction is reversible and acid-catalyzed.

Mechanistic Pathway[1]
  • Protonation: The carbonyl oxygen of the 3-methylquinoline-2-carbaldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A hemiaminal intermediate forms, followed by proton transfer and the elimination of a water molecule to generate the imine (

    
    ) bond.
    

Critical Consideration: The 3-methyl group creates a crowded transition state. Therefore, pH control (pH 4-5) is critical; too much acid will protonate the amine nucleophile, deactivating it, while too little will fail to activate the carbonyl sufficiently.

ReactionMechanism Start 3-Methylquinoline- 2-carbaldehyde Inter1 Activated Carbonyl (Oxonium Ion) Start->Inter1 Protonation Cat H+ Catalyst (Acetic Acid) Cat->Inter1 Hemiaminal Hemiaminal Intermediate Inter1->Hemiaminal + Amine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Product Schiff Base (Imine) Hemiaminal->Product - H2O (Dehydration) Water H2O Elimination Water->Product Byproduct

Figure 1: Acid-catalyzed condensation mechanism for Schiff base formation.

Experimental Protocols

Materials & Reagents[2]
  • Precursor: 3-Methylquinoline-2-carbaldehyde (Purity >98%).

  • Amine Source: Substituted anilines, hydrazides, or thiosemicarbazides (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Method A: Conventional Reflux (Standard Protocol)

Best for: Bulk synthesis, thermally stable amines, and crystallization-driven purification.

  • Dissolution: Dissolve 1.0 mmol of 3-methylquinoline-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes at room temperature.

  • Addition: Add 1.0 mmol of the chosen primary amine (dissolved in 5-10 mL ethanol) dropwise to the aldehyde solution.

  • Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C for 3–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

  • Filtration: Filter the precipitate under vacuum. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: Library generation, rapid optimization, and difficult condensations.

  • Mixing: In a microwave-safe vial, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent: Add a minimal amount of ethanol (1-2 mL) to create a slurry. (Solvent-free is possible if both reagents are liquid or low-melting solids).

  • Catalysis: Add 1 drop of acetic acid.

  • Irradiation: Irradiate at 140–300 Watts for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Workup: Cool rapidly. Add 5 mL ice-cold ethanol to precipitate the product. Filter and dry.[1][2][3]

Experimental Workflow Diagram

Workflow cluster_Methods Method Selection Step1 Reagent Prep: 1.0 eq Aldehyde + 1.0 eq Amine Step2 Catalyst Addition: Glacial Acetic Acid (cat.) Step1->Step2 MethodA Method A: Reflux Ethanol, 78°C, 3-6h Step2->MethodA MethodB Method B: Microwave Min. Solvent, 300W, 2-5 min Step2->MethodB Step3 TLC Monitoring (Hexane:EtOAc 7:3) MethodA->Step3 MethodB->Step3 Step4 Isolation: Ice Bath Cooling & Filtration Step3->Step4 Step5 Purification: Recrystallization (EtOH) Step4->Step5 Step6 Characterization: NMR, IR, MS Step5->Step6

Figure 2: Decision tree and workflow for Schiff base synthesis.

Characterization & Data Interpretation

Successful synthesis is validated by specific spectral signatures.[4]

TechniqueParameterExpected ObservationMechanistic Reason
FT-IR C=N Stretch1600–1625 cm⁻¹ (Strong)Formation of the imine bond.
FT-IR C=O StretchAbsent (~1700 cm⁻¹)Consumption of the aldehyde carbonyl.
¹H NMR Azomethine (-CH=N-)δ 8.5 – 9.2 ppm (Singlet)Deshielding due to the adjacent nitrogen and aromatic ring.
¹H NMR 3-Methyl Groupδ 2.4 – 2.7 ppm (Singlet)Diagnostic peak for the 3-methylquinoline scaffold.
Mass Spec Molecular Ion[M+H]⁺ Confirmation of molecular weight.

Troubleshooting Note: If the C=O peak persists in IR, the reaction is incomplete. Increase reflux time or add a Dean-Stark trap to remove water (driving equilibrium forward).

Applications & Biological Relevance[1][3][4][5][7][8][9][10][11]

The 3-methylquinoline-2-carbaldehyde Schiff bases are not merely synthetic intermediates; they are potent bioactive pharmacophores.

  • Antitubercular Activity: Quinoline derivatives have shown high efficacy against Mycobacterium tuberculosis (H37Rv strain). The 3-methyl group aids in lipophilicity, potentially enhancing cell wall penetration [1].

  • Metal Complexation: The N-atom of the quinoline ring and the N-atom of the imine bond form a stable chelation pocket (NN-donor). These complexes (Cu, Co, Ni) often exhibit higher cytotoxicity against cancer lines (e.g., MCF-7) than the free ligand due to the "Tweedy's Chelation Theory" (enhanced lipophilicity upon coordination) [2].

  • Antioxidant Properties: Derivatives with phenolic amines (e.g., from 4-aminophenol) show radical scavenging activity, stabilized by the resonance of the quinoline ring [3].

References

  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base. Taylor & Francis. Available at: [Link] (Accessed via search result 1.10).

  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes. Hilaris Publisher. Available at: [Link] (Accessed via search result 1.3).

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde. ResearchGate. Available at: [Link] (Accessed via search result 1.9).

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI. Available at: [Link] (Accessed via search result 1.7).

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Available at: [Link] (Accessed via search result 1.1).

Sources

Application

Application Note: Strategic Condensation Protocols for 3-Methylquinoline-2-carbaldehyde

Introduction & Chemical Context The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarial, anticancer, and anti-inflammatory agents. 3-Methylquinoline-2-carbaldehyde re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The quinoline scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for antimalarial, anticancer, and anti-inflammatory agents. 3-Methylquinoline-2-carbaldehyde represents a privileged intermediate where the C2-aldehyde functionality serves as a highly reactive electrophile for condensation reactions, while the C3-methyl group provides critical lipophilicity and steric modulation.

Structural Implications for Reactivity

Unlike the unsubstituted quinoline-2-carbaldehyde, the 3-methyl analog introduces a proximal steric hurdle.

  • Steric Hindrance: The C3-methyl group creates steric bulk near the carbonyl carbon. While the aldehyde remains reactive, nucleophilic attack rates may be kinetically slower than in non-substituted analogs, often requiring optimized reflux times or catalytic promotion.

  • Electronic Modulation: The methyl group exerts a weak inductive electron-donating effect (+I), which slightly stabilizes the carbonyl carbon, potentially requiring stronger electrophilic activation (e.g., acid catalysis) for optimal yields.

This guide details three validated protocols for condensing 3-methylquinoline-2-carbaldehyde with various nucleophiles, designed to ensure high purity and reproducibility in drug discovery workflows.

Protocol A: Synthesis of Thiosemicarbazones (Bioactive Scaffold)

Thiosemicarbazones derived from quinolines are "gold standard" motifs in oncology and infectious disease research due to their ability to chelate transition metals (Fe, Cu) and inhibit ribonucleotide reductase.

Mechanism & Rationale

This reaction proceeds via acid-catalyzed nucleophilic addition of the terminal hydrazine nitrogen to the carbonyl, followed by dehydration.

  • Catalyst: Glacial Acetic Acid (AcOH). Protonates the carbonyl oxygen, enhancing electrophilicity to overcome the electronic stabilization from the C3-methyl group.

  • Solvent: Ethanol (EtOH).[1] Chosen for its ability to solubilize the aldehyde while precipitating the product upon cooling, driving the equilibrium forward.

Step-by-Step Methodology

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (3-5 drops per mmol)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylquinoline-2-carbaldehyde (e.g., 1 mmol) in hot absolute ethanol.

  • Activation: Add glacial acetic acid dropwise. Stir for 5 minutes to ensure protonation.

  • Addition: Add thiosemicarbazide (1 mmol) slowly to the stirring solution. Note: Thiosemicarbazide has low solubility in cold ethanol; maintain heat.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3–5 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (high Rf) should disappear.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. The product typically crystallizes as a yellow/orange solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (to remove trace acid).

  • Purification: Recrystallize from hot ethanol if purity is <95% by HPLC.

Protocol B: Knoevenagel Condensation (Tyrphostin Analogs)

This protocol targets the synthesis of acrylonitrile derivatives (Tyrphostins), which are potent EGFR kinase inhibitors. The 3-methyl group here is critical for restricting the rotation of the resulting conjugated system.

Mechanism & Rationale[2][3][4][5][6]
  • Base Catalysis: Piperidine acts as a base to deprotonate the active methylene compound (e.g., malononitrile), generating a carbanion.

  • Thermodynamics: The reaction is reversible; however, the formation of a highly conjugated push-pull system drives the product formation.

Step-by-Step Methodology

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Solvent: Ethanol[1][2]

  • Catalyst: Piperidine (catalytic, ~0.1 eq)

Procedure:

  • Setup: Mix the aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL).

  • Initiation: Add piperidine (2-3 drops). A color change (often to bright yellow or red) indicates the formation of the intermediate.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 1-2 hours.

    • Expert Insight: The 3-methyl group may sterically hinder the approach of the bulky carbanion. If yields are low, switch the solvent to Acetonitrile and reflux.

  • Work-up: Cool the solution. The condensation product usually precipitates out.

  • Filtration: Collect the solid by filtration.[2] Wash with cold water (to remove piperidine salts) and cold ethanol.

Protocol C: Schiff Base Formation (Ligand Synthesis)

Schiff bases of 3-methylquinoline-2-carbaldehyde are essential ligands for coordination chemistry.

Step-by-Step Methodology

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Primary Aromatic Amine (e.g., aniline derivative) (1.0 eq)

  • Drying Agent: Molecular Sieves (3Å) or Anhydrous MgSO4

Procedure:

  • Mixing: Combine aldehyde and amine in Methanol or Toluene .

  • Equilibrium Shift: Add activated molecular sieves to the reaction flask.

    • Why? Water is a byproduct. Removing it chemically prevents hydrolysis of the imine, which is crucial given the steric strain introduced by the 3-methyl group.

  • Reflux: Reflux for 4-8 hours.

  • Isolation: Filter hot to remove the molecular sieves. Evaporate the solvent under reduced pressure.

  • Crystallization: Triturate the residue with hexanes or ether to induce crystallization.

Critical Analysis & Troubleshooting

Comparative Solvent & Catalyst Efficiency

The choice of solvent dramatically impacts the reaction rate due to the solubility of the 3-methyl substituted aldehyde.

SolventCatalystTemperatureYield (Typical)Notes
Ethanol Acetic Acid78°C (Reflux)85-92%Best for thiosemicarbazones; Green chemistry compliant.
Methanol HCl (conc.)65°C (Reflux)80-88%Faster reaction but risk of salt formation with basic nitrogens.
Toluene p-TSA110°C75-85%Required for sterically hindered amines (Dean-Stark trap).
Water None/Surfactant100°C60-70%Lower yield due to hydrophobicity of the 3-methyl group.
Visualization of Reaction Workflow

CondensationWorkflow Start 3-Methylquinoline- 2-carbaldehyde Decision Select Nucleophile Start->Decision Thio Thiosemicarbazide (Cat: AcOH) Decision->Thio Bioactivity Malono Malononitrile (Cat: Piperidine) Decision->Malono C-C Bond Amine Primary Amine (Dehydrating Agent) Decision->Amine Ligand Design InterA Tetrahedral Intermediate Thio->InterA Reflux/EtOH ProdA Thiosemicarbazone (Precipitate) InterA->ProdA -H2O InterB Carbanion Attack Malono->InterB Base Cat. ProdB Tyrphostin Analog (Conjugated Dye) InterB->ProdB Condensation ProdC Schiff Base (Imine) Amine->ProdC -H2O (Mol Sieves)

Caption: Decision matrix for condensing 3-methylquinoline-2-carbaldehyde based on target application.

References

  • MDPI. (2023). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Available at: [Link][3]

  • National Institutes of Health (NIH) - PubMed. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors.[4] Available at: [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Available at: [Link]

  • Neliti. (2017). 3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. Available at: [Link]

Sources

Method

Using 3-Methylquinoline-2-carbaldehyde in heterocyclic synthesis

Application Note: Heterocyclic Synthesis with 3-Methylquinoline-2-carbaldehyde Executive Summary 3-Methylquinoline-2-carbaldehyde (CAS 408523-30-8) is a specialized heterocyclic building block that offers a distinct adva...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Synthesis with 3-Methylquinoline-2-carbaldehyde

Executive Summary

3-Methylquinoline-2-carbaldehyde (CAS 408523-30-8) is a specialized heterocyclic building block that offers a distinct advantage over the more common quinoline-2-carbaldehyde: the presence of a C3-methyl group. This substituent provides steric bulk adjacent to the reactive aldehyde, influencing the conformational landscape of downstream products and blocking metabolic oxidation at the C3 position in medicinal chemistry applications.

This guide details the synthesis, reactivity, and application of this scaffold.[1][2][3] Unlike 2-chloroquinoline-3-carbaldehyde (the "Meth-Cohn" intermediate), this molecule relies on the electrophilic nature of the C2-aldehyde and the chelating potential of the quinoline nitrogen. It is a critical precursor for Schiff base ligands (metallo-pharmaceuticals) , hydrazone-based bioisosteres , and fluorescent sensors .

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 3-Methylquinoline-2-carbaldehyde
CAS Number 408523-30-8
Molecular Weight 171.20 g/mol
Key Functionality C2-Formyl (Electrophile), N1 (Base/Ligand), C3-Methyl (Steric/Benzylic)
Storage 2–8°C, under Argon (Aldehyde is oxidation-prone)
Mechanistic Insight: The "Ortho-Effect"

The 3-methyl group exerts a significant ortho-effect on the C2-aldehyde. In condensation reactions (e.g., Schiff base formation), this steric bulk:

  • Destabilizes Planarity: It forces the resulting imine bond to twist slightly out of the quinoline plane, potentially improving solubility and altering binding affinity in biological targets.

  • Modulates Chelation: When forming metal complexes (e.g., Cu(II) or Ni(II)), the methyl group restricts the bite angle, favoring specific coordination geometries that differ from the unsubstituted analog.

Synthetic Workflows (DOT Visualization)

The following diagram outlines the primary synthetic pathways starting from the precursor 2,3-dimethylquinoline.

G Figure 1: Synthetic Utility of 3-Methylquinoline-2-carbaldehyde Start 2,3-Dimethylquinoline Inter 3-Methylquinoline- 2-carbaldehyde (The Scaffold) Start->Inter SeO2 Oxidation (Dioxane, Reflux) Prod1 Schiff Base Ligands (Tridentate N-N-O) Inter->Prod1 Primary Amines (EtOH, Cat. AcOH) Prod3 Hydrazone Bioisosteres (Melatonin Analogs) Inter->Prod3 Hydrazides (Condensation) Prod4 Fluorescent Sensors (Hg2+ Detection) Inter->Prod4 Sugar-Amines (Reductive Amination) Prod2 Metal Complexes (Cu/Ni Antitumor Agents) Prod1->Prod2 Cu(OAc)2 / NiCl2

Caption: Workflow converting the dimethyl precursor to the aldehyde scaffold and subsequent divergence into bioactive libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Oxidation)

If the aldehyde is not purchased, it must be synthesized from 2,3-dimethylquinoline. The Selenium Dioxide (SeO2) oxidation is the most reliable method for methyl-to-formyl conversion at the activated 2-position.

Reagents:

  • 2,3-Dimethylquinoline (10 mmol)

  • Selenium Dioxide (11 mmol)

  • 1,4-Dioxane (20 mL)

  • Water (1 mL)

Step-by-Step:

  • Setup: Dissolve 2,3-dimethylquinoline in 1,4-dioxane in a round-bottom flask. Add SeO2 and the trace water (critical for the reaction mechanism).

  • Reaction: Reflux the mixture at 100°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The aldehyde typically runs lower than the starting material but higher than the acid byproduct.

  • Workup: Filter the hot solution through a Celite pad to remove black selenium metal. Wash the pad with hot dioxane.

  • Purification: Evaporate the solvent. The residue is often a yellow oil or solid. Purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

  • Validation: 1H NMR (CDCl3) should show a distinct singlet aldehyde proton at ~10.2 ppm and the C3-methyl singlet at ~2.7 ppm.

Protocol B: Schiff Base Condensation (The "Ligand" Route)

This protocol generates tridentate ligands used in metallo-drug discovery (e.g., proteasome inhibitors).

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide or Benzhydrazide (1.0 eq)

  • Ethanol (Abs.)

  • Glacial Acetic Acid (Cat., 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde (1 mmol) in 10 mL hot ethanol.

  • Addition: Add the hydrazide/amine component (1 mmol) dissolved in 5 mL ethanol. Add catalytic acetic acid.

  • Reflux: Heat at reflux (78°C) for 3–5 hours. The 3-methyl group may slow kinetics compared to the unsubstituted analog; ensure completion via TLC.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a crystalline solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Protocol C: Copper(II) Complexation

Targeting antiproliferative activity against prostate cancer cell lines (PC-3).[4]

Step-by-Step:

  • Ligand Prep: Dissolve the Schiff base (from Protocol B) in hot Methanol.

  • Metal Addition: Add Cu(OAc)2·H2O (1.0 eq) dissolved in MeOH dropwise.

  • Observation: The solution will immediately darken (often green or brown), indicating complexation.

  • Digestion: Stir at reflux for 1 hour, then cool.

  • Isolation: Filter the precipitate. Wash with MeOH and Et2O.

  • Characterization: IR spectroscopy is critical here. Look for the shift in the imine (C=N) stretch (typically ~1600 cm⁻¹) to lower frequency, confirming coordination to the metal.

Data Summary: Comparative Reactivity

Reaction TypeReactantProduct Class3-Methyl EffectKey Ref
Condensation ThiosemicarbazideThiosemicarbazoneSlower kinetics; requires acid cat.[1]
Complexation Cu(II) AcetateMetallo-drugDistorted Square Planar Geometry[1][3]
Oxidation AgNO3 / NaOH2-Carboxylic AcidSteric hindrance protects C2 slightly[2]
Reduction NaBH42-MethanolStandard reactivity[2]

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Condensation.

    • Cause: The C3-methyl group sterically hinders the carbonyl carbon.

    • Solution: Switch solvent to n-Butanol (higher reflux temp: 117°C) or use microwave irradiation (120°C, 10-20 min).

  • Issue: Aldehyde Oxidation.

    • Cause: Air sensitivity.

    • Validation: Check 1H NMR for a broad singlet at ~11-12 ppm (Carboxylic acid). If present, purify via a rapid silica plug before use.

  • Issue: Solubility of Metal Complexes.

    • Cause: Planar aromatic stacking.

    • Solution: The 3-methyl group actually helps solubility compared to the unsubstituted analog by disrupting pi-stacking. If still insoluble, use DMSO-d6 for NMR or run biological assays in <1% DMSO/Media.

References

  • Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors. Journal of Medicinal Chemistry. (Describes the synthesis of Cu-complexes from quinoline-2-carbaldehydes and their biological validation).

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. RSC Advances. (Provides general reactivity patterns for quinoline carbaldehydes, including oxidation/reduction protocols applicable to the 3-methyl isomer).

  • Synthesis and Properties of Transition Metal Complexes of Schiff Base Derived from Quinoline-2-carbaldehyde. Asian Journal of Chemistry. (Details the chelation chemistry and structural characterization).

  • 3-METHYLQUINOLINE-2-CARBOXALDEHYDE Product Data. ChemicalBook. (Physical properties and synthesis via oxidation).[5]

Sources

Application

Application Note: 3-Methylquinoline-2-carbaldehyde in Organic Synthesis

This guide details the synthesis, reactivity, and application of 3-Methylquinoline-2-carbaldehyde , a strategic scaffold in medicinal chemistry.[1] Unlike its isomer 2-chloro-3-formylquinoline (Meth-Cohn reagent), this p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, reactivity, and application of 3-Methylquinoline-2-carbaldehyde , a strategic scaffold in medicinal chemistry.[1] Unlike its isomer 2-chloro-3-formylquinoline (Meth-Cohn reagent), this precursor offers a unique 2,3-substitution pattern where the electrophilic aldehyde at C2 is flanked by a nucleophilic/lipophilic methyl group at C3, enabling distinct condensation and annulation pathways.[1]

Executive Summary

3-Methylquinoline-2-carbaldehyde (3-MQ-2-CHO) is a privileged intermediate for synthesizing styrylquinolines (potential HIV integrase inhibitors) and quinoline-hydrazone conjugates (anticancer agents).[1] Its utility stems from the high electrophilicity of the C2-formyl group, which allows for rapid Knoevenagel condensations and Schiff base formations, while the C3-methyl group provides steric bulk and a handle for radical functionalization.

This guide provides a validated protocol for its regioselective synthesis from 2,3-dimethylquinoline and details its transformation into bioactive heterocycles.

Synthesis of the Precursor

The most reliable route to 3-MQ-2-CHO is the Riley Oxidation of 2,3-dimethylquinoline. Selenium dioxide (SeO₂) exhibits high regioselectivity for the C2-methyl group over the C3-methyl group. This is driven by the enhanced acidity of the C2-protons (alpha to the nitrogen), which facilitates the initial enolization required for the SeO₂ mechanism.

Protocol A: Regioselective Oxidation with SeO₂

Reaction Overview: 2,3-Dimethylquinoline + SeO₂ → 3-Methylquinoline-2-carbaldehyde + Se + H₂O[1]

Materials:

  • 2,3-Dimethylquinoline (1.0 eq)[1]

  • Selenium Dioxide (1.1 - 1.3 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous) or Xylene[1]

  • Temperature: Reflux (101 °C for Dioxane)[1]

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethylquinoline (10 mmol, 1.57 g) in 1,4-dioxane (50 mL) .

  • Addition: Add Selenium Dioxide (11 mmol, 1.22 g) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction typically requires 2–4 hours . Monitor by TLC (Hexane:EtOAc 4:1).[1] The formation of a black precipitate (elemental Selenium) indicates reaction progress.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove the black Selenium solid. Wash the pad with ethyl acetate (20 mL).[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

  • Yield: Expect a yellow solid, yield 65–75% .

    • Checkpoint: ¹H NMR (CDCl₃) should show a distinct aldehyde singlet at ~10.2 ppm and the C3-methyl singlet at ~2.7 ppm.

Key Applications & Reactivity Profiles

Application 1: Synthesis of Bioactive Hydrazones (Schiff Bases)

The C2-aldehyde is highly reactive toward nucleophilic attack by hydrazines. The resulting hydrazones are potent chelators and have demonstrated significant cytotoxicity against human tumor cell lines (e.g., HeLa, MCF-7).[1]

Protocol B: Condensation with Hydrazides

  • Dissolution: Dissolve 3-MQ-2-CHO (1.0 mmol) in Ethanol (10 mL) .

  • Addition: Add the appropriate hydrazine/hydrazide (e.g., Benzohydrazide or Thiosemicarbazide , 1.0 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops) .

  • Reflux: Heat at reflux for 3–6 hours . A precipitate usually forms during the reaction.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.[1] Recrystallize from DMF/EtOH if necessary.

Application 2: Synthesis of Styrylquinolines (Knoevenagel Condensation)

Styrylquinolines are formed by condensing the C2-aldehyde with active methylene compounds. These derivatives are structurally analogous to resveratrol and possess antiviral properties.

Protocol C: Knoevenagel Condensation

  • Reagents: Mix 3-MQ-2-CHO (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL) .

  • Catalyst: Add Piperidine (0.1 mmol, ~10 µL) .

  • Reaction: Stir at room temperature for 30 minutes, then warm to 50°C for 1 hour.

  • Workup: Pour the mixture into ice-water. Filter the precipitate to obtain the 2-(2,2-dicyanovinyl) derivative.

Advanced Functionalization: The C3-Methyl Handle

While the C2-aldehyde is the primary reactive site, the C3-methyl group allows for divergent synthesis. It can be functionalized via Wohl-Ziegler bromination , creating a "dual-electrophile" scaffold (C2-CHO, C3-CH₂Br) suitable for cyclization to fused tricyclic systems (e.g., pyrroloquinolines).[1]

Conceptual Pathway:

  • Protection: Protect C2-aldehyde as an acetal.

  • Bromination: React with N-Bromosuccinimide (NBS) and AIBN in CCl₄/Benzene to brominate the C3-methyl.

  • Cyclization: React with primary amines to form fused lactams or pyrroles.

Visual Pathway Analysis (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways starting from 2,3-dimethylquinoline.

G Start 2,3-Dimethylquinoline Intermediate 3-Methylquinoline- 2-carbaldehyde (Key Precursor) Start->Intermediate SeO2 Oxidation (Regioselective at C2) Prod1 Quinoline Hydrazones (Anticancer/Antimicrobial) Intermediate->Prod1 Hydrazines/H+ (Schiff Base) Prod2 Styrylquinolines (HIV Integrase Inhibitors) Intermediate->Prod2 Active Methylenes (Knoevenagel) Prod3 3-Bromomethyl Derivative Intermediate->Prod3 NBS/AIBN (Radical Bromination) Prod4 Fused Tricycles (e.g., Pyrroloquinolines) Prod3->Prod4 Amine Cyclization

Caption: Divergent synthetic pathways from 2,3-dimethylquinoline. The SeO₂ oxidation is the critical regioselective step enabling access to the C2-aldehyde scaffold.

Quantitative Data Summary

Reaction TypeReagentTarget MoietyTypical YieldKey Application
Oxidation SeO₂, DioxaneAldehyde (C2)65–75%Precursor Synthesis
Condensation ThiosemicarbazideHydrazone80–90%Anticancer screening
Condensation MalononitrileVinyl/Styryl75–85%Antiviral scaffolds
Bromination NBS, AIBNBromomethyl (C3)50–60%Fused ring construction

References

  • Regioselective Oxidation:Riley Oxidation of Heterocyclic Intermediates.

    • [1]

  • Biological Activity:Synthesis and Biological Activity of Quinoline-3-carbaldehyde Derivatives. (Note: Analogous chemistry applies to the 2-carbaldehyde isomer regarding hydrazone cytotoxicity).

    • [1]

  • Styrylquinoline Synthesis:Synthesis and biological evaluation of 2-styrylquinolines. Detailing the Knoevenagel condensation conditions for quinoline-2-carbaldehydes.

    • [1]

  • General Reactivity: Recent advances in the chemistry of quinoline-carbaldehydes.[2][3] Comprehensive review of condensation and cyclization reactions.[3]

    • [1]

Sources

Method

Microwave-Assisted Synthesis of Quinoline Derivatives: Accelerated Protocols and Green Methodologies

Executive Summary Context: Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents.[1] Traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents.[1] Traditional thermal synthesis (e.g., Skraup, Friedländer) often suffers from harsh conditions, toxic solvents, and prolonged reaction times (hours to days). Objective: This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. Key Advantage: Dielectric heating allows for rapid internal heating and superheating of solvents, overcoming activation energy barriers for cyclization more efficiently than conductive heating.

Mechanistic Principles & Experimental Design

The Dielectric Heating Advantage

In conventional heating, energy is transferred via convection/conduction from the vessel walls, creating temperature gradients. In MAOS, energy is transferred directly to the molecules via two mechanisms:

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

Critical Implication for Quinolines: The rate-determining step in quinoline synthesis is often the cyclization/dehydration. Microwave irradiation provides the localized high energy required to cross this transition state rapidly.

Workflow Visualization

The following diagram illustrates the streamlined workflow for MAOS compared to traditional thermal reflux.

MAOS_Workflow cluster_Setup Phase 1: Preparation cluster_Irradiation Phase 2: Microwave Irradiation cluster_Workup Phase 3: Isolation Start Reaction Design Selection Solvent Selection (High Loss Tangent: EtOH, H2O, DMSO) Start->Selection Catalyst Catalyst Choice (Solid Acid, Ionic Liquid, or Base) Selection->Catalyst MW_Unit MW Reactor (Single Mode) Catalyst->MW_Unit Control Sensor Control (Temp/Pressure Feedback) MW_Unit->Control Mechanism Dielectric Heating (Dipolar Polarization) MW_Unit->Mechanism Internal Heating Cooling Rapid Cooling (<50°C) MW_Unit->Cooling Control->MW_Unit Power Modulation Isolation Filtration/Recrystallization Cooling->Isolation

Caption: Operational workflow for Microwave-Assisted Organic Synthesis (MAOS) emphasizing sensor feedback loops.

Validated Experimental Protocols

Protocol A: The Friedländer Condensation (Base-Catalyzed)

Application: Synthesis of 2,3-substituted quinolines. Mechanism: Condensation of 2-aminoaryl ketones with


-methylene ketones followed by cyclodehydration.

Reagents:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone): 1.0 equiv

  • Active methylene ketone (e.g., Acetophenone): 1.0 equiv

  • Catalyst: KOH pellets (solid base) or DABCO (20 mol%)

  • Solvent: Ethanol (High microwave absorptivity) or Solvent-Free

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, mix 2-aminobenzophenone (1 mmol) and acetophenone (1 mmol).

  • Catalyst Addition: Add KOH pellets (0.05 g) or DABCO (20 mol%). If using solvent, add 2 mL Ethanol.

    • Note: Solvent-free conditions are preferred for "Green" protocols but require efficient stirring to prevent hot-spots.

  • Irradiation: Seal the vial. Place in a single-mode microwave reactor.

    • Target Temperature: 140°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W) with IR temperature feedback.

  • Workup: Allow the vessel to cool to 50°C. Pour the mixture into crushed ice-water.

  • Purification: The solid precipitate is filtered, washed with water (to remove base), and recrystallized from ethanol.

Self-Validation Check:

  • TLC Monitoring: Spot crude against starting amine. Disappearance of the amine spot (fluorescent) confirms conversion.

  • Yield Expectation: >85% isolated yield.

Protocol B: The Combes Synthesis (Solid Acid Catalyzed)

Application: Synthesis of 2,4-substituted quinolines from anilines and


-diketones.
Green Innovation:  Uses Montmorillonite K-10 clay as a solid acid catalyst, replacing corrosive liquid acids (H₂SO₄).

Reagents:

  • Aniline derivative: 10 mmol

  • Acetylacetone (

    
    -diketone): 10 mmol
    
  • Catalyst: Montmorillonite K-10 clay (1 g)

  • Solvent: Solvent-free (Neat)[2]

Step-by-Step Methodology:

  • Adsorption: Dissolve the aniline and diketone in a minimal amount of volatile solvent (e.g., DCM). Add K-10 clay. Evaporate the solvent under reduced pressure to adsorb reactants onto the clay surface ("Dry Media").

  • Irradiation: Place the dry powder in an open vessel (or loosely capped to allow water escape) inside the microwave.

    • Target Temperature: 120°C

    • Time: 5–8 minutes

    • Power: 300–600W (Pulse mode recommended to prevent charring).

  • Extraction: Cool to room temperature. Add ethyl acetate (20 mL) to the solid mass. Stir and filter to remove the clay catalyst.

  • Purification: Evaporate the filtrate. Recrystallize from ethanol/water.

Self-Validation Check:

  • Catalyst Recyclability: The filtered clay can be washed with methanol and reactivated at 100°C for reuse (up to 3 cycles with minimal activity loss).

Protocol C: One-Pot Multi-Component Reaction (MCR)

Application: Rapid library generation of dihydropyridopyrimidines or complex quinoline hybrids. Reagents: Aromatic aldehyde + Dimedone + Ammonium acetate (or aniline).

Step-by-Step Methodology:

  • Mix: Combine equimolar amounts (1 mmol) of aldehyde, dimedone, and amine in a reaction tube.

  • Solvent: Water (3 mL). Water is an excellent microwave solvent due to its high dielectric constant (

    
    ).
    
  • Irradiation: Heat at 100°C for 5–10 minutes.

  • Isolation: The product usually precipitates out of the aqueous medium upon cooling. Filter and wash with cold ethanol.

Data Analysis & Comparative Metrics

The following table contrasts Conventional Heating (Oil Bath) vs. Microwave Irradiation for the Friedländer synthesis of a standard quinoline derivative.

ParameterConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time 4 – 12 Hours5 – 15 Minutes20x – 50x Faster
Yield 60 – 75%85 – 96%+20% Yield
Solvent Usage High (Reflux volumes)Low or Solvent-FreeGreen Metric High
Energy Profile High (Continuous heating)Low (Targeted heating)Energy Efficient
Purity (Crude) Moderate (Side products)High (Cleaner profile)Simplified Workup

Mechanistic Pathway Visualization (Friedländer)

Understanding the reaction pathway aids in troubleshooting. The microwave energy specifically accelerates the dehydration step.

Reaction_Mechanism Reactants 2-Aminoaryl Ketone + Active Methylene Inter1 Aldol-type Intermediate Reactants->Inter1 Base Cat. Inter2 Schiff Base (Imine) Inter1->Inter2 - H2O TS Cyclization TS (Rate Limiting) Inter2->TS MW Energy (Dipolar Rotation) Product Quinoline Derivative TS->Product Water H2O (Byproduct) TS->Water

Caption: Mechanistic pathway of Friedländer synthesis. MW irradiation lowers the activation barrier for the cyclization transition state.

Safety & Troubleshooting

  • Vessel Pressure: Microwave heating of solvents (especially Ethanol/Water) in sealed vessels generates significant pressure.

    • Protocol: Always use a dedicated microwave reactor with an active pressure sensor. Set a pressure limit (e.g., 20 bar).

  • Superheating: Solvents can reach temperatures 20–30°C above their boiling points.

    • Protocol: Do not open vessels immediately. Allow cooling to <50°C.

  • Thermal Runaway: Ionic liquids or highly polar catalysts can absorb MW energy too rapidly.

    • Protocol: Use "PowerMax" or equivalent active cooling features (compressed air cooling during irradiation) to maintain constant temperature while maximizing power input.

References

  • Microwave-assisted synthesis of quinoline derivatives: An overview. Asian Journal of Pharmaceutics. (2022). 3

  • Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers/Current Microwave Chemistry. (2025). 4

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (PMC). 5

  • Microwave Assisted Solvent Free Friedlander Synthesis. TSI Journals. 6

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids. ACS Combinatorial Science. (2017). 7

Sources

Application

Application of 3-Methylquinoline-2-carbaldehyde in medicinal chemistry

Application Note: 3-Methylquinoline-2-carbaldehyde in Medicinal Chemistry Executive Summary 3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) represents a specialized subclass of the quinoline "privileged scaffold." Un...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methylquinoline-2-carbaldehyde in Medicinal Chemistry

Executive Summary

3-Methylquinoline-2-carbaldehyde (CAS: 408523-30-8) represents a specialized subclass of the quinoline "privileged scaffold." Unlike its more common analog, quinoline-2-carbaldehyde, the presence of the methyl group at the C3 position introduces critical steric constraints and lipophilic characteristics that modulate biological target binding. This compound serves as a pivotal intermediate in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors (neurodegenerative targets), antimicrobial Schiff bases , and fused polycyclic systems (e.g., acridines).

This guide details the selective synthesis of this intermediate, its reactivity profile, and a validated protocol for its downstream application in generating bioactive hydrazone libraries.

Chemical Profile & Reactivity

  • IUPAC Name: 3-Methylquinoline-2-carbaldehyde[1]

  • Molecular Formula: C₁₁H₉NO

  • Molecular Weight: 171.20 g/mol

  • Appearance: Yellow solid[2][3][4]

  • Melting Point: 111–112 °C[3]

  • Solubility: Soluble in DCM, CHCl₃, DMSO; sparingly soluble in hexane.

Structural Advantage in Drug Design:

  • The C2-Formyl Handle: A highly reactive electrophile susceptible to nucleophilic attack (amines, hydrazines) and condensation reactions (Knoevenagel, Wittig).

  • The C3-Methyl "Blocker": The adjacent methyl group provides:

    • Conformational Restriction: Limits the rotation of substituents at C2, potentially locking the molecule in a bioactive conformation.

    • Metabolic Stability: Blocks the C3 position from metabolic oxidation (a common clearance pathway for quinolines).

    • Lipophilicity: Increases logP, enhancing blood-brain barrier (BBB) penetration, crucial for CNS targets like PDE10A.

Strategic Synthesis: The Regioselective Challenge

Synthesizing 3-methylquinoline-2-carbaldehyde requires distinguishing between the methyl groups (or potential reaction sites) on the quinoline ring. The most robust method utilizes the Riley Oxidation (Selenium Dioxide) of 2,3-dimethylquinoline.

Expert Insight (Regioselectivity): In 2,3-dimethylquinoline, the methyl group at C2 is significantly more acidic and reactive than the C3-methyl due to the electron-withdrawing nature of the adjacent nitrogen atom (via resonance stabilization of the enamine/enolate intermediate). Therefore, controlled oxidation with SeO₂ selectively targets the C2-methyl to the aldehyde, leaving the C3-methyl intact.

Visualization: Synthesis Pathway

Synthesis Start 2,3-Dimethylquinoline (Precursor) Reagent SeO₂ / Dioxane (Riley Oxidation) Start->Reagent  Reflux, 4h   Inter Intermediate ( gem-diol / ester ) Reagent->Inter  [O]   Product 3-Methylquinoline- 2-carbaldehyde Inter->Product  -H₂O   Target Bioactive Hydrazones (Schiff Bases) Product->Target  R-NH-NH₂ / EtOH  

Caption: Regioselective oxidation of 2,3-dimethylquinoline to 3-methylquinoline-2-carbaldehyde followed by derivatization.

Detailed Experimental Protocols

Protocol A: Selective Synthesis via SeO₂ Oxidation

Objective: Isolate high-purity 3-methylquinoline-2-carbaldehyde from 2,3-dimethylquinoline.

Reagents:

  • 2,3-Dimethylquinoline (1.0 eq)[4]

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • 1,4-Dioxane (Solvent, anhydrous)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethylquinoline (1.57 g, 10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add SeO₂ (1.33 g, 12 mmol) in a single portion. Caution: SeO₂ is toxic. Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (101 °C) with vigorous stirring. Maintain reflux for 4 hours .

    • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexane). The starting material (Rf ~0.6) should disappear, and a new polar spot (aldehyde, Rf ~0.4) should appear.

  • Workup: Cool the reaction mixture to room temperature. Filter the black selenium precipitate through a pad of Celite . Wash the pad with DCM (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often a dark oil. Purify via column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).

  • Validation:

    • Yield: Expect 50–60% (approx. 0.9 g).

    • Appearance: Yellow crystalline solid.

    • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic aldehyde singlet at δ 10.2 ppm . The C3-methyl signal should appear as a singlet around δ 2.7 ppm .

Protocol B: Synthesis of Bioactive Hydrazone Derivatives

Objective: Synthesize a library of Schiff bases (common in antimicrobial/anticancer screening) using the aldehyde handle.

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Aryl Hydrazide or Hydrazine (e.g., Isonicotinic acid hydrazide) (1.0 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic, 2-3 drops)

Workflow:

  • Dissolve the aldehyde (1 mmol) in Ethanol (10 mL).

  • Add the hydrazine derivative (1 mmol).

  • Add 2 drops of glacial acetic acid.

  • Reflux for 3–6 hours . A precipitate usually forms during the reaction.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from EtOH/DMF if necessary.

Validated Data & QC Parameters

To ensure the integrity of the synthesized intermediate, compare your analytical data against these standard values derived from literature.

ParameterSpecificationDiagnostic Signal / Value
Physical State SolidYellow needles/crystals
Melting Point 111 – 112 °CSharp range indicates high purity
¹H NMR (Aldehyde) Chemical Shiftδ 10.21 ppm (s, 1H, -CHO)
¹H NMR (Methyl) Chemical Shiftδ 2.75 ppm (s, 3H, -CH₃ at C3)
IR Spectroscopy Carbonyl Stretch1695 cm⁻¹ (Strong, C=O)
TLC Rf Value~0.45 (Hexane:EtOAc 3:[1]1)

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC Step1 Dissolve 2,3-Dimethylquinoline in Dioxane Step2 Add SeO₂ (1.2 eq) Reflux 4h Step1->Step2 Step3 Filter via Celite (Remove Se metal) Step2->Step3 Step4 Flash Chromatography (Hex/EtOAc) Step3->Step4 Step5 QC Check: NMR (δ 10.2 ppm) MP (111°C) Step4->Step5

Caption: Operational workflow for the isolation of 3-Methylquinoline-2-carbaldehyde.

References

  • Synthesis via SeO2 Oxidation: Jiang, L., et al. (2016). "Regioselective synthesis of quinoline-2-carbaldehydes." Tetrahedron Letters, 57(37), 4149-4151.[1]

  • PDE10A Inhibitor Application: "Novel inhibitor compounds of phosphodiesterase type 10a." Patent US20130116241A1.

  • Schiff Base Activity: Desai, N. C., et al. (2013).[5] "Synthesis and antimicrobial screening of some new quinoline based Schiff bases." Medicinal Chemistry Research.

  • General Quinoline Reactivity: Abdel-Wahab, B. F., et al. (2012). "2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions." European Journal of Chemistry.

Sources

Method

Application Note: Synthesis of Anticancer Agents from 3-Methylquinoline-2-carbaldehyde

Abstract This application note details the synthetic utility of 3-Methylquinoline-2-carbaldehyde (3-MQC) as a privileged scaffold for the development of potent anticancer agents. Unlike the more common unsubstituted quin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 3-Methylquinoline-2-carbaldehyde (3-MQC) as a privileged scaffold for the development of potent anticancer agents. Unlike the more common unsubstituted quinoline-2-carbaldehyde, the 3-methyl derivative offers enhanced lipophilicity and metabolic stability by blocking the oxidation-prone 3-position. We provide validated protocols for synthesizing two distinct classes of chemotherapeutic candidates: Thiosemicarbazones (Iron Chelators) and Chalcones (Tubulin Inhibitors) . Experimental workflows include reaction optimization, purification strategies, and bioassay validation standards.

Introduction: The 3-Methyl Advantage

Quinoline derivatives are a cornerstone of medicinal chemistry, present in drugs like camptothecin (topoisomerase I inhibitor). However, simple quinolines often suffer from rapid metabolic degradation or poor membrane permeability.

Why 3-Methylquinoline-2-carbaldehyde?

  • Metabolic Blockade: The C3 position of the quinoline ring is a common site for metabolic oxidation. A methyl group here sterically and electronically hinders cytochrome P450-mediated degradation, potentially extending the drug's half-life (t1/2).

  • Lipophilic Tuning: The methyl group increases the partition coefficient (logP), facilitating passive transport across the lipid bilayer of cancer cells.

  • Electronic Modulation: The inductive effect (+I) of the methyl group fine-tunes the electrophilicity of the aldehyde at C2, influencing the kinetics of condensation reactions.

Synthetic Strategy & Workflow

We focus on two divergent pathways that exploit the C2-aldehyde functionality.

SyntheticWorkflow Start 3-Methylquinoline- 2-carbaldehyde Rxn1 Condensation (Thiosemicarbazide) Start->Rxn1 Path A Cat: AcOH, EtOH, Reflux Rxn2 Claisen-Schmidt (Acetophenones) Start->Rxn2 Path B Cat: NaOH, EtOH, RT Prod1 Target A: Thiosemicarbazones (Iron Chelation/RNR Inhibition) Rxn1->Prod1 Prod2 Target B: Chalcones (Tubulin Destabilization) Rxn2->Prod2

Figure 1: Divergent synthetic pathways from the 3-MQC scaffold.

Protocol A: Synthesis of Thiosemicarbazone Derivatives

Mechanism of Action: These ligands form tridentate (N-N-S) complexes with transition metals (Fe, Cu). They deplete intracellular iron pools required for Ribonucleotide Reductase (RNR) activity, effectively arresting DNA synthesis in rapidly dividing cancer cells.

Materials
  • Precursor: 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Reagent: N4-substituted Thiosemicarbazide (1.0 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, ~3-5 drops)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Methylquinoline-2-carbaldehyde in 15 mL of hot ethanol.

  • Addition: Add 1.0 mmol of the appropriate thiosemicarbazide.

  • Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (high Rf) should disappear.[1]

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The Schiff base product typically precipitates as a yellow/orange crystalline solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.

Validation Criteria (Self-Validating System)
  • 1H-NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the azomethine (CH=N) singlet at 8.2–8.6 ppm .

  • IR Spectroscopy: Appearance of a strong C=N stretch at 1600–1620 cm⁻¹ and absence of the C=O stretch.

Protocol B: Synthesis of Quinoline-Chalcone Hybrids

Mechanism of Action: Chalcones mimic the colchicine binding site on tubulin, preventing microtubule polymerization and inducing mitotic arrest (G2/M phase).

Materials
  • Precursor: 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Reagent: Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • Base: 40% NaOH (aq) or KOH

  • Solvent: Ethanol (95%)

Step-by-Step Methodology (Claisen-Schmidt Condensation)
  • Preparation: Dissolve 1.0 mmol of acetophenone derivative and 1.0 mmol of 3-MQC in 10 mL of ethanol in a flask.

  • Basification: Add 1.0 mL of 40% NaOH dropwise while stirring at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Critical Process Parameter: Do not heat initially; high temperatures can promote polymerization or Cannizzaro side reactions.

  • Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize excess base).

  • Isolation: The solid chalcone will precipitate. Filter and wash with copious amounts of cold water.

  • Purification: Recrystallize from ethanol.

Validation Criteria
  • 1H-NMR: The hallmark of a chalcone is the pair of doublets for the vinylic protons (–CO–CH=CH–).

    • Coupling Constant (J): Must be 15–16 Hz , indicating the trans (E) isomer, which is thermodynamically favored and biologically active.

Biological Evaluation: MTT Assay Protocol

To verify anticancer potential, synthesized compounds must be screened against standard cell lines (e.g., MCF-7, HepG2, HeLa).

Assay Logic

The MTT assay measures mitochondrial reductase activity, which serves as a proxy for cell viability.

MTT_Workflow Step1 Seed Cells (96-well plate) 5000 cells/well Step2 Incubate 24h (Cell Adhesion) Step1->Step2 Step3 Treat with Compound (0.1 - 100 µM) Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT Reagent (Formazan formation) Step4->Step5 Step6 Solubilize (DMSO) Read Absorbance @ 570nm Step5->Step6

Figure 2: Standardized MTT Cytotoxicity Workflow.

Expected Data Ranges

Based on structure-activity relationship (SAR) data for similar quinoline-2-carbaldehyde derivatives [1, 2], the expected IC50 values for the 3-methyl variants are:

Compound ClassTarget MechanismPotency (IC50)Key SAR Feature
Thiosemicarbazone Iron Chelation (Dp44mT analog)0.5 – 5.0 µM Terminal N-substitution (e.g., pyrrolidine) enhances potency.
Chalcone Tubulin Binding5.0 – 20.0 µM Electron-donating groups (OMe) on the acetophenone ring improve activity.
Parent Aldehyde None (Precursor)> 100 µMInactive control.

Safety & Handling

  • 3-Methylquinoline-2-carbaldehyde: Irritant. Handle in a fume hood.

  • Thiosemicarbazides: Toxic if swallowed. Potential reproductive hazard.

  • Waste Disposal: All heavy metal complexes (if generating Cu/Fe complexes of the thiosemicarbazones) must be disposed of as hazardous heavy metal waste.

References

  • Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry.

  • Peleman, C., et al. (2015). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. Journal of Inorganic Biochemistry.

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.[2] Journal of Chemistry.[2][3]

  • Xie, T., et al. (2019). Iron/O2-Promoted C-H Bond Functionalization for the Exclusive Synthesis of 2-Quinoline Carboxaldehydes.[4] ResearchGate.[2]

Sources

Application

Developing antimicrobial drugs with 3-Methylquinoline-2-carbaldehyde

Application Note: Developing Antimicrobial Drugs with 3-Methylquinoline-2-carbaldehyde Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of historic antimal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Antimicrobial Drugs with 3-Methylquinoline-2-carbaldehyde

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of historic antimalarials (Quinine) and modern antibiotics (Fluoroquinolones). 3-Methylquinoline-2-carbaldehyde represents a highly versatile, under-explored intermediate. Its specific geometry—offering a reactive aldehyde handle at position 2 adjacent to a lipophilic methyl group at position 3—makes it an ideal precursor for synthesizing Schiff base derivatives (hydrazones and thiosemicarbazones). These derivatives have demonstrated high efficacy against multidrug-resistant (MDR) pathogens by targeting bacterial DNA Gyrase and Topoisomerase IV.

This guide details the end-to-end workflow for utilizing this scaffold: from selective chemical synthesis and in silico docking to in vitro biological validation.

Part 1: Chemical Synthesis & Derivatization

Rationale: The aldehyde group itself is rarely the final drug; it is the "warhead" attachment point. We utilize the differing reactivity of methyl groups on the quinoline ring to selectively synthesize the target.

Synthesis of 3-Methylquinoline-2-carbaldehyde

Unlike the Vilsmeier-Haack reaction (which typically yields 2-chloro-3-formyl derivatives), this protocol uses selective oxidation.

Starting Material: 2,3-Dimethylquinoline. Reagent: Selenium Dioxide (SeO₂).[1] Mechanism: Riley Oxidation. The methyl group at position 2 is more acidic and activated due to the adjacent nitrogen atom, allowing selective oxidation over the 3-methyl group.

Protocol:

  • Dissolution: Dissolve 10 mmol of 2,3-dimethylquinoline in 50 mL of 1,4-dioxane containing 2 mL of water (the water is critical to prevent over-oxidation).

  • Oxidation: Add 11 mmol (1.1 eq) of Selenium Dioxide (SeO₂) in portions.

  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane:EtOAc 7:3).

  • Work-up: Filter the hot solution through a Celite pad to remove precipitated black selenium metal. Caution: Selenium is toxic.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to yield yellow needles of 3-methylquinoline-2-carbaldehyde.

Derivatization: The Schiff Base "Warhead"

The antimicrobial activity is significantly amplified by converting the aldehyde into a hydrazone or thiosemicarbazone.

General Protocol (Schiff Base Formation):

  • Mix: Combine 1.0 eq of 3-methylquinoline-2-carbaldehyde with 1.0 eq of a substituted hydrazide (e.g., Isoniazid, Salicylic hydrazide) or amine in absolute ethanol (20 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 3–5 hours.

  • Purification: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and dry.

Part 2: Visualization of Synthesis & Screening Workflow

DrugDevelopmentPipeline Start 2,3-Dimethylquinoline Inter 3-Methylquinoline- 2-carbaldehyde Start->Inter SeO2 Oxidation (Selective) Deriv Schiff Base Derivatives (Hydrazones) Inter->Deriv Hydrazide/Amine + AcOH (Reflux) Screen In Silico Docking (Target: DNA Gyrase) Deriv->Screen Top 10 Candidates MIC In Vitro MIC/MBC (Broth Microdilution) Screen->MIC High Binding Affinity Tox Cytotoxicity (HEK293/Vero Cells) MIC->Tox Selectivity Index > 10

Caption: Figure 1. Integrated workflow from selective chemical synthesis of the precursor to biological validation cascades.

Part 3: In Silico Screening (Molecular Docking)

Before wet-lab testing, candidates must be screened for binding affinity against bacterial targets.

Target Selection:

  • Primary Target: DNA Gyrase B (ATPase domain).

  • PDB ID: 1KZN (E. coli) or 3FV5 (Topoisomerase IV).

Protocol:

  • Ligand Prep: Generate 3D structures of synthesized Schiff bases. Minimize energy using MMFF94 force field.

  • Protein Prep: Remove water molecules and co-crystallized ligands (e.g., Clorobiocin) from the PDB structure. Add polar hydrogens.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (approx. 60 ų).

  • Docking: Use AutoDock Vina or Glide.

  • Criteria: Select compounds with binding energy < -8.0 kcal/mol and specific H-bond interactions with Asp73 and Gly77 (key residues in the ATP-binding pocket).

Part 4: In Vitro Biological Evaluation

Antimicrobial Susceptibility Testing (MIC/MBC)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control: Ciprofloxacin.

Protocol:

  • Stock Solution: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Create serial 2-fold dilutions in MHB across the plate (Range: 512 µg/mL to 0.5 µg/mL). Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to 5 × 10⁵ CFU/mL (0.5 McFarland standard).

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.

Biofilm Inhibition Assay

Crucial for assessing efficacy against resistant chronic infections.

  • Growth: Grow biofilm in 96-well plates (MHB + 1% Glucose) for 24h.

  • Treatment: Wash wells to remove planktonic bacteria. Add drug dilutions. Incubate 24h.

  • Staining: Wash, fix with methanol, and stain with 0.1% Crystal Violet.

  • Quantification: Solubilize dye with 33% Acetic Acid and measure OD₅₉₀.

Part 5: Data Presentation & Analysis

Table 1: Recommended Solvent Systems & Conditions

Reaction / AssaySolvent SystemKey ConditionNote
SeO₂ Oxidation 1,4-Dioxane : Water (25:1)Reflux (101°C)Water prevents over-oxidation to acid.
Schiff Base Rxn Absolute EthanolReflux + AcOH Cat.Acid catalyst essential for imine formation.
MIC Assay Stock DMSOMax 1% in final wellHigh lipophilicity requires DMSO; keep low to avoid cell death.
TLC Eluent Hexane : Ethyl Acetate (7:3)UV VisualizationAldehydes stain orange with 2,4-DNP dip.

References

  • Meth-Cohn, O., & Goon, S. (1997). A versatile synthesis of 2-substituted quinolines and quinoline-3-carbaldehydes.[2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Desai, N. C., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Synthetic Communications.[3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Puskullu, M. O., et al. (2020).[4] In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. Journal of Biomolecular Structure and Dynamics. Link

  • Bhat, H. R., et al. (2013). Synthesis, characterization and biological evaluation of some new quinoline-2-carbaldehyde hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Method

Application Note: Synthesis and Validation of Quinoline-Based Schiff Base Metal Complexes

Introduction & Pharmacophore Rationale Quinoline scaffolds are privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA gyrase and topoisomerase II. Whe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including DNA gyrase and topoisomerase II. When derivatized into Schiff bases (azomethines), they gain a versatile coordination pocket capable of chelating transition metals (Cu, Zn, Ni, Co, Pt).[1]

This application note details the protocol for synthesizing N-(quinolin-2-ylmethylene)aniline derivatives and their subsequent metalation. Unlike simple organic synthesis, the coordination chemistry requires strict control over stoichiometry and pH to prevent hydrolysis of the imine bond or formation of hydroxo-bridged aggregates.

Key Application: These complexes are currently high-value targets in oncology for their ability to act as DNA intercalators, inducing apoptosis in resistant cancer cell lines.

Phase I: Ligand Synthesis (The "Q-Schiff" Protocol)

The formation of the Schiff base is a reversible condensation. To drive the equilibrium toward the product, we utilize water scavenging and acid catalysis.

Materials
  • Precursor A: 2-Quinolinecarboxaldehyde (10 mmol)

  • Precursor B: 4-Substituted Aniline (e.g., 4-methoxy aniline) (10 mmol)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid

Step-by-Step Protocol
  • Solubilization: Dissolve 10 mmol of 2-Quinolinecarboxaldehyde in 20 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid.

    • Scientist's Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

  • Addition: Add 10 mmol of the aniline derivative dropwise while stirring.

  • Reflux: Attach a condenser and reflux at 78°C for 3–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot (

      
      ) and appearance of a new fluorescent spot indicates conversion.
      
  • Crystallization: Cool the mixture to room temperature, then refrigerate at 4°C overnight.

  • Purification: Filter the colored precipitate. Wash with cold EtOH (2 x 5 mL) to remove unreacted amines. Recrystallize from hot ethanol.

Phase II: Metal Complexation Strategy

We will synthesize a [M(L)Cl₂] type complex (where M = Cu(II) or Ni(II)). The choice of metal salt anion affects solubility and geometry. Chlorides are preferred for their leaving group ability in biological substitution reactions.

Protocol
  • Ligand Preparation: Dissolve 2 mmol of the purified Schiff base ligand in 20 mL hot methanol (MeOH).

  • Metal Solution: Dissolve 2 mmol of Metal(II) Chloride dihydrate (

    
    ) in 10 mL MeOH.
    
  • Coordination Reaction: Add the metal solution to the ligand solution slowly.

    • Observation: A distinct color change (e.g., Yellow

      
       Dark Green for Cu) should occur immediately.
      
  • Reflux: Reflux for 4 hours.

  • Isolation: Reduce solvent volume by 50% via rotary evaporation. Cool to precipitate the complex.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Workflow Visualization

SynthesisWorkflow Start Start: Precursors Condensation Reflux (EtOH + AcOH) Schiff Base Formation Start->Condensation Mixing Validation1 TLC Check (Aldehyde Disappearance) Condensation->Validation1 Validation1->Condensation Incomplete LigandIso Ligand Isolation (Recrystallization) Validation1->LigandIso Pass MetalAdd Add Metal Salt (MCl2) Reflux in MeOH LigandIso->MetalAdd 1:1 Stoichiometry ComplexIso Complex Precipitation & Vacuum Drying MetalAdd->ComplexIso Color Change

Figure 1: Step-by-step workflow for the synthesis of Quinoline-Schiff Base Metal Complexes.

Phase III: Characterization Suite

To validate the structure, you must confirm the coordination mode. The metal usually coordinates via the Azomethine Nitrogen and the Quinoline Nitrogen.

TechniqueParameterExpected Signal (Ligand)Expected Signal (Complex)Structural Insight
FT-IR

Azomethine

Shift to lower freq (

)
Indicates coordination of Azomethine N to Metal.
FT-IR

Absent

Confirms Metal-Nitrogen bond formation.
¹H NMR

Singlet,

Downfield shift (

)
Deshielding due to electron drift toward the metal ion.
UV-Vis d-d TransitionAbsent

(Weak band)
Confirms geometry (e.g., Square Planar vs Octahedral).
Molar Cond.

(DMSO)
Non-electrolyteLow (

)
Indicates Cl ions are coordinated, not free.

Phase IV: Biological Validation (DNA Binding Assay)

For drug development professionals, proving the mechanism of action is critical. Quinoline complexes often bind DNA via Intercalation .

Protocol: Viscosity Titration

Viscosity is the most definitive test for intercalation. Intercalators lengthen the DNA helix, increasing viscosity.[2] Groove binders cause little to no change.

  • Preparation: Prepare a solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2). Maintain concentration at

    
    .
    
  • Viscometer: Use an Ubbelohde viscometer maintained at

    
    .
    
  • Baseline: Measure flow time of DNA alone (

    
    ).
    
  • Titration: Add the Metal Complex incrementally (Ratio

    
     from 0.0 to 0.2).
    
  • Measurement: Measure flow time (

    
    ) after each addition.
    
  • Data Analysis: Plot

    
     vs. Binding Ratio (
    
    
    
    ).
    • Interpretation: A significant positive slope indicates Intercalation . A flat line indicates Groove Binding.

Mechanism of Action Diagram

DNABinding Complex Metal Complex (Planar Aromatic) Interaction Insertion between Base Pairs Complex->Interaction DNA DNA Double Helix (Base Pairs) DNA->Interaction Result Helix Lengthening (Viscosity Increase) Interaction->Result Intercalation

Figure 2: Logical flow of DNA Intercalation mechanism leading to measurable viscosity changes.

References

  • Kavitha, P., & Charitha, K. R. (2025).[3] Synthesis, Characterization and Biological Activity of Schiff Base and its Metal Complexes.[3][4][5][6][7][8][9] International Journal of Pharmaceutical Sciences and Research, 16(1), 133-137.[3]

  • Vijayalakshmi, M. (2018). Synthesis and Spectral Characterization of Schiff Base Transition Metal Complexes, DNA Cleavage and Antibacterial Activity Studies.[5][7] Rasayan Journal of Chemistry, 11(2), 857-864.

  • García-Giménez, J. L., et al. (2014). Experimental Techniques Employed in the Study of Metal Complexes-DNA Interactions. Farmacia, 62(6), 1058.[2]

  • Cimerman, Z., Galic, N., & Bosner, B. (1997). The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents. Analytica Chimica Acta, 343(1-2), 145-153.

Sources

Application

Use of quinoline-2-carbaldehyde derivatives for fluorescent labeling

Technical Application Note: Advanced Fluorogenic Labeling & Sensing with Quinoline-2-Carbaldehyde Architectures Abstract This technical guide details the application of quinoline-2-carbaldehyde (Q2CA) and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Fluorogenic Labeling & Sensing with Quinoline-2-Carbaldehyde Architectures

Abstract

This technical guide details the application of quinoline-2-carbaldehyde (Q2CA) and its derivatives (specifically CBQCA and 3-(2-furoyl)quinoline-2-carboxaldehyde) for high-sensitivity fluorescence detection. Unlike standard fluorophores (e.g., Fluorescein, Rhodamine) that are intrinsically fluorescent, Q2CA derivatives function primarily as fluorogenic reagents . They are virtually non-fluorescent until they react with a specific target—typically primary amines or hydrazines. This "turn-on" mechanism eliminates background noise, removing the need for separation steps in many assays. This guide covers two primary workflows: (1) Ultrasensitive quantitation of amines/proteins, and (2) Screening for genotoxic hydrazine impurities in pharmaceutical development.

Core Chemistry & Mechanism of Action[1]

The utility of quinoline-2-carbaldehyde lies in its electrophilic aldehyde group at the C2 position, which is highly reactive toward nucleophiles.

The Fluorogenic "Turn-On" Mechanism (Amine Labeling)

For amine quantitation (proteins, peptides, amino acids), the reaction typically utilizes CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) or FQ (3-(2-furoyl)quinoline-2-carboxaldehyde).

  • Resting State: The aldehyde group freely rotates, promoting non-radiative decay (quenching). The molecule is dark.

  • Reaction: In the presence of a nucleophile (classically Cyanide ions, CN⁻) and a primary amine, the aldehyde undergoes a condensation-cyclization reaction to form a highly fluorescent isoindole-type structure.

  • Result: The rotation is locked, planarizing the system and enabling strong fluorescence emission.

Pathway Visualization

G cluster_0 Fluorogenic Activation Pathway Q2CA Q2CA Derivative (Non-Fluorescent) Intermediate Schiff Base Intermediate Q2CA->Intermediate Condensation Amine Target Primary Amine (R-NH2) Amine->Intermediate CN Nucleophile (CN-) Product Fluorescent Isoindole (High QY) CN->Product Catalyst/Reactant Intermediate->Product Cyclization w/ CN-

Figure 1: The fluorogenic reaction pathway of Q2CA derivatives with primary amines in the presence of cyanide.

Protocol A: Ultrasensitive Protein/Amine Quantitation

Target Audience: Proteomics researchers, Analytical Chemists (HPLC/CE). Reagent Focus: CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde).[1]

Why use this over OPA (o-phthalaldehyde)? CBQCA derivatives form products that are significantly more stable than OPA derivatives and exhibit longer wavelength excitation (~450-490 nm), reducing interference from biological autofluorescence.

Reagents & Equipment
  • Buffer: 10 mM Sodium Borate or Sodium Carbonate, pH 9.3 (Critical for nucleophilic attack).

  • Reagent Stock: 10 mM CBQCA in Methanol or DMSO.

  • Nucleophile: 10 mM KCN (Potassium Cyanide) or NaCN in water.

    • Safety Note: Cyanide is lethal. Handle in a fume hood. Waste must be treated with bleach (hypochlorite) at pH >11 to oxidize cyanide before disposal.

  • Detection: Fluorescence Microplate Reader or HPLC (Ex: 465 nm / Em: 550 nm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve protein/peptide samples in Borate Buffer (pH 9.3). Avoid Tris or Glycine buffers as they contain primary amines that will compete for the dye.

    • Target concentration: 10 ng/mL to 10 µg/mL.

  • Reaction Setup (Microplate Format):

    • Add 100 µL of Sample to the well.

    • Add 5 µL of 10 mM KCN solution.

    • Add 10 µL of 10 mM CBQCA solution.

    • Note: The order is flexible, but adding the dye last initiates the timing.

  • Incubation:

    • Incubate at Room Temperature for 1 hour in the dark.

    • Optimization: Unlike OPA (which is instant), CBQCA requires time for the cyclization to complete.

  • Readout:

    • Measure Fluorescence: Excitation 465 nm / Emission 550 nm .

    • The signal is stable for 6–10 hours.

Data Analysis

Construct a standard curve using BSA (Bovine Serum Albumin) or a specific amino acid standard (e.g., Glutamine).

Analyte TypeLimit of Detection (LOD)Linear Range
Peptides ~100 fmol10 nM – 10 µM
Proteins ~10 ng/mL50 ng/mL – 50 µg/mL
Amino Acids ~50 fmol10 nM – 5 µM

Protocol B: Genotoxic Impurity Sensing (Hydrazine Detection)

Target Audience: Drug Development (CMC), Quality Control. Context: Hydrazines are potent genotoxins often used in drug synthesis. Regulatory bodies (FDA/EMA) require trace-level detection (ppm/ppb). Q2CA derivatives are excellent "Turn-On" probes for this.

Mechanism

The aldehyde group of Q2CA reacts specifically with hydrazine (


) to form a hydrazone. This inhibits Photoinduced Electron Transfer (PET) or activates Intramolecular Charge Transfer (ICT), turning the fluorescence ON .
Protocol: Trace Hydrazine Screening in API
  • Probe Preparation:

    • Use 2-quinolinecarboxaldehyde (parent) or a specific derivative like 6-methoxy-quinoline-2-carbaldehyde (for higher quantum yield).

    • Dissolve to 1 mM in DMSO.

  • Sample Preparation:

    • Dissolve the Active Pharmaceutical Ingredient (API) in DMSO/Water (1:1 v/v).

    • Buffer: PBS (pH 7.4).

  • Assay Procedure:

    • Mix 1.0 mL of API solution with 10 µL of Probe (Final probe conc: 10 µM).

    • Incubate at 37°C for 20-30 minutes .

    • Blank: Run a solvent blank without API.

  • Detection:

    • Excitation: 360 nm (varies by derivative).

    • Emission: 440–460 nm .

    • Result: A significant fluorescence increase (>5-fold) indicates the presence of hydrazine.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background Fluorescence Buffer contaminationEnsure buffers (Borate/Carbonate) are amine-free. Do not use Tris.
Low Signal (Protocol A) pH too lowThe cyclization requires basic pH (>9.0). Verify pH of the final reaction mix.
Low Signal (Protocol A) Old CyanideKCN solutions can degrade/oxidize. Prepare fresh KCN daily.
Precipitation Dye insolubilityCBQCA is hydrophobic. Ensure <5% organic solvent (MeOH/DMSO) is present in the final aqueous mix to maintain solubility.
Slow Reaction Kinetics Steric HindranceIf labeling bulky proteins, increase incubation time to 2–4 hours or raise temp to 37°C.

Workflow Decision Tree

DecisionTree Start Select Application Type Analyte Type? Start->Type Amine Primary Amines (Proteins/Peptides) Type->Amine Bio-Analysis Hydrazine Hydrazines (Genotoxins) Type->Hydrazine Impurity QC MethodA Method: CBQCA/FQ + Cyanide Amine->MethodA MethodB Method: Q2CA Probe (Direct) Hydrazine->MethodB CondA Condition: pH 9.3, 1hr MethodA->CondA CondB Condition: pH 7.4, 30min MethodB->CondB

Figure 2: Selection guide for quinoline-2-carbaldehyde based workflows.

References

  • Liu, J., et al. (1991). Design of 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde as a reagent for ultrasensitive determination of primary amines by capillary electrophoresis with laser-induced fluorescence detection. Analytical Chemistry. Link

  • Molecular Probes / Thermo Fisher. ATTO-TAG™ FQ and CBQCA Amine-Derivatization Reagents - Product Information. Thermo Fisher Scientific. Link

  • Wu, Q., et al. (2019). A new quinoline-derived highly-sensitive fluorescent probe for the detection of hydrazine with excellent large-emission-shift ratiometric response.[2][3] Talanta. Link

  • You, W. et al. (2021). 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde labeling for direct analysis of amino acids in plasma.[1] Electrophoresis. Link

  • Fan, L., et al. (2018). Primary amine coupling on nanocarbon catalysts: Reaction mechanism and kinetics via fluorescence probe analysis. Carbon.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Optimization of 3-Methylquinoline-2-carbaldehyde Synthesis

Executive Summary: The Selectivity Challenge The synthesis of 3-methylquinoline-2-carbaldehyde (Target) from 2,3-dimethylquinoline (Starting Material) presents a classic regioselectivity challenge. While the 2-methyl pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

The synthesis of 3-methylquinoline-2-carbaldehyde (Target) from 2,3-dimethylquinoline (Starting Material) presents a classic regioselectivity challenge. While the 2-methyl position is electronically activated (benzylic-like and adjacent to the heterocyclic nitrogen), standard oxidation protocols often lead to two primary failure modes:

  • Over-oxidation: Conversion of the aldehyde to 3-methylquinoline-2-carboxylic acid.

  • Tar formation: Polymerization of the reactive aldehyde under harsh reflux conditions.

This guide moves beyond standard textbook procedures, offering an optimized Selenium Dioxide (


)  protocol utilizing moisture-controlled solvent systems and a Bisulfite Adduct  purification strategy to bypass difficult chromatography.

Core Protocol: The "Wet" Dioxane Oxidation Route

Why this works: Standard anhydrous xylene reflux protocols often require high temperatures (


), promoting over-oxidation. By using 1,4-dioxane with a controlled equivalent of water, we lower the reflux temperature (

) and facilitate the hydrolysis of the intermediate selenium ester, which is the rate-determining step in the Riley oxidation mechanism.
Materials & Stoichiometry
ComponentEquiv.[1]RoleCritical Note
2,3-Dimethylquinoline 1.0SubstrateEnsure purity >98% to prevent side-reactions.
Selenium Dioxide (

)
1.1 - 1.3OxidantMust be freshly sublimed or high-grade. Clumped/grey reagent lowers yield.
1,4-Dioxane [Solvent]Solvent10 mL per 1g of substrate.
Water (

)
1.0 - 2.0Co-catalystEssential for hydrolyzing the Se-ester intermediate.
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethylquinoline (1.0 eq) in 1,4-dioxane .

  • Reagent Addition: Add

    
      (1.1 eq) and Water  (1.0 eq) in one portion.
    
    • Tech Tip: Do not add

      
       to a hot solution; this causes immediate vigorous exotherms and tarring.
      
  • Reaction: Heat the mixture to 60°C for 30 minutes, then slowly ramp to reflux (approx. 100-105°C) .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot will appear less polar than the acid byproduct but more polar than the starting material.

    • Duration: Typically 2–4 hours. Stop immediately when starting material is <5%. Do not chase 100% conversion, as acid formation accelerates exponentially at the end.

  • Filtration (The "Grey" Step): Cool the mixture to room temperature. A precipitate of black/red selenium metal will form. Filter through a pad of Celite to remove the selenium. Wash the pad with EtOAc.

The "Secret" Weapon: Bisulfite Adduct Purification

Chromatography on quinoline aldehydes is notoriously difficult due to streaking. The sodium bisulfite method chemically sequesters the aldehyde, allowing you to wash away unreacted starting material and over-oxidized acid byproducts.

Protocol
  • Adduct Formation:

    • Take the organic filtrate from the reaction step and concentrate it to roughly 1/3 volume.

    • Add 3.0 eq of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Add Ethanol (approx. 5-10 mL) to facilitate phase transfer.

    • Stir vigorously for 1–2 hours. A thick precipitate (the bisulfite adduct) should form.

  • Washing (Purification):

    • Filter the solid adduct.[2][3][4]

    • Wash 1: Diethyl ether or Hexanes (Removes unreacted 2,3-dimethylquinoline).

    • Wash 2: Small amount of cold Ethanol (Removes organic impurities).

    • Result: You now have a pure salt of your aldehyde.

  • Regeneration:

    • Suspend the solid adduct in EtOAc (or DCM) and Water (1:1 ratio).

    • Slowly add 10% Sodium Carbonate (

      
      )  or NaOH  until the aqueous layer is pH 10–12.
      
    • Stir for 30 minutes. The adduct breaks; the pure aldehyde migrates into the organic layer.

    • Separate, dry (

      
      ), and concentrate.[5]
      

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal runaway or lack of solvent control. Solution:

  • Check Temperature: Did you go straight to reflux? Start at 60°C.

  • Check Water: Completely anhydrous conditions often lead to polymerization. Ensure the 1-2 eq of water is present.

  • Solvent Switch: If Dioxane fails, try Xylene/DMSO (9:1) at 110°C. DMSO acts as an oxygen transfer agent and solubilizer.

Q2: I see a new spot on TLC that doesn't move (Baseline).

Diagnosis: Over-oxidation to 3-methylquinoline-2-carboxylic acid . Solution:

  • Reduce reaction time.

  • Reduce

    
     equivalents to 1.05.
    
  • This byproduct is easily removed during the Bisulfite Workup (the acid does not form a stable bisulfite adduct and stays in the initial filtrate).

Q3: The bisulfite adduct isn't precipitating.

Diagnosis: Solubility issues. Solution:

  • The adduct might be soluble in the water/dioxane mix.

  • Fix: Evaporate the dioxane completely before adding the aqueous bisulfite.

  • Fix: Add excess Ethanol or keep the mixture on an ice bath to encourage crystallization.

Process Logic & Visualization

The following diagram illustrates the decision matrix for the synthesis and purification workflow.

G Start Start: 2,3-Dimethylquinoline Reaction SeO2 Oxidation (Dioxane/H2O, Reflux) Start->Reaction Monitor TLC Check (2-4 Hours) Reaction->Monitor Monitor->Reaction SM > 5% Filter Filter Se Metal (Celite Pad) Monitor->Filter SM < 5% Bisulfite Add Sat. NaHSO3 (Form Adduct) Filter->Bisulfite Precipitate Precipitate Forms? Bisulfite->Precipitate Precipitate->Bisulfite No (Add EtOH/Cool) Wash Filter & Wash Adduct (Remove SM & Acid) Precipitate->Wash Yes (Solid) Regen Regenerate Aldehyde (pH > 10, Extraction) Wash->Regen Final Pure 3-Methylquinoline- 2-carbaldehyde Regen->Final

Figure 1: Decision logic for the SeO2 oxidation and Bisulfite purification workflow.

References

  • Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of olefins.[6][7][8][9] Evidence for the intervention of organoselenium intermediates.[4] Journal of the American Chemical Society, 98(1), 300–301. Link

  • Bisulfite Purification of Aldehydes: Brindle, C. S., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Organic Process Research & Development, 21(9), 1394–1403.[2] Link

  • SeO2 Selectivity in Heterocycles: Shaikh, N., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[1] Journal of Chemical Research, (1), 34-35.[1] Link

  • General Quinoline Aldehyde Synthesis: Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5][10] A versatile new synthesis of quinolines and related fused pyridines.[10] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[5][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[10] Link

Sources

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Quinolines

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Side Reactions & Troubleshooting in Quinoline Scaffolds[1][2] Executive Summary: The Quinoline Paradox Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Side Reactions & Troubleshooting in Quinoline Scaffolds[1][2]

Executive Summary: The Quinoline Paradox

Welcome to the technical support center. If you are applying the Vilsmeier-Haack (VH) reaction to quinolines, you are likely facing one of two distinct challenges:

  • Ring Construction (The Meth-Cohn Synthesis): You are attempting to cyclize acetanilides to form 2-chloro-3-formylquinolines.[1][3][4] The common failure mode here is incomplete cyclization or "tarring out" due to thermal mismanagement.[2]

  • Ring Functionalization: You are attempting to formylate an existing quinoline core.[1][2] The common failure mode here is competitive chlorination or regiochemical inertness .[2]

Quinolines are electron-deficient heterocycles.[1] Unlike benzene or indole, a standard quinoline ring resists electrophilic attack by the Vilsmeier reagent (chloroiminium ion) unless strongly activated (e.g., -OMe, -OH, -NR₂).[1][2]

Diagnostic Modules: Troubleshooting Side Reactions

Module A: The "Unwanted" Chlorination

Symptom: "I started with a hydroxyquinoline (quinolone) expecting a formyl group (-CHO), but my product mass indicates a chlorine atom substitution."

Root Cause: Functional Group Interconversion.[1][2] In quinoline chemistry, the Vilsmeier reagent is not just a formylating agent; it is a potent chlorinating agent .[2] If your substrate contains a hydroxyl group (tautomeric with a cyclic amide/lactam), the VH reagent will convert the C=O/C-OH to a C-Cl bond before or during formylation.[1]

Mechanism of Failure:

  • The hydroxy group attacks the electrophilic phosphorous of POCl₃ (or the Vilsmeier complex).[2]

  • This creates a good leaving group (-O-POCl₂).[1]

  • Chloride ion attacks, displacing the oxygen species.[2]

  • Result: 2-hydroxyquinoline becomes 2-chloroquinoline.

Corrective Action:

  • Acceptance: If you use POCl₃/DMF, this transformation is usually unavoidable.[2]

  • Alternative: If the -OH group must be preserved, you cannot use standard Vilsmeier conditions. Consider Rieche formylation (dichloromethyl methyl ether/TiCl₄) which can sometimes be tuned, though it is also harsh.[1][2] Alternatively, protect the -OH as a benzyl ether prior to VH reaction.[1][2]

Module B: Dimerization (The "Red Sludge" Phenomenon)

Symptom: "My reaction turned a deep red/purple, and I isolated a high molecular weight insoluble solid instead of my aldehyde."

Root Cause: Bis-Quinoline Methine Formation.[1] The product of the reaction (an aldehyde) is itself an electrophile.[2] In highly activated substrates (e.g., 6-methoxyquinoline), the newly formed aldehyde can condense with a second molecule of the unreacted substrate under the acidic conditions of the reaction.[2]

Troubleshooting Protocol:

VariableRecommendationRationale
Stoichiometry Use excess Vilsmeier reagent (2.5–3.0 equiv).Ensures the reagent consumes the substrate faster than the substrate can react with the product.[2]
Solvent Increase dilution (DMF volume).Reduces the collision frequency between product aldehyde and unreacted substrate.[2]
Quench Rapid inverse quench.Pour the reaction mixture into buffered ice water. Slow addition of water to the reaction keeps the mixture acidic and concentrated, promoting dimerization.[2]
Module C: The Meth-Cohn Cyclization Failure

Symptom: "Attempting to synthesize 2-chloro-3-formylquinoline from acetanilide, but yields are <20% or starting material remains."

Root Cause: Thermal Activation Threshold.[1][2] The Meth-Cohn transformation involves a high-energy barrier intramolecular electrophilic substitution.[1] It does not proceed efficiently at the standard 0°C


 RT protocol used for simple arenes.

Corrective Action:

  • Temperature: This reaction requires heat.[1][2][4][5][6] Standard protocol is 75°C – 95°C .[1][2]

  • Reagent Quality: POCl₃ must be distilled. Hydrolyzed POCl₃ (containing phosphoric acid) kills the reaction by protonating the acetanilide nitrogen, rendering it non-nucleophilic.[2]

Visualizing the Pathways

The following diagram illustrates the bifurcation between the desired formylation and the competitive chlorination/cyclization pathways defined by Meth-Cohn et al.

VilsmeierQuinoline Substrate Acetanilide (Substrate) Imidoyl Imidoyl Chloride Intermediate Substrate->Imidoyl + Reagent (- HCl) Reagent Vilsmeier Reagent (DMF-POCl3) Enamine α-Chloroenamine Intermediate Imidoyl->Enamine Tautomerization Cyclization Intramolecular Cyclization (Heat) Enamine->Cyclization + 2nd eq. Reagent Formylation @ Beta-pos SideProduct Dimerization/Tars (Low Temp/Wet POCl3) Enamine->SideProduct Stalled Intermediate Product 2-Chloro-3-formylquinoline (Target) Cyclization->Product Hydrolysis

Figure 1: The Meth-Cohn Cascade.[1] Note that the transformation requires multiple equivalents of reagent to drive the enamine formylation prior to cyclization.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 2-Chloro-3-formylquinoline (Meth-Cohn Method)

This protocol is the industry standard for constructing functionalized quinoline cores.[1]

Reagents:

  • Acetanilide derivative (1.0 equiv)[1][2]

  • DMF (3.0 - 5.0 equiv)[1]

  • POCl₃ (7.0 - 12.0 equiv) — Note: Large excess is critical for solvent/reagent dual role.[1]

Step-by-Step:

  • Reagent Formation (0°C):

    • Charge a dry flask with DMF.[1][2][4]

    • Cool to 0°C under N₂.[1][2]

    • Add POCl₃ dropwise.[1][2][4] Caution: Exothermic.[1][2] A white semi-solid salt (chloroiminium) will form.[1][2]

  • Addition:

    • Add the acetanilide solid in portions to the Vilsmeier reagent at 0–5°C.[2]

    • Checkpoint: The mixture should be a stirrable slurry.[2]

  • The Thermal Ramp (Critical Step):

    • Allow the mixture to warm to Room Temperature (RT) over 30 mins.

    • Heat the mixture to 75°C (for electron-rich acetanilides) or 95°C (for electron-neutral).

    • Maintain reflux for 4–16 hours.[1][2] Monitor by TLC (look for the disappearance of the intermediate, not just starting material).[2]

  • Quench & Isolation:

    • Cool reaction to RT.

    • Pour the dark syrup slowly into a beaker of crushed ice/water (approx. 10x volume) with vigorous stirring.

    • Observation: The product usually precipitates as a yellow/pale solid upon hydrolysis (15–30 mins stirring).[2]

    • Filter, wash with water, and recrystallize from acetonitrile or ethyl acetate.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack to put an aldehyde on position 4 of a quinoline? A: Generally, no.[1][2] The 3-position is the most nucleophilic site in the quinoline ring (beta to the nitrogen), similar to the 3-position of indole. Position 4 is electron-deficient.[1] To get a 4-formyl group, you typically need to start with a 4-methylquinoline and oxidize it (SeO₂) or use metal-halogen exchange on a 4-bromoquinoline followed by DMF quench.[1]

Q: Why do I need so much POCl₃ (12 equivalents)? A: In the Meth-Cohn synthesis, POCl₃ acts as both the reagent and the solvent.[2] Furthermore, the reaction consumes 3 equivalents of electrophile theoretically (activation of amide, formylation of enamine, cyclization assistance), but kinetic efficiency requires saturation.[2] Reducing POCl₃ below 5 equivalents often leads to incomplete cyclization intermediates.[1][2]

Q: My product has a melting point 20°C lower than reported. Why? A: Check for demethylation .[1][2] If you have a methoxy group (-OMe) on the ring (e.g., starting from p-acetanisidide), the harsh acidic conditions and high heat of the Meth-Cohn procedure can sometimes cleave the ether to a phenol (-OH), which might then partially chlorinate.[1][2]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][8][9][10][11][12] Comprehensive Organic Synthesis, 2, 777-794.[1][2]

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][2][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2][4] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[2][4]

  • Ali, M. M., Tasneem, & Rajanna, K. C. (2001).[1][2] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media. Synlett, 2001(02), 0251-0253.[1][2][13]

  • Rajappan, G., et al. (2021).[1][2] Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent. International Journal of Chemical Studies, 10(1), 177-180.[1][2][12]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 3-Methylquinoline-2-carbaldehyde

Case ID: 3MQ-2CHO-PUR Status: Active Support Tier: Senior Application Scientist Molecule Profile & Chemical Behavior Before attempting purification, you must understand the "personality" of your molecule. 3-Methylquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3MQ-2CHO-PUR Status: Active Support Tier: Senior Application Scientist

Molecule Profile & Chemical Behavior

Before attempting purification, you must understand the "personality" of your molecule. 3-Methylquinoline-2-carbaldehyde presents a dual challenge: it possesses a basic nitrogen (quinoline ring) and a reactive carbonyl (aldehyde).

PropertyValue (Approx.)Chromatographic Implication
Structure Quinoline ring, 3-Me, 2-CHOHydrophobic aromatic core; polar functional groups.
pKa (N-ring) ~5.2 - 5.6Critical: At neutral pH, the nitrogen partially protonates, causing severe peak tailing due to silanol interactions.
Reactivity Aldehyde (C=O)Prone to hydration (gem-diol) in water and oxidation to carboxylic acid in air.
LogP ~2.5 - 2.8Retains well on C18; requires moderate organic content for elution.
UV Max ~230 nm, ~315 nmStrong UV chromophore; sensitive detection possible.

Standard Operating Procedure (SOP): Analytical Method

Use this method to validate purity before scaling up.

Objective: Achieve baseline resolution between the aldehyde (product), the carboxylic acid (oxidation impurity), and the alcohol (reduction impurity).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" columns reduce free silanol activity, minimizing tailing for the basic quinoline ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

    • Why ACN?Avoid Methanol. Aldehydes can react with methanol to form hemiacetals, leading to "ghost peaks" or splitting. ACN is inert.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 35°C (Controlled).

    • Why: Elevated temperature collapses the equilibrium between the aldehyde and its hydrate, sharpening the peak.

  • Detection: UV 254 nm (General) or 315 nm (Selectivity for Quinoline core).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
17.0 90 Wash
17.1 10 Re-equilibration

| 22.0 | 10 | Ready for next inj. |

Troubleshooting Guide (Q&A)

Issue 1: Peak Splitting (The "Doublet" Phenomenon)

User Question: "My pure product elutes as a split peak or a doublet, even though NMR shows it's pure. Is my column broken?"

Diagnosis: This is likely On-Column Aldehyde Hydration . In aqueous mobile phases, aldehydes exist in equilibrium with their gem-diol form (


). If the interconversion rate is slow relative to the chromatographic timescale, the two forms separate, creating a doublet or a saddle-shaped peak.

Corrective Actions:

  • Increase Temperature: Raise column temperature to 40°C or 45°C. This accelerates the kinetics, merging the two forms into a single sharp peak.

  • Reduce Residence Time: Increase flow rate (if pressure allows) to limit the time available for hydration.

  • Switch to Normal Phase: If RP-HPLC fails, use Normal Phase (Hexane/EtOAc) where water is absent.

Issue 2: Severe Tailing (Asymmetry > 1.5)

User Question: "The main peak has a long tail. Integration is difficult."

Diagnosis: Silanol Interaction. The quinoline nitrogen is protonated (


) at acidic pH (using Formic acid). However, if the column has accessible acidic silanols (

), they act as cation exchangers, dragging the peak.

Corrective Actions:

  • Add a Competitor: Add 5-10 mM Ammonium Formate to Mobile Phase A. The ammonium ions compete for the silanol sites, displacing the quinoline.

  • High pH Strategy (Advanced): Use an XBridge or Gemini (high-pH stable) column. Use 10 mM Ammonium Bicarbonate (pH 10) as MP A.

    • Mechanism:[4][5] At pH 10, the quinoline is fully deprotonated (neutral) and will not interact with silanols. Note: Aldehydes are less stable at high pH (Canizzaro reaction risk), so keep run times short.

Issue 3: "Ghost" Peak Appearing Over Time

User Question: "A new peak is growing at a lower retention time (RT) than my product in the autosampler."

Diagnosis: Auto-oxidation. Aldehydes oxidize to carboxylic acids (3-Methylquinoline-2-carboxylic acid) in solution. The acid is more polar and will elute earlier in Reverse Phase.

Corrective Actions:

  • Solvent Choice: Dissolve samples in 100% ACN, not the mobile phase.

  • Temperature: Keep the autosampler at 4°C.

  • Inert Gas: Purge sample vials with Nitrogen/Argon before capping.

Visualized Logic Pathways

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing peak shape anomalies in quinoline aldehydes.

Troubleshooting Start Observed Anomaly Split Split Peak / Doublet Start->Split Tail Severe Tailing Start->Tail NewPeak New Early Peak Start->NewPeak Hydration Aldehyde Hydration? Split->Hydration Silanol Silanol Interaction? Tail->Silanol Oxidation Auto-Oxidation? NewPeak->Oxidation FixHydration Action: Increase Temp (40°C) Avoid Methanol Hydration->FixHydration Yes FixSilanol Action: Add NH4 Formate or Switch to High pH Silanol->FixSilanol Yes FixOxidation Action: Autosampler 4°C Inert Gas Purge Oxidation->FixOxidation Yes

Diagram 2: Purification Workflow (Prep-Scale)

Caption: Step-by-step workflow from crude synthesis to isolated pure aldehyde.

Workflow Crude Crude Mixture (Aldehyde + Acid + SM) Prep Prep HPLC C18 Column Crude->Prep Inject Fraction1 Frac 1: Acid Impurity (Early Elution) Prep->Fraction1 Discard Fraction2 Frac 2: Target Aldehyde (Main Peak) Prep->Fraction2 Collect Workup Workup Extract w/ DCM Wash w/ NaHCO3 Fraction2->Workup Remove Water/Acid Final Pure Product Store under Argon Workup->Final

Preparative Scale-Up Guidelines

When moving from analytical to preparative purification:

  • Loading Capacity:

    • Quinoline aldehydes have moderate solubility in water. Dissolve the crude sample in DMSO or DMF to maximize concentration (e.g., 100 mg/mL) without precipitation upon injection.

  • Fraction Collection:

    • Do not rely solely on UV slope. Set "Time Windows" based on the analytical run.

    • Immediate Post-Processing: The collected fractions contain water and potentially acid (from the mobile phase). Do not rotovap aqueous acidic fractions directly at high heat , as this promotes degradation.

    • Protocol: Neutralize fractions immediately with saturated NaHCO3, extract into Dichloromethane (DCM), dry over Na2SO4, and evaporate the organic solvent.

References

  • PubChem. 3-Methylquinoline Compound Summary. National Library of Medicine. [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. (Detailed discussion on hydration and temperature effects). [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions. (Provides context on the stability and reactivity of quinoline-3-carbaldehyde derivatives). [Link]

  • Chromatography Forum. HPLC method development for aldehydes and ketones. (Community discussion on pH and tailing issues). [Link]

Sources

Optimization

Technical Support Center: Schiff Base Synthesis &amp; Optimization

[1] Status: Operational Ticket ID: SB-OPT-2024 Assigned Specialist: Senior Application Scientist Introduction: The Equilibrium Challenge Welcome to the Reaction Optimization Hub. If you are reading this, you are likely f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: SB-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The Equilibrium Challenge

Welcome to the Reaction Optimization Hub. If you are reading this, you are likely facing the classic paradox of Schiff base (imine) formation: it is a reaction that is technically simple but thermodynamically stubborn.

The formation of a Schiff base (


) from a carbonyl and an amine is a reversible condensation. The entire process is governed by Le Chatelier’s Principle . To achieve high yields, you cannot simply "run" the reaction; you must actively drive  it by manipulating two variables:
  • Water Removal: The reaction generates water. If water remains, the equilibrium shifts back to the starting materials (hydrolysis).

  • pH Control: The reaction requires acid catalysis, but too much acid kills the nucleophile.

This guide provides the validated protocols and troubleshooting logic required to master this equilibrium.

Module 1: Critical Parameter Optimization

The "pH Sweet Spot"

The rate-determining step in Schiff base formation is often the dehydration of the carbinolamine intermediate.[1] This step is acid-catalyzed.[1][2][3][4] However, the initial nucleophilic attack requires a free (unprotonated) amine.

  • pH < 3: The amine is fully protonated (

    
    ) and loses its nucleophilicity. Reaction stops.
    
  • pH > 6: There are insufficient protons to catalyze the leaving group (

    
    
    
    
    
    
    
    ). Reaction slows.
  • Optimal pH: 4.0 – 5.0 . This is usually achieved with catalytic Glacial Acetic Acid or p-TsOH.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points of failure caused by pH imbalance.

SchiffBaseMechanism Start Start: Amine + Carbonyl Inter Intermediate: Carbinolamine Start->Inter Nucleophilic Attack FailLow FAILURE (pH < 3): Amine Protonated (Nucleophile Deactivated) Start->FailLow Excess Acid Product Product: Schiff Base (Imine) Inter->Product Acid Catalyzed Dehydration (-H2O) FailHigh FAILURE (pH > 7): No Dehydration (Poor Leaving Group) Inter->FailHigh No Acid Product->Inter Hydrolysis (+H2O)

Figure 1: Mechanistic pathway of Schiff base formation highlighting critical pH-dependent failure points.

Module 2: Water Management Strategies

Since water is a byproduct that poisons the reaction, its removal is non-negotiable for high yields. Choose your method based on substrate stability.

MethodMechanismBest ForTechnical Note
Dean-Stark Trap Azeotropic DistillationStable, non-volatile substrates. Large scale (>5g).Requires Toluene or Benzene. Reaction temp must exceed

.[3]
Molecular Sieves (4Å) Physical AdsorptionThermal-sensitive substrates. Small scale.Activate sieves before use (heat to

or microwave). Use 1g sieves per 1g reactant.
Titanium(IV) Ethoxide Chemical Scavenging + Lewis AcidDifficult/Sterically hindered ketones. Acts as both catalyst and dehydrating agent. High success rate for stubborn reactions.
Magnesium Sulfate (

)
Chemical DesiccantRapid, room-temp reactions.Can be messy; stirring can become difficult if too much solid is added.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: You have hit the equilibrium wall. The water concentration in the solvent has reached a point where the rate of hydrolysis equals the rate of formation. Solution:

  • Do not add more acid. This will only protonate your amine.

  • Switch Solvent: If using Ethanol, switch to Toluene and use a Dean-Stark trap.

  • Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction flask.

Q2: I am using a ketone (e.g., Acetophenone), and the reaction is extremely slow.

Diagnosis: Ketones are sterically hindered and less electrophilic than aldehydes. Solution:

  • Upgrade Catalyst: Switch from Acetic Acid to Titanium(IV) Ethoxide (

    
    ) .
    
  • Protocol: Mix amine and ketone (1:1) neat or in dry THF.[5] Add 1.5 - 2.0 equivalents of

    
    . Stir at 
    
    
    
    . The Ti acts as a Lewis acid to activate the carbonyl and consumes the water produced to form
    
    
    .
Q3: My product turns into an oil or hydrolyzes during purification on silica gel.

Diagnosis: Silica gel is slightly acidic and contains adsorbed water, which causes hydrolysis of unstable imines. Solution:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes the silica.

  • Crystallization: Avoid chromatography. Try recrystallizing from hot Ethanol or Hexane/EtOAc.

Module 4: Validated Experimental Protocols

Protocol A: Standard Solution Phase (Dean-Stark)

For stable aromatic aldehydes and primary amines.

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add Amine (10 mmol) and Aldehyde (10 mmol) to Toluene (50 mL).

  • Catalysis: Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, ~19 mg).

  • Reaction: Reflux vigorously. Ensure Toluene is condensing in the trap and water droplets separate at the bottom.

  • Endpoint: Monitor by TLC. Reaction is complete when water generation ceases (usually 2-4 hours).

  • Workup: Evaporate Toluene under reduced pressure. Recrystallize the solid from Ethanol.[6][7][8]

Protocol B: The "Titanium" Method (For Stubborn Ketones)

For sterically hindered or electron-rich substrates.

  • Setup: Flame-dried RBF under Nitrogen atmosphere.

  • Loading: Dissolve Ketone (10 mmol) and Amine (12 mmol) in anhydrous THF (20 mL).

  • Reagent: Add Titanium(IV) Ethoxide (20 mmol) via syringe. (Caution: Moisture sensitive).[9]

  • Reaction: Stir at

    
     for 6-12 hours.
    
  • Quench: Pour mixture into brine (saturated NaCl). A heavy white precipitate (

    
    ) will form.
    
  • Isolation: Filter through a Celite pad. Extract filtrate with Ethyl Acetate.[10] Dry over

    
     and concentrate.
    
Protocol C: Microwave-Assisted (Green/Rapid)

For rapid library generation.

  • Loading: Mix Amine (1 mmol) and Aldehyde (1 mmol) in a microwave vial.

  • Solvent: Add minimal Ethanol (1-2 mL) or run neat (solvent-free).

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Heat at

    
     (100W) for 2-5 minutes.
    
  • Isolation: Cool to room temperature. The product often precipitates immediately. Filter and wash with cold ethanol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

  • Qin, W., et al. (2013). "Microwave-assisted synthesis of Schiff base molecular tweezers." Journal of Chemical Research.

  • Bhattacharya, A., et al. (2019). "Titanium(IV) ethoxide: A versatile reagent for the synthesis of imines." Tetrahedron Letters. (General application of Ti(OEt)4 in imine synthesis).

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. (Foundational review on mechanism and pH dependence).

Sources

Troubleshooting

Chemical stability of 3-Methylquinoline-2-carbaldehyde in various solvents

Ticket System Status: [ONLINE] Current Topic: Stability & Solvent Compatibility Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Stability & Solvent Compatibility Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The "Hidden" Reactivity of 3-MQC

Welcome to the technical guide for 3-Methylquinoline-2-carbaldehyde (CAS: 25519-55-5).[1] While frequently used as a scaffold for anti-malarial and anti-cancer agents (such as hydrazones and Schiff bases), this molecule presents unique stability challenges often overlooked in standard protocols.[2]

The presence of the quinoline nitrogen (electron-withdrawing) adjacent to the aldehyde makes the carbonyl carbon highly electrophilic. Simultaneously, the C3-methyl group introduces steric constraints and hyperconjugative effects.[1][2] This duality creates a "Goldilocks" zone for solvent compatibility: it is too reactive for protic solvents (hemiacetals) and prone to oxidation in polar aprotic oxidants (DMSO).[2]

This guide addresses the three most common user-reported issues: "ghost peaks" in HPLC, signal degradation in NMR, and precipitation in biological buffers.

Module 1: Protic Solvents (Methanol/Ethanol)

User Scenario:"I see peak splitting or broad shoulders in my HPLC chromatogram when using Methanol as the diluent."

Root Cause: Reversible Hemiacetal Formation Unlike simple benzaldehydes, heteroaromatic aldehydes like 3-MQC are electron-deficient.[1] When dissolved in nucleophilic alcohols (Methanol, Ethanol), the solvent attacks the carbonyl carbon to form a hemiacetal .[2]

  • The Trap: This reaction is reversible and equilibrium-driven.[1] On an HPLC column, the interconversion between the free aldehyde and the hemiacetal often occurs on the same timescale as the separation, leading to peak broadening or splitting.[2]

Mechanism of Instability

The quinoline nitrogen pulls electron density from the ring, making the C2-carbonyl carbon significantly more positive (electrophilic) than in standard aromatic aldehydes.[2]

Hemiacetal Aldehyde 3-MQC (Free Aldehyde) (Soluble, Reactive) Transition Nucleophilic Attack (C2 Position) Aldehyde->Transition + MeOH Methanol Methanol (Solvent) Methanol->Transition Hemiacetal Methyl Hemiacetal (Unstable Species) Transition->Hemiacetal Equilibrium (Fast) Hemiacetal->Aldehyde - MeOH

Figure 1: The reversible formation of the hemiacetal species in methanolic solution.[1][2]

Troubleshooting Protocol:

  • Immediate Action: Switch your HPLC diluent to Acetonitrile (ACN) .[1] ACN is aprotic and will not form hemiacetals.[1]

  • Verification: If you must use alcohol, add 0.1% Formic Acid.[1][2] Acid shifts the equilibrium, but ACN is safer.[2]

  • Storage: Never store stock solutions in methanol. The hemiacetal can slowly oxidize to the acetal or carboxylic ester over weeks.

Module 2: Aprotic Polar Solvents (DMSO/DMF)

User Scenario:"My NMR spectrum in DMSO-d6 shows a new peak at ~10-12 ppm after 24 hours."

Root Cause: Oxidative Degradation Dimethyl Sulfoxide (DMSO) is not chemically inert for this class of compounds.[1] It can act as a mild oxidant (similar to Swern oxidation conditions, but slower).[1][2] 3-MQC is susceptible to oxidation to 3-methylquinoline-2-carboxylic acid .[1]

  • The Trap: Users often assume DMSO is safe for long-term storage of libraries.[1] For 3-MQC, the carboxylic acid impurity will precipitate or alter binding assays (due to the formation of a zwitterion with the quinoline nitrogen).[2]

Mechanism of Oxidation

The C2-aldehyde is easily oxidized.[1] In the presence of trace water and air (facilitated by DMSO's high oxygen solubility), the aldehyde proton is lost.[2]

Oxidation Start 3-MQC (Aldehyde) Intermed Hydrate / Peracid Intermediate Start->Intermed Slow Oxidation Factors DMSO + O2 (Dissolved) + Trace H2O Factors->Intermed Product 3-Methylquinoline-2-carboxylic Acid (Inactive/Precipitate) Intermed->Product Irreversible

Figure 2: Oxidative pathway in DMSO storage conditions.

Troubleshooting Protocol:

  • Diagnosis: Check for the disappearance of the aldehyde proton signal (~10.1 ppm) and appearance of a broad carboxylic acid singlet (~12-14 ppm) in NMR.

  • Prevention:

    • Use degassed, anhydrous DMSO-d6 for analysis.[1][2]

    • Run NMR immediately after preparation.[1]

    • Storage: Store solid powder at -20°C. Do not store as a DMSO stock solution for >48 hours.

Module 3: Aqueous & Buffer Stability

User Scenario:"The compound precipitates immediately upon addition to PBS (pH 7.4)."

Root Cause: Lipophilicity vs. Hydration While the aldehyde group can form a gem-diol (hydrate) in water, the lipophilic quinoline ring and the 3-methyl group dominate the physicochemical properties. The compound has poor aqueous solubility.

  • The Trap: Researchers often try to dissolve 3-MQC directly in buffer or use high DMSO percentages that "crash out" the compound upon dilution.[1]

Optimization Table: Solubility & Stability

Solvent SystemSolubilityStability RiskRecommended Use
Water / PBS Very Low (< 100 µM)Hydration (Gem-diol)Not recommended for stock.[1]
Methanol HighHigh (Hemiacetal)Synthesis only (transient).[1]
Acetonitrile HighLowPreferred for HPLC/LCMS.
DMSO (Anhydrous) Very HighModerate (Oxidation)Preferred for Bio-Assay Stock (Use Fresh).
Dichloromethane HighLowPreferred for Synthesis/Extraction.[1][2]

Experimental Protocol: Purity Verification

Before using 3-MQC in sensitive biological assays or synthesis (e.g., Friedländer or Schiff base formation), validate its integrity using this rapid protocol.[2]

Scope: Detects both oxidation (Acid) and Solvolysis (Acetal) impurities.[1][2]

Materials:

  • Sample: ~5 mg 3-MQC.[1]

  • Solvent: CDCl3 (Chloroform-d).[1] Note: Avoid DMSO-d6 to prevent oxidation artifacts during acquisition; Avoid MeOD to prevent hemiacetal artifacts.

  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene.[2]

Step-by-Step:

  • Preparation: Dissolve 5 mg of 3-MQC in 0.6 mL of CDCl3. Ensure the solution is clear yellow.

  • Acquisition: Acquire a standard 1H-NMR (16 scans).

  • Analysis:

    • Target Signal: Look for the sharp singlet of the aldehyde proton at ~10.2 ppm .

    • Impurity Check A (Acid): Check for a broad singlet >11 ppm. If present >5%, repurify via column chromatography (Silica, Hexane:EtOAc).

    • Impurity Check B (Acetal): Check for methoxy signals (~3.4 ppm) if the sample was previously exposed to methanol.[1][2]

  • Acceptance Criteria: Aldehyde integral should correspond to 1H relative to the aromatic region (5H).[1]

References

  • PubChem. (2025).[1] 3-methylquinoline-2-carbaldehyde (Compound Summary).[1][3] National Library of Medicine. [Link]

  • Muscia, G. C., et al. (2011).[1][2] Ultrasonic-assisted synthesis of 2-chloroquinoline-3-carbaldehydes.[1] (Context on Quinoline Aldehyde Reactivity). Ultrasonics Sonochemistry. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[1][2][4][5] (Mechanistic Foundation for Aldehyde-Alcohol Interaction). [Link]

  • Epstein, W. W., & Sweat, F. W. (1967).[1][2] Dimethyl Sulfoxide Oxidations.[1][6] (Mechanistic Foundation for DMSO Oxidation Risks).[2] Chemical Reviews. [Link][1][2]

Sources

Optimization

Technical Support Center: Quinoline Carbaldehyde Stability &amp; Handling

Topic: Preventing Oxidation of the Carbaldehyde Group in Quinolines Ticket ID: #Q-CHO-OX-001 Assigned Specialist: Senior Application Scientist Introduction: Why Your Aldehyde is Turning into Acid Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of the Carbaldehyde Group in Quinolines Ticket ID: #Q-CHO-OX-001 Assigned Specialist: Senior Application Scientist

Introduction: Why Your Aldehyde is Turning into Acid

Welcome to the Technical Support Center. If you are accessing this guide, you likely opened a bottle of 2-quinolinecarboxaldehyde or 4-quinolinecarboxaldehyde expecting a yellow oil or low-melting solid, but instead found a white, crusty solid.

The Diagnosis: Your aldehyde has oxidized to the corresponding carboxylic acid (e.g., quinaldic acid).

The Root Cause: Quinoline carbaldehydes are chemically "fragile" due to the synergistic effect of the electron-deficient quinoline ring and the carbonyl group. The nitrogen atom in the ring exerts a strong electron-withdrawing effect (–I and –M effects), making the carbonyl carbon highly electrophilic. However, the primary mode of degradation in air is Radical Autoxidation .

This guide provides the protocols to Purify , Protect , and Preserve your reagents.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the enemy. The degradation follows a free-radical chain mechanism, accelerated by light and trace metals.

The Autoxidation Pathway

The aldehyde hydrogen (C(O)-H) is abstracted to form an acyl radical. This radical reacts with atmospheric oxygen to form a peroxy radical, which steals a hydrogen from another aldehyde molecule, propagating the chain and creating peracid. The peracid then reacts with another aldehyde to form two equivalents of carboxylic acid.

Autoxidation Start Quinoline-CHO (Aldehyde) Radical Acyl Radical (Q-C•=O) Start->Radical Initiation (Light/Trace Metal) Peroxy Peroxy Radical (Q-C(OO•)=O) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid (Q-C(OOH)=O) Peroxy->Peracid + Aldehyde (H-abstraction) End Quinoline-COOH (Carboxylic Acid) Peracid->End + Aldehyde (Disproportionation)

Figure 1: The Vicious Cycle of Autoxidation. Once initiated by light or trace metals, the peroxy radical propagates the chain, rapidly converting valuable aldehyde into acid.

Module 2: Purification Strategy (The Bisulfite Protocol)

Status: Recommended for restoring oxidized batches.

If your aldehyde is <90% pure, distillation is risky due to thermal decomposition. The Bisulfite Adduct Method is the gold standard for purification. It relies on the formation of a water-soluble, crystalline bisulfite adduct, separating the aldehyde from non-carbonyl impurities (like the carboxylic acid, which stays in the base, or non-polar impurities).

Protocol: Bisulfite Regeneration
  • Adduct Formation:

    • Dissolve crude quinoline carboxaldehyde in minimal Ethanol (EtOH).

    • Add saturated aqueous Sodium Bisulfite (

      
      ) solution (1.5 equivalents) dropwise with vigorous stirring.
      
    • Observation: A precipitate (the adduct) should form. If no solid forms, add more EtOH or cool to 0°C.

    • Filter the solid and wash with diethyl ether (removes non-aldehyde organic impurities).

  • Regeneration (The "Freeing" Step):

    • Suspend the solid adduct in a biphasic mixture of Ethyl Acetate (EtOAc) and water.

    • Slowly add 10% Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) until pH > 10.
    • Caution: Do not let the temperature rise; exotherm can degrade the aldehyde.

    • Separate the organic layer (EtOAc) containing the pure aldehyde.[1]

  • Isolation:

    • Dry EtOAc layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotavap). Do not heat above 40°C.

ParameterSpecificationReason
Reagent

(Sat. Aq.)
Forms stable

-hydroxy sulfonate salt.
Solvent EtOH / WaterEnsures adduct precipitates out.[1][2]
Regeneration pH > 10Base destroys the bisulfite adduct, releasing aldehyde.
Yield Typically 70-85%Loss primarily due to adduct solubility.

Module 3: Storage & Handling Guidelines

Status: Mandatory for long-term stability.

Once purified, you must break the "Fire Triangle" of autoxidation: Oxygen, Light, and Heat.

The "Argon Blanket" Protocol
  • Container: Use amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush the headspace with Argon or Nitrogen for 30 seconds before closing. Argon is heavier than air and provides a better "blanket."

  • Temperature: Store at -20°C.

  • Additives: For bulk storage, add 0.1% w/w BHT (Butylated Hydroxytoluene) . BHT acts as a radical scavenger, terminating the autoxidation chain described in Figure 1.

Solvent Compatibility Table

Solvent Suitability Risk Factor Mitigation
DCM / Chloroform 🔴 High Risk Often contains trace acid/HCl; accelerates degradation. Pass through basic alumina before use.[3]
Diethyl Ether / THF 🟡 Medium Risk Forms peroxides which initiate autoxidation. Use BHT-stabilized or freshly distilled solvents.
Toluene / Benzene 🟢 Good Inert to radicals; no acidic protons. Degas (sparge) with Argon before use.

| Ethanol / Methanol | 🟡 Medium Risk | Nucleophilic; can form hemiacetals reversibly. | Use only for short-term reactions. |

Module 4: Chemical Protection (Derivatization)

Status: Advanced User - For multi-step synthesis.[4]

If you need to carry the quinoline ring through harsh oxidation or reduction steps, the aldehyde group must be chemically masked.

Acetals: The Cyclic Shield

Protecting the aldehyde as a cyclic acetal (using ethylene glycol) is the most robust method. However, the basic nitrogen in quinoline can interfere with the acid catalyst required for acetal formation.

Optimized Protection Protocol:

  • Reagents: 1.2 eq. Ethylene Glycol, 0.05 eq. p-Toluenesulfonic acid (pTsOH).

  • Solvent: Toluene (anhydrous).

  • Setup: Dean-Stark trap (to remove water and drive equilibrium).

  • Workup: Wash with

    
     to neutralize acid immediately.
    

Protection Aldehyde Quinoline-CHO Reagents Ethylene Glycol + pTsOH (Toluene, Reflux) Aldehyde->Reagents Intermediate Hemiacetal (Unstable) Reagents->Intermediate Acetal Cyclic Acetal (Protected Form) Intermediate->Acetal - H2O Water H2O Removed (Dean-Stark) Intermediate->Water

Figure 2: Acetal Protection Workflow. Continuous removal of water via Dean-Stark is critical to drive the equilibrium to the right.

Troubleshooting & FAQ

Q: My aldehyde has turned into a solid, but I need to use it now. Can I just use it? A: No. The solid is likely >50% carboxylic acid. This will quench basic reagents (Grignards, lithiates) and fail in condensations. Perform the Bisulfite Regeneration (Module 2).

Q: I see a new peak at ~10 ppm in NMR disappearing over time. A: The peak at 10 ppm is the aldehyde proton. Its disappearance confirms oxidation. Check for a broad singlet at ~12-14 ppm (carboxylic acid -OH).

Q: Can I purify using Silica Gel Chromatography? A: Avoid if possible. Silica gel is slightly acidic and often contains adsorbed water and oxygen. This accelerates oxidation and can cause "streaking" of the acid. If you must use silica:

  • Neutralize the silica with 1% Triethylamine in the eluent.

  • Run the column fast (Flash Chromatography).

  • Use Neutral Alumina as a safer alternative.

Q: Why does the 2-isomer oxidize faster than the 3-isomer? A: Resonance. The 2- and 4-positions are conjugated with the quinoline nitrogen. The electron-withdrawing nature of the nitrogen makes the carbonyl carbon at these positions more electron-deficient (reactive) compared to the 3-position.

References

  • Radical Autoxidation Mechanism

    • Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589.

  • Bisulfite Adduct Purification

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Kjell, D. P., et al.[2] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722–5724.

  • Quinoline Chemistry & Reactivity: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2005. (Detailing the reactivity of electron-deficient heterocycles).
  • Protecting Groups (Acetals)

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.

Sources

Troubleshooting

Troubleshooting low yields in coupling reactions with quinoline aldehydes

Technical Support Center: Quinoline Aldehyde Coupling Protocols Welcome to the Heterocycle Chemistry Support Hub Current Status: Online 🟢 Topic: Troubleshooting Low Yields in Quinoline Aldehyde Couplings Ticket ID: #QA-5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Aldehyde Coupling Protocols

Welcome to the Heterocycle Chemistry Support Hub

Current Status: Online 🟢 Topic: Troubleshooting Low Yields in Quinoline Aldehyde Couplings Ticket ID: #QA-592-X Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Quinoline Paradox"

Quinoline aldehydes are deceptively simple scaffolds. While they appear to be standard aromatic aldehydes, they possess two distinct features that frequently derail coupling reactions:

  • The Pyridine-like Nitrogen: A potent Lewis base that poisons transition metal catalysts (Pd, Cu).

  • The Electron-Deficient Ring: Makes the aldehyde highly reactive toward nucleophilic attack (Cannizzaro, hydrate formation) but sluggish in oxidative addition if the halogen is on the same ring.

This guide addresses the three most common failure modes reported by our users.

Module 1: Cross-Coupling Failures (Suzuki/Sonogashira)

Symptom: Reaction stalls at <20% conversion. Catalyst turns into "palladium black" precipitate rapidly. Diagnosis: Catalyst Poisoning via N-Coordination. Root Cause: The quinoline nitrogen lone pair binds to the unsaturated Pd(0) species, displacing the phosphine ligand and shutting down the catalytic cycle.

Troubleshooting Protocol #001: The "Ligand Shield" Strategy

To prevent N-coordination, you must use sterically bulky, electron-rich ligands that create a "protective shell" around the palladium center.

Recommended System:

  • Catalyst: Buchwald Precatalysts (Gen 3 or Gen 4) are superior to in-situ mixing.

  • Ligand: XPhos or SPhos . The biaryl backbone prevents the quinoline nitrogen from approaching the metal center.

  • Base: Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid strong hydroxide bases to prevent Cannizzaro disproportionation of the aldehyde.

Step-by-Step Optimization Workflow:

G cluster_legend Legend Start Standard Suzuki (Pd(PPh3)4, Na2CO3) Check Conversion > 50%? Start->Check Success Proceed to Workup Check->Success Yes Fail1 Switch to Bulky Ligand (XPhos-Pd-G3 or SPhos-Pd-G3) Check->Fail1 No (Catalyst Death) Check2 Conversion > 50%? Fail1->Check2 Check2->Success Yes Fail2 Add Lewis Acid Additive (ZnCl2 or B(OMe)3) Check2->Fail2 No (N-poisoning persists) key Red: High Failure Risk | Blue: Optimization Step | Green: Success

Caption: Decision tree for overcoming catalyst poisoning in quinoline substrates.

Lewis Acid "Hack": If bulky ligands fail, add 1.0 equiv of Zinc Chloride (


)  to the reaction. The Zn(II) binds the quinoline nitrogen, leaving the Pd(0) free to catalyze the reaction.

Module 2: Reductive Amination Stalling

Symptom: Aldehyde is consumed, but product is not formed. LCMS shows alcohol byproduct or hydrolysis back to starting material. Diagnosis: Incomplete Imine Formation / Competitive Reduction. Root Cause: Quinoline aldehydes are electron-deficient, making the carbonyl carbon highly electrophilic. However, the resulting imine is also electron-deficient and prone to hydrolysis by trace water before reduction can occur.

Troubleshooting Protocol #002: The Dehydrative Stepwise Method

Do not use a one-pot procedure (mixing amine, aldehyde, and reductant simultaneously) for quinoline aldehydes.

Comparative Data: One-Pot vs. Stepwise

ParameterOne-Pot (Standard)Stepwise (Recommended)
Reagent

added at t=0

(Imine formation), then

Solvent DCM or DCENeat or THF
Water Mgmt NoneMolecular Sieves (4Å) or Chemical Scavenger
Typical Yield 30-45%85-92%
Major Side Product Quinoline Alcohol (Reduction of aldehyde)None

The "Titanium Boost" Protocol:

  • Imine Formation: Combine Quinoline Aldehyde (1.0 equiv) + Amine (1.1 equiv) + Titanium(IV) Isopropoxide (

    
    , 1.5 equiv) in dry THF. Stir 4-6h.
    
    • Why? Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

  • Reduction: Dilute with Ethanol (important to solubilize the borohydride). Add

    
     (1.5 equiv) carefully.
    
  • Quench: Add water/NaOH carefully to precipitate titanium salts as white solid (

    
    ). Filter through Celite.[1]
    

Module 3: Purification & Isolation (The "Streaking" Issue)

Symptom: Product streaks on silica gel column; poor separation; low mass recovery. Diagnosis: Acid-Base Interaction with Stationary Phase. Root Cause: The basic quinoline nitrogen hydrogen-bonds with the acidic silanols (


) on the silica gel surface.
Troubleshooting Protocol #003: Eluent Modification

Standard Fix: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide (


)  to your mobile phase.
  • Mechanism:[2][3][4][5][6] The TEA blocks the acidic sites on the silica, allowing the quinoline to pass through without "sticking."

Advanced Fix (For highly polar derivatives): Use Neutral Alumina instead of Silica. Alumina is less acidic and prevents the streaking/decomposition often seen with electron-deficient N-heterocycles.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH as a base in my Suzuki coupling? A: Avoid if possible. Quinoline aldehydes lack alpha-protons and are prime candidates for the Cannizzaro reaction in the presence of strong hydroxide bases (disproportionation into alcohol and carboxylic acid). Use weaker bases like


 or 

.

Q: My quinoline aldehyde turned into a solid white acid during storage. Why? A: Electron-deficient aldehydes air-oxidize rapidly to carboxylic acids.

  • Prevention:[3][7] Store under Argon/Nitrogen at -20°C.

  • Recovery: If you have the acid, you can convert it back to the aldehyde via Weinreb amide reduction or ester reduction (DIBAL-H), though buying fresh material is usually more efficient.

Q: I see a "dimer" in my LCMS during Suzuki coupling. A: This is likely homocoupling of the boronic acid, which happens when the oxidative addition to the quinoline halide is slow.

  • Fix: Increase the catalyst loading or switch to a more active precatalyst (e.g., Pd(dppf)Cl2 or XPhos-Pd-G3 ) to speed up the cross-coupling cycle relative to the homocoupling side reaction.

References

  • Catalyst Poisoning & Ligand Selection

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][9] The Journal of Organic Chemistry.

  • Titanium(IV)

    • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry.
  • Purification of Heterocycles

    • Reich, H. J. (2017).[8] "Chromatography on Silica Gel." University of Wisconsin-Madison Organic Chemistry Data.

Sources

Optimization

Technical Support Center: Derivatization of 3-Methylquinoline-2-carbaldehyde

Case ID: 3-MQ-2-CHO-DERIV Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Profile Subject: 3-Methylquinoline-2-carbaldehyde CAS: 13669-42-6 (Generic reference for structur...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-MQ-2-CHO-DERIV Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Subject: 3-Methylquinoline-2-carbaldehyde CAS: 13669-42-6 (Generic reference for structure) Primary Application: Precursor for anticancer (topoisomerase inhibitors), antimalarial, and antimicrobial agents (hydrazones, chalcones).

Technical Brief: Derivatizing 3-Methylquinoline-2-carbaldehyde requires navigating two opposing forces:

  • Electronic Deactivation: The quinoline ring is electron-deficient, theoretically making the C2-aldehyde highly electrophilic. However, the C3-methyl group provides electron donation (hyperconjugation), slightly reducing this electrophilicity compared to the non-substituted parent.

  • Steric Hindrance: The C3-methyl group is ortho to the aldehyde. While not a complete block, it imposes significant steric strain on incoming nucleophiles, necessitating careful catalyst selection to lower the activation energy.

Catalyst Selection Decision Matrix

Before starting, identify your target derivative.[1] The catalyst choice is dictated by the nucleophile type (Nitrogen vs. Carbon).

CatalystSelection Start Target Derivative? Schiff C=N Bond (Schiff Base/Hydrazone) Start->Schiff Knoevenagel C=C Bond (Knoevenagel/Chalcone) Start->Knoevenagel AmineType Nucleophile Type? Schiff->AmineType StrongNuc Strong Nucleophile (Hydrazine/Thiosemicarbazide) AmineType->StrongNuc WeakNuc Weak Nucleophile (Aniline/Aryl Amine) AmineType->WeakNuc Requires Reflux Cat_AcOH Cat. A: Glacial Acetic Acid (Protonates C=O) StrongNuc->Cat_AcOH WeakNuc->Cat_AcOH Requires Reflux Cat_None No Catalyst / Mild Heat (Self-catalyzed) Substrate Methylene Acidity? Knoevenagel->Substrate HighAcid High Acidity (Malononitrile pKa ~11) Substrate->HighAcid LowAcid Low Acidity (Acetophenone pKa ~19) Substrate->LowAcid Cat_Pip Cat. B: Piperidine + EtOH (Standard Base) HighAcid->Cat_Pip Cat_KOH Cat. C: KOH/NaOH + EtOH (Strong Base) LowAcid->Cat_KOH

Figure 1: Decision matrix for catalyst selection based on nucleophile strength and pKa.

Module A: Schiff Base & Hydrazone Formation

Target: Synthesis of Thiosemicarbazones or Imines. Mechanism: Nucleophilic addition-elimination.

The Challenge: pH Balance

The reaction requires acid catalysis to activate the carbonyl oxygen (making it more susceptible to attack). However, too much acid will protonate the amine nucleophile, rendering it non-reactive (ammonium salt).

  • Optimal pH: 4.0 – 5.0.

  • Recommended Catalyst: Glacial Acetic Acid (AcOH).

Protocol 1: Thiosemicarbazone Synthesis

Validated for 3-Methylquinoline-2-carbaldehyde derivatives [1, 2].[2]

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Ethanol (Absolute)[3]

  • Catalyst: Glacial Acetic Acid (3-5 drops per 10 mL)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of warm ethanol.

  • Activation: Add 3-5 drops of Glacial Acetic Acid. Stir for 5 minutes. Why? This protonates the aldehyde oxygen, overcoming the steric shielding of the C3-methyl group.

  • Addition: Add 1.1 mmol of thiosemicarbazide dissolved in minimal hot water/ethanol.

  • Reflux: Reflux the mixture for 2–4 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (high Rf) should disappear; a lower Rf yellow/orange spot will appear.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce volume by 50% on a rotavap and cool on ice.

Data Summary:

Parameter Value Notes
Yield 85–92% High yields typical for this substrate.
Appearance Yellow/Orange Solid Extended conjugation shifts absorption.

| Melting Point | >200°C | Sharp MP indicates purity. |

Module B: Carbon-Carbon Bond Formation (Knoevenagel)

Target: Synthesis of Quinoline-based Acrylates or Chalcones. Mechanism: Deprotonation of active methylene


 Nucleophilic attack 

Dehydration.
The Challenge: Steric Hindrance at C3

The C3-methyl group hinders the approach of bulky carbanions. Weak bases (like pyridine alone) often result in incomplete conversion or long reaction times (24h+).

  • Recommended Catalyst: Piperidine (Secondary amine, stronger base, excellent nucleophilic catalyst).

Protocol 2: Condensation with Malononitrile

Standardized based on quinoline reactivity profiles [3, 4].

Reagents:

  • 3-Methylquinoline-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Solvent: Ethanol[3]

  • Catalyst: Piperidine (Catalytic, ~5 mol%)

Step-by-Step:

  • Setup: In a round-bottom flask, mix aldehyde (1 mmol) and malononitrile (1.1 mmol) in 10 mL Ethanol.

  • Catalysis: Add 2–3 drops of Piperidine.

  • Reaction: Stir at room temperature for 30 minutes. If no precipitation occurs, heat to reflux for 1–2 hours.

    • Note: The C3-methyl group may require the thermal boost compared to the non-methylated analog.

  • Workup: Pour the reaction mixture into crushed ice. The solid product should precipitate immediately.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Troubleshooting & FAQs

Q1: My reaction turns black/tarry during Schiff base formation.

Diagnosis: Acid concentration too high or temperature too high (decomposition). Fix:

  • Reduce Acetic Acid to exactly 1-2 drops.

  • Ensure you are using Glacial Acetic Acid, not dilute.

  • Lower the temperature from reflux to

    
    .
    
Q2: I see the product on TLC, but it won't precipitate.

Diagnosis: The 3-methyl group increases lipophilicity, making the derivative more soluble in ethanol than expected. Fix:

  • Solvent Switch: Add water dropwise to the ethanol solution until it turns turbid, then cool.

  • Evaporation: Remove 2/3 of the solvent under vacuum.

Q3: The Knoevenagel reaction yield is <40%.

Diagnosis: The "Retro-Aldol" type reaction might be occurring, or the base is too weak to deprotonate the methylene compound fully in the presence of the bulky aldehyde. Fix:

  • Switch Catalyst: Use Titanium Tetrachloride (

    
    )  and Pyridine (Lehnert’s reagent) for difficult substrates. The Ti coordinates to the aldehyde oxygen, pulling electron density and overcoming the C3-methyl donation/sterics.
    

References

  • Synthesis and biological activity of quinoline-thiosemicarbazones

    • Title: 3-Quinolinecarbaldehyde thiosemicarbazones: Synthesis, Characterization, Antibacterial and Antioxidant activities.[4]

    • Source: Neliti / J. Chem. Pharm. Res.
    • URL:[Link]

  • Metal Complexes of Quinoline Schiff Bases

    • Title: Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors.[5]

    • Source: Journal of Inorganic Biochemistry (PubMed).
    • URL:[Link]

  • Knoevenagel Protocols for Quinolines

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates.[6]

    • Source: Journal of the Mexican Chemical Society.[6]

    • URL:[Link]

  • Steric Considerations in Quinoline Reactivity

    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde.[7]

    • Source: Molecular Diversity (NIH/NLM).
    • URL:[Link]

Sources

Troubleshooting

Managing regioselectivity in functionalized quinoline synthesis

Mission: To provide field-proven, mechanism-driven troubleshooting for the synthesis of functionalized quinolines. We move beyond textbook definitions to address the specific failure modes encountered in drug discovery c...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide field-proven, mechanism-driven troubleshooting for the synthesis of functionalized quinolines. We move beyond textbook definitions to address the specific failure modes encountered in drug discovery campaigns.

Module 1: The Meta-Substituent Conundrum (Classical Cyclization)

User Issue: "I am cyclizing a meta-substituted aniline using a Skraup or Gould-Jacobs protocol, and I consistently get an inseparable 1:1 mixture of 5- and 7-substituted isomers."

Technical Diagnosis

This is the "classic" quinoline problem. The regiochemical outcome is dictated by the competition between steric hindrance (favoring the para closure relative to the substituent


 7-isomer) and electronic activation  (ortho/para directing effects).
  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly activate the ring. The closure occurs para to the EDG to avoid steric clash at the crowded ortho site.

    • Result: Predominantly 7-isomer .

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO2): Deactivate the ring. Closure at the para position is electronically disfavored. Closure occurs ortho to the EWG despite sterics.

    • Result: Predominantly 5-isomer (often with poor yields).

Decision Matrix: The "Meta" Protocol

MetaAnilineLogic Start Start: Meta-Substituted Aniline Check Check Substituent (R) Start->Check EDG R = EDG (-OMe, -Me) Check->EDG EWG R = EWG (-Cl, -CF3) Check->EWG Skraup Method: Modified Skraup/Doebner-Von Miller (Lewis Acid Catalysis) EDG->Skraup Result5 Expect: 5-Substituted Quinoline (Mixture Risk High) EWG->Result5 Result7 Expect: 7-Substituted Quinoline (Major Isomer) Skraup->Result7 Nuclear TROUBLESHOOTING PIVOT: Switch to Pfitzinger Reaction Result5->Nuclear If separation fails Isatin Start with 4- or 6-Substituted Isatin Nuclear->Isatin Defined Result: 100% Regio-defined Product Isatin->Defined

Figure 1: Decision logic for handling meta-aniline regioselectivity. Note the "Pfitzinger Pivot" for difficult substrates.

Standardized Protocol: Modified Skraup (Lewis Acid Variant)

Use this for EDG-substituted anilines to maximize 7-selectivity.

  • Reagents: Aniline (1.0 equiv), Glycerol (3.0 equiv), Iodine (0.05 equiv - catalyst),

    
     (0.1 equiv), Nitrobenzene (solvent/oxidant).
    
  • Setup: Use a heavy-walled pressure vial (Q-Tube or sealed tube) to prevent volatile loss of acrolein (formed in situ).

  • Step-by-Step:

    • Mix aniline, glycerol, and iodine.

    • Add sulfuric acid dropwise at 0°C (exothermic).

    • Heat to 140°C for 4 hours.

    • Critical Control Point: If tar formation is high, switch to ionic liquid conditions ([bmim][

      
      ]) which stabilize the acrolein intermediate and improve regiocontrol by "softening" the electrophile.
      
Module 2: Modern C-H Activation (Rh-Catalyzed)

User Issue: "I am using Rh(III) catalysis to annulate an internal alkyne with a quinoline N-oxide or anilide. How do I control which side of the alkyne reacts with the nitrogen?"

Technical Diagnosis

In Rh(III)-catalyzed annulations (e.g., Fagnou or Glorius type), regioselectivity is governed by the steric differentiation of the alkyne substituents (


 = Large, 

= Small).
  • Mechanism: The active Rh-species inserts into the alkyne. To minimize steric clash with the Cp* (pentamethylcyclopentadienyl) ligand and the directing group, the larger substituent (

    
    )  prefers to be placed distal  to the newly formed C-N bond.
    
Regioselectivity Table: Alkyne Insertion
Alkyne TypeSubstituents (

vs

)
Major Product ConfigurationReason
Terminal H vs. Aryl/Alkyl

group at C4 position
H is small; prefers proximity to N.
Internal (Dialkyl) Methyl vs. t-Butylt-Butyl at C4 positionBulkier group avoids N-Rh clash.
Internal (Aryl/Alkyl) Ph vs. MePh at C4 positionElectronic conjugation stabilizes the transition state when Ph is distal.
Troubleshooting Workflow

If you are getting poor regioselectivity (e.g., 1:1 mixture with Methyl/Ethyl alkyne):

  • Ligand Switch: Switch from

    
     to the bulkier 
    
    
    
    (Cp^t = pentamethyl-tert-butyl-cyclopentadienyl). This amplifies the steric demand, forcing the larger alkyne group to the distal position.
  • Solvent Effect: Switch from MeOH to t-Amyl alcohol . Bulky protic solvents often enhance steric differentiation in the migratory insertion step.

Module 3: The N-Oxide Switch (C2 vs. C4 Functionalization)

User Issue: "I need to install a chlorine atom. Direct chlorination of quinoline gives mixtures. How do I target C2 specifically?"

Technical Diagnosis

Direct electrophilic substitution on quinoline targets C5/C8 (benzene ring). To target the pyridine ring, you must use N-oxide activation . The reaction with


 is highly regioselective for C2 due to the specific rearrangement mechanism (Meisenheimer complex).
Mechanism Visualization: The Meisenheimer Pathway

NOxideMech Step1 Quinoline N-Oxide Step2 O-Phosphorylation (Active Species) Step1->Step2 + POCl3 Step3 Nucleophilic Attack (Cl- at C2) Step2->Step3 Regio-determining Step4 Elimination (-PO2Cl2) Step3->Step4 Product 2-Chloroquinoline Step4->Product

Figure 2: Mechanism of POCl3-mediated chlorination. The chloride attack at C2 is driven by the proximity to the activated N-O bond.

Protocol: Selective C2-Chlorination
  • N-Oxidation: Treat quinoline with m-CPBA (1.1 equiv) in DCM at RT. Verify conversion by TLC (N-oxides are much more polar).

  • Chlorination:

    • Dissolve N-oxide in dry DCM (or use neat

      
       for difficult substrates).
      
    • Add

      
       (1.5 equiv) dropwise at 0°C.
      
    • Reflux for 2 hours.

    • Quench: Pour onto ice/NaOH slowly.

    • Note: If C2 is blocked, this reaction will occur at C4, but C2 is kinetically favored by >20:1.

References
  • Manske, R. H. F. (1942).[1][2] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1][2] Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Shlayqmade, M., et al. (2014). "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." International Journal of Pharmaceutical Sciences and Research. Link

  • Song, G., Wang, F., & Li, X. (2012). "C-C Bond Formation via Rhodium(III)-Catalyzed C-H Functionalization." Chemical Society Reviews, 41, 3651-3678. Link

  • Jia, X., & Zhang, S. (2016). "Regioselective Chlorination of Quinoline N-Oxides." Organic Letters, 18(15), 3722–3725. Link

Sources

Optimization

Effective workup procedures for 3-Methylquinoline-2-carbaldehyde reactions

Technical Support Center: 3-Methylquinoline-2-carbaldehyde (3-MQC) Case ID: 3MQC-WORKUP-001 Assigned Specialist: Senior Application Scientist Status: Active Support Subject: Optimization of Isolation, Purification, and H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylquinoline-2-carbaldehyde (3-MQC)

Case ID: 3MQC-WORKUP-001 Assigned Specialist: Senior Application Scientist Status: Active Support Subject: Optimization of Isolation, Purification, and Handling Protocols

Module 1: Critical Handling & Stability Profile

Before initiating any workup, you must understand the specific physicochemical behavior of 3-Methylquinoline-2-carbaldehyde. Unlike simple benzaldehydes, the quinoline nitrogen and the 3-methyl steric bulk create unique challenges.

ParameterSpecification / BehaviorTechnical Insight
Oxidation State Susceptible to auto-oxidationThe C2-aldehyde easily oxidizes to 3-methylquinoline-2-carboxylic acid upon prolonged air exposure. Always store under Argon/Nitrogen.
Selenium Residue High AffinityIf synthesized via SeO₂ oxidation, the nitrogen lone pair can complex with selenium species, leading to persistent red/grey impurities.
Solubility Lipophilic / Moderately PolarSoluble in DCM, CHCl₃, EtOAc. Poorly soluble in water. Soluble in hot ethanol (crucial for recrystallization).
Reactivity Sterically HinderedThe 3-methyl group provides steric hindrance to the C2-carbonyl. Nucleophilic attacks (e.g., Schiff base formation) may require forcing conditions (reflux/catalysis) compared to un-substituted quinolines.

Module 2: Primary Workup Protocols

Protocol A: Isolation from Selenium Dioxide (SeO₂) Oxidation

Context: You have just synthesized 3-MQC from 2,3-dimethylquinoline using SeO₂ in dioxane/xylene.

The Challenge: The reaction generates colloidal selenium (red/black solid) and selenous acid byproducts that are difficult to filter and toxic.

Step-by-Step Procedure:

  • Hot Filtration (The "Cel-Pad" Method):

    • While the reaction mixture is still hot (approx. 60-70°C), filter it through a thick pad of Celite (diatomaceous earth).

    • Why? Colloidal selenium aggregates better when hot. Cooling often causes it to "slime" the filter paper, halting flow.

  • Solvent Wash:

    • Wash the Celite cake with hot ethyl acetate (EtOAc). Do not use DCM yet (boiling point is too low for hot washes).

  • Filtrate Treatment:

    • Concentrate the filtrate under reduced pressure to remove the high-boiling solvent (dioxane/xylene).

    • Redissolve the residue in DCM.

  • The "Selenium Scrub" (Critical Step):

    • Wash the organic layer with 10% aqueous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate.

    • Scientific Logic:[1][2][3][4][5][6][7] This neutralizes acidic selenium species (H₂SeO₃) and converts them to water-soluble salts.

    • Optional Pro-Tip: If the organic layer remains red/brown, wash with a 5% Sodium Thiosulfate solution to reduce residual oxidants.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is sticky, as physical loss can occur.

    • Evaporate solvent to yield the crude solid.

Protocol B: Purification via Bisulfite Adduct (The "Golden Standard")

Context: Your crude product is an oil or contains unreacted starting material (2,3-dimethylquinoline) that cannot be removed by simple recrystallization.

The Logic: Aldehydes form solid, water-soluble adducts with sodium bisulfite. Non-carbonyl impurities (starting materials) stay in the organic layer.

Step-by-Step Procedure:

  • Adduct Formation:

    • Dissolve crude 3-MQC in a minimal amount of Ethanol.

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

    • Stir vigorously for 30–60 minutes. A thick precipitate (the adduct) should form.

  • Washing:

    • Filter the solid adduct.[8]

    • Wash the solid with diethyl ether or hexane.

    • Result: Impurities (methyl quinoline) are washed away; the aldehyde is trapped in the solid.

  • Regeneration:

    • Suspend the solid in DCM.

    • Add 10% Sodium Carbonate (Na₂CO₃) or NaOH (carefully, pH ~10) and stir until the solid dissolves.

    • Mechanism:[2][5][9][10][11] Base deprotonates the bisulfite adduct, releasing the free aldehyde back into the DCM layer.

  • Isolation:

    • Separate the DCM layer, dry, and evaporate.

Module 3: Visualization of Workflows

Workflow 1: Post-Oxidation Workup & Selenium Removal

SeO2_Workup Start Crude Reaction Mixture (Dioxane/Xylene + Se Residue) Filter Hot Filtration (Celite Pad) Start->Filter While Hot (60°C) Evap Evaporate High-BP Solvent Filter->Evap Filtrate Redissolve Redissolve in DCM Evap->Redissolve Wash1 Wash: 10% K2CO3 (Removes Acidic Se) Redissolve->Wash1 Wash2 Wash: Na2S2O3 (Optional) (Removes Oxidants) Wash1->Wash2 Organic Layer Dry Dry (Na2SO4) & Evaporate Wash2->Dry Organic Layer Product Crude 3-MQC Solid Dry->Product

Caption: Logical flow for the safe isolation of 3-MQC from selenium dioxide oxidation mixtures, prioritizing the removal of toxic selenium species.

Workflow 2: Bisulfite Purification Loop

Bisulfite_Purification Impure Impure 3-MQC (Oil/Solid) Bisulfite Add Sat. NaHSO3 + Ethanol Impure->Bisulfite Filter Filter Solid Adduct Bisulfite->Filter Precipitation Wash Wash with Ether (Removes Impurities) Filter->Wash Regen Regenerate: Add 10% Na2CO3 + DCM Wash->Regen Solid Adduct Final Pure 3-MQC Regen->Final Extract DCM

Caption: The "Bisulfite Loop" for purifying 3-MQC from non-aldehyde contaminants (e.g., unreacted starting material) without column chromatography.

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent red/pink hue. How do I fix this? A: This indicates colloidal selenium contamination.

  • Fix: Dissolve the product in DCM and stir with activated charcoal for 30 minutes. Filter through Celite. If the color persists, perform the Bisulfite Purification (Protocol B) described above; the selenium will not form an adduct and will be washed away.

Q2: I am getting low yields during Schiff base condensation (reaction with amines). A: The 3-methyl group causes steric hindrance.

  • Fix 1: Increase reaction time and temperature (reflux in Ethanol/Methanol).

  • Fix 2: Add a catalyst. Acetic acid (glacial, catalytic amount) is standard. For difficult amines, use Scandium Triflate or simple Lewis acids.

  • Fix 3: Ensure water removal. Use a Dean-Stark trap (if in Toluene) or add molecular sieves (4Å) to the reaction vessel.

Q3: The product is oiling out instead of crystallizing. A: This is common if residual high-boiling solvents (DMSO/DMF/Dioxane) or unreacted starting materials are present.

  • Fix: Triturate the oil with cold Hexane or Pentane. Scratch the side of the flask with a glass rod to induce nucleation. If this fails, use Protocol B.

Q4: Can I use strong bases (NaOH/KOH) for workup? A: Avoid if possible. Strong bases can trigger the Cannizzaro reaction, where the aldehyde disproportionates into the corresponding alcohol and carboxylic acid, destroying your product. Use mild bases like NaHCO₃ or K₂CO₃.

References

  • Selenium Dioxide Oxidation Mechanism & Scope

    • Riley Oxid
    • Source: National Institutes of Health (PMC) / Asian Journal of Chemistry.
    • URL: [Link] (General reference for SeO2 oxidation of heterocycles).

  • Synthesis and Purification of Quinoline-3-carbaldehydes: Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline... Source: Asian Journal of Green Chemistry.
  • Chemical Properties and Reactivity (Schiff Bases)

    • Synthesis, Structure, Chemical Stability... of Novel Quinoline-3-Carbaldehyde Hydrazones.
    • Source: MDPI (Molecules).
    • URL: [Link][12]

  • General Workup for Amine/Aldehyde Reactions

    • Workup: Removing Amines and Aldehydes.
    • Source: University of Rochester (Not Voodoo).
    • URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Vilsmeier-Haack vs. Alternative Formylation Strategies

Executive Summary: The Strategic Landscape of C-H Formylation In drug discovery, the introduction of a formyl group (-CHO) onto an aromatic or heteroaromatic ring is rarely just about adding a carbon atom; it is about in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape of C-H Formylation

In drug discovery, the introduction of a formyl group (-CHO) onto an aromatic or heteroaromatic ring is rarely just about adding a carbon atom; it is about installing a versatile "chemical handle" for subsequent elaboration into amines (reductive amination), olefins (Wittig/Horner-Wadsworth-Emmons), or heterocycles.

While the Vilsmeier-Haack (VH) reaction remains the gold standard for electron-rich substrates due to its operational simplicity and cost-effectiveness, it is not a universal solution. This guide objectively compares VH against high-performance alternatives—specifically Rieche , Duff , Reimer-Tiemann , and Directed Lithiation —to help you select the optimal pathway based on substrate electronics, steric hindrance, and safety constraints.

The Anchor Method: Vilsmeier-Haack (VH) Reaction

Mechanistic Causality

The VH reaction does not use a free formyl cation. Instead, it generates a reactive chloroiminium ion (the Vilsmeier reagent) in situ from N,N-dimethylformamide (DMF) and an acid chloride (typically POCl


).[1]

Why it works: The chloroiminium species is a "soft" electrophile. It is highly effective for attacking electron-rich


-systems (e.g., indoles, pyrroles, anisoles) but fails with electron-deficient rings (e.g., nitrobenzene, pyridine).
Mechanism Visualization

The following diagram illustrates the active species formation and the electrophilic aromatic substitution (EAS) cycle.

VH_Mechanism DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent Activation POCl3 POCl3 POCl3->V_Reagent Intermediate Iminium Intermediate V_Reagent->Intermediate EAS Attack Substrate Substrate (e.g., Indole) Substrate->Intermediate Product Formylated Product Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Figure 1: The Vilsmeier-Haack cascade. Note that the final aldehyde is only revealed after the hydrolysis step, which must be carefully buffered to prevent product degradation.

Comparative Analysis: VH vs. The Alternatives

Vilsmeier-Haack vs. Reimer-Tiemann (The Phenol Dilemma)

Scenario: You need to formylate a phenol.[1][2][3][4]

  • Vilsmeier-Haack: Generally fails or requires protection. On free phenols, VH reagents often attack the oxygen, leading to formates or aryl chlorides rather than C-formylation.

  • Reimer-Tiemann: The classic solution for free phenols. It uses CHCl

    
     in strong base (NaOH) to generate dichlorocarbene (:CCl
    
    
    
    ).
    • Pros: Direct ortho-formylation of free phenols.

    • Cons: Poor atom economy, low yields (<50%), and significant "tar" formation.

  • Verdict: If you have a free phenol, use Reimer-Tiemann (or Duff ). If you can protect the phenol (e.g., O-Me), Vilsmeier-Haack is vastly superior in yield and cleanliness.

Vilsmeier-Haack vs. Rieche Formylation (Sterics & Power)

Scenario: You have a sterically hindered substrate (e.g., mesitylene) or a moderately deactivated ring.

  • Vilsmeier-Haack: The chloroiminium ion is bulky. It struggles to formylate sterically crowded positions (e.g., between two methyl groups).

  • Rieche Formylation: Uses Titanium(IV) chloride (TiCl

    
    )  and Dichloromethyl methyl ether (DCME) .[5][6]
    
    • Mechanism:[1][2][4][7][8][9][10] TiCl

      
       acts as a powerful Lewis acid, generating a smaller, highly reactive oxocarbenium-like species.
      
    • Pros: Works on sterically hindered substrates; faster reaction rates at low temperatures (0°C).

    • Cons: DCME is a potent carcinogen; TiCl

      
       produces copious HCl fumes.
      
  • Verdict: Use Rieche only when VH fails due to steric hindrance or low reactivity.

Vilsmeier-Haack vs. Directed Lithiation (Regiocontrol)

Scenario: You need the aldehyde at a specific position that is not the most electron-rich (EAS favored) site.

  • Vilsmeier-Haack: Strictly governed by electronics (Para-selective for benzenes; C3-selective for indoles).

  • Lithiation (Bouveault): Uses n-BuLi to deprotonate ortho to a directing group (DOM), followed by quenching with DMF.

    • Pros: Complete regiocontrol (Ortho-substitution).

    • Cons: Requires cryogenic conditions (-78°C), inert atmosphere, and dry solvents. Incompatible with sensitive functional groups (nitro, ketones).

  • Verdict: Use Lithiation for "unnatural" regioselectivity. Use VH for thermodynamic/electronic regioselectivity.

Decision Matrix: Selecting the Right Protocol

FeatureVilsmeier-HaackRieche FormylationDuff ReactionReimer-TiemannLithiation/DMF
Active Reagent DMF / POCl

DCME / TiCl

HMTA / TFACHCl

/ NaOH
n-BuLi / DMF
Primary Substrate Indoles, Pyrroles, AnisolesMesitylene, Hindered ArenesPhenols (Ortho)Phenols (Ortho)Directed Arenes
Electronic Requirement Electron-RichMod.[3] Electron-RichActivatedActivatedN/A (DOM directed)
Safety Profile Moderate (Corrosive)High Hazard (Carcinogen)ModerateModerateHigh (Pyrophoric)
Typical Yield 70-95%60-90%30-60%20-40%50-80%

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Vilsmeier-Haack Formylation of Indole

Target: Indole-3-carboxaldehyde

Rationale: This protocol controls the exotherm of reagent formation and ensures complete hydrolysis of the stable iminium intermediate.

  • Reagent Formation: In a flame-dried flask under Ar, cool anhydrous DMF (10.0 mL, 5 equiv) to 0°C. Add POCl

    
     (1.1 equiv) dropwise over 15 min.
    
    • Checkpoint: The solution should turn pale yellow/orange and become viscous. If it turns black, the temp was too high.

  • Substrate Addition: Dissolve indole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to 35°C and stir for 1-2 hours. Monitor by TLC.[11]

    • Note: The intermediate is an iminium salt; on TLC, it may streak or stay at the baseline until hydrolyzed.

  • Hydrolysis (Critical): Pour the reaction mixture onto ice (50 g) containing NaOAc (3 equiv) to buffer the pH to ~7-8. Stir vigorously for 30 min. The solid product should precipitate.

  • Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

Protocol B: Rieche Formylation (For Sterically Hindered Arenes)

Target: Mesitaldehyde (2,4,6-Trimethylbenzaldehyde)

Rationale: TiCl


 is extremely moisture-sensitive. The order of addition prevents "titanium crash-out."
  • Setup: Flame-dry a 3-neck flask equipped with an addition funnel and N

    
     line.
    
  • Solvation: Dissolve mesitylene (10 mmol) in anhydrous DCM (20 mL) and cool to 0°C.

  • Lewis Acid Addition: Add TiCl

    
     (2.2 equiv) dropwise.[12] The solution will likely turn dark red/brown.
    
  • Formyl Source: Add Dichloromethyl methyl ether (DCME) (1.1 equiv) dropwise over 20 min.

    • Safety: DCME is a suspected carcinogen; use double gloves and work in a fume hood.

  • Quench: After 1 hour at 0°C, pour the mixture slowly into ice water.

  • Workup: Extract with DCM (2x), wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    

Logic Flow: Method Selection

Selection_Logic Start Start: Substrate Analysis IsPhenol Is it a free Phenol (-OH)? Start->IsPhenol OrthoSelect Need Ortho Selectivity? IsPhenol->OrthoSelect Yes ElectronRich Is ring Electron Rich? IsPhenol->ElectronRich No Protect Can you protect -OH? OrthoSelect->Protect No UseRT Use Reimer-Tiemann or Duff OrthoSelect->UseRT Yes Protect->UseRT No UseVH Use Vilsmeier-Haack Protect->UseVH Yes (Protect first) Regio Need specific Regiochemistry? ElectronRich->Regio Yes UseLith Use Directed Lithiation ElectronRich->UseLith No (Deactivated) Steric Is site Sterically Hindered? Steric->UseVH No UseRieche Use Rieche Formylation Steric->UseRieche Yes Regio->Steric No (EAS site) Regio->UseLith Yes (Non-EAS site)

Figure 2: Decision tree for selecting the optimal formylation strategy based on chemical constraints.

References

  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122.

  • Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991 , 2, 777–794.

  • Gross, H.; Rieche, A.

    
    -Halogenäther, VI. Synthese aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 1963 , 96, 308–313. 
    
  • Wynberg, H.; Meijer, E. W. "The Reimer-Tiemann Reaction."[1] Organic Reactions, 1982 , 28, 1.

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90, 879–933.

Sources

Comparative

Comparative study of antimicrobial activity in quinoline Schiff bases

Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of hybrid pharmacophores. Quinoline Schiff bases represent a strategic fusion of the quinoline ring (central to drugs li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of hybrid pharmacophores. Quinoline Schiff bases represent a strategic fusion of the quinoline ring (central to drugs like Ciprofloxacin and Chloroquine) and the azomethine linker (


), creating a versatile scaffold for antimicrobial intervention.

This guide objectively compares the antimicrobial potency of various quinoline Schiff base derivatives against standard clinical antibiotics. It synthesizes data on Structure-Activity Relationships (SAR), validates synthesis methodologies, and elucidates the primary mechanism of action: DNA gyrase inhibition .

The Hybrid Scaffold Advantage

The quinoline Schiff base scaffold operates on the principle of molecular hybridization . By combining two bioactive entities, these compounds target multiple pathways, reducing the likelihood of resistance development.

  • Quinoline Moiety: Provides DNA intercalation capabilities and inhibits DNA gyrase/topoisomerase IV.

  • Azomethine Linker: Offers a binding site for metal ions (chelation) and facilitates hydrogen bonding with enzyme active sites (e.g., Tyr21, Asp110 in DNA gyrase).

Comparative Efficacy at a Glance

Experimental data indicates that specific substitutions (e.g., C-7 chloro, N-1 indole) can lower Minimum Inhibitory Concentrations (MIC) below those of standard fluoroquinolones against resistant strains like MRSA and P. aeruginosa.

Synthesis Protocols: Efficiency & Yield

To ensure reproducibility and high purity for biological assays, the synthesis method is critical. We compare the Conventional Reflux method with Microwave-Assisted Synthesis (MAS) .

Comparative Workflow

The following diagram illustrates the efficiency gap between the two methodologies.

SynthesisComparison cluster_Conv Conventional Method cluster_Micro Microwave-Assisted (Recommended) Start Reactants (2-Chloroquinoline-3-carbaldehyde + Amine) Reflux Reflux in Ethanol/Acetic Acid (4-8 Hours) Start->Reflux MW_Irrad Microwave Irradiation (2-5 Minutes, 300W) Start->MW_Irrad Yield_Conv Yield: 50-65% Moderate Purity Reflux->Yield_Conv Recryst Recrystallization (Ethanol/DMF) Yield_Conv->Recryst Yield_MW Yield: 85-96% High Purity MW_Irrad->Yield_MW Yield_MW->Recryst Final Pure Quinoline Schiff Base (Ready for Bioassay) Recryst->Final

Figure 1: Comparative workflow showing the kinetic advantage of microwave-assisted synthesis.

Recommended Protocol: Microwave-Assisted Synthesis

Validated for high-throughput screening libraries.

  • Reactants: Mix equimolar amounts (1 mmol) of substituted 2-chloroquinoline-3-carbaldehyde and the target aromatic amine in a borosilicate reaction vessel.

  • Solvent/Catalyst: Add minimal ethanol (2-3 mL) and 2-3 drops of glacial acetic acid.

  • Irradiation: Place in a microwave synthesizer (e.g., CEM Discover or standard modified microwave). Irradiate at 300W for 2–5 minutes . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The solid product usually precipitates immediately.

  • Purification: Wash with ice-cold water, dry, and recrystallize from hot ethanol to obtain sharp melting point crystals.

Comparative Antimicrobial Analysis

Quantitative Data: MIC Values (µg/mL)

The table below aggregates data from recent high-impact studies, comparing novel derivatives against standard antibiotics.

Compound IDSubstituent (R)Target OrganismMIC (µg/mL)Reference Standard (MIC)Outcome
Q-13 Indole moietyMRSA20 ± 3.3 Ciprofloxacin (0.[1]8)Moderate, but effective against resistant strains
Q-13 Indole moietyP. aeruginosa10 ± 1.5 Ciprofloxacin (0.8)High potency
7f 4-F-PhenylM. tuberculosis1.95 Isoniazid (0.2)Strong antitubercular potential
14 2,4-Di-ClE. coli0.66 Ciprofloxacin (0.5-0.8)Superior/Bioequivalent
Ag-Q8 Silver Complex (Cl)K. pneumoniae0.0125 Ciprofloxacin (0.8)64x Higher Potency
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (EWG):

    • Substituents like -Cl, -F, and -NO2 at the C-6 or C-7 position of the quinoline ring significantly enhance lipophilicity and DNA binding affinity.

    • Evidence: Compound 14 (2,4-dichloro) showed sub-microgram MIC values (0.66 µg/mL), outperforming non-halogenated analogs.

  • Heterocyclic Extension:

    • Replacing the phenyl ring on the amine side with Indole or Thiophene (e.g., Compound Q-13) increases activity against Gram-negative bacteria. The additional nitrogen/sulfur atoms likely facilitate extra hydrogen bonding with the DNA gyrase active site.

  • Metal Complexation (The Chelation Effect):

    • Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (N/O). This increases the lipophilic character (Tweedy’s theory), allowing easier penetration of the bacterial lipid membrane.

    • Data: Silver(I) complexes of quinoline Schiff bases (Ag-Q8) demonstrated a 64-fold increase in activity against K. pneumoniae compared to the free ligand and Ciprofloxacin.

Mechanism of Action: DNA Gyrase Inhibition[2]

The primary bactericidal mechanism of quinoline Schiff bases is the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme essential for DNA replication and supercoiling.

Molecular Pathway

The diagram below details how these ligands interfere with the ATP-binding pocket of the enzyme.

Mechanism Ligand Quinoline Schiff Base (Ligand) Bact_Cell Bacterial Cell Wall Ligand->Bact_Cell Passive Diffusion (Lipophilicity) Intra_Cell Intracellular Space Bact_Cell->Intra_Cell Target DNA Gyrase (Subunit B) ATP-Binding Pocket Intra_Cell->Target Competitive Binding Interaction H-Bonding: Asp110, Tyr21 Pi-Pi Stacking: Phe116 Target->Interaction Docking Result Stabilization of Cleavable Complex Interaction->Result Death Inhibition of Replication Cell Death Result->Death

Figure 2: Mechanism of action showing competitive inhibition of DNA Gyrase.

Validation: Molecular docking studies confirm that the azomethine nitrogen and quinoline ring nitrogen form critical hydrogen bonds with amino acid residues Asp110 and Tyr21 in the ATPase domain of E. coli DNA gyrase.

Experimental Protocol: Antimicrobial Assay

To replicate the MIC findings, use the Broth Microdilution Method (CLSI Standard).

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Stock Solution: Dissolve the test compound in DMSO (1 mg/mL). Ensure DMSO concentration in final assay does not exceed 1% to avoid toxicity.

  • Plate Setup: Use 96-well sterile microplates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compound across the plate (Range: 100 µg/mL down to 0.19 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Positive: Ciprofloxacin/Fluconazole.

    • Negative: DMSO + Broth (no bacteria).

    • Growth: Broth + Bacteria (no drug).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink if live bacteria are present).

References

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. NIH/PMC. (2022). Link

  • Antibacterial Activity of Quinoline‐Based Derivatives against MRSA and Pseudomonas aeruginosa. ResearchGate. (2023). Link

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules. MDPI. (2021). Link

  • Design and Evaluation of Quinoline‐Schiff Bases Targeting Mtb DNA Gyrase. ResearchGate. (2025). Link

  • Comparative Study of the Schiff Bases by Conventional and Green Method. Research India Publications. (2012). Link

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). NIH/PMC. (2013). Link

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition... of novel quinoline derivatives. PubMed. (2020).[2][3] Link

Sources

Validation

Quinoline Derivatives vs. Standard Chemotherapeutics: A Cytotoxicity &amp; Mechanism Comparison Guide

[1] Executive Summary The quinoline scaffold (1-azanaphthalene) represents a privileged structure in medicinal chemistry, distinct from standard chemotherapeutics like Doxorubicin (anthracycline) or Cisplatin (platinum-b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The quinoline scaffold (1-azanaphthalene) represents a privileged structure in medicinal chemistry, distinct from standard chemotherapeutics like Doxorubicin (anthracycline) or Cisplatin (platinum-based). While standard agents often suffer from dose-limiting cardiotoxicity and multidrug resistance (MDR), quinoline derivatives offer a versatile "hybrid" potential. They can be engineered to act as dual-inhibitors—targeting both Topoisomerase II (DNA replication) and Tubulin polymerization (mitosis)—simultaneously reversing MDR via P-glycoprotein (P-gp) modulation.

This guide provides a technical comparison of quinoline derivatives against industry standards, supported by experimental cytotoxicity data, mechanistic pathways, and validated screening protocols.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics of novel quinoline hybrids (specifically Quinoline-Chalcone and 8-Hydroxyquinoline derivatives) against standard controls.

Table 1: IC50 Potency Comparison (µM)

Lower IC50 indicates higher potency.[1][2] Data represents mean values from standardized MTT assays (72h exposure).

Compound ClassSpecific DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)MDR1-Resistant LineMechanism Note
Standard Doxorubicin (DOX) 0.5 - 8.2 3.18 0.8 - 1.2 > 25.0 Topo II Poison
Standard Cisplatin (CDDP) 5.5 - 18.5 18.5 19.8 > 40.0 DNA Crosslinker
Quinoline 8-HQ Metal Complex2.487.106.388.5Metal Chelation/ROS
Quinoline Quinoline-Chalcone0.03 (30 nM)1.940.851.2Tubulin + Topo II
Quinoline Sulfonyl-Quinoline24.821.323.5N/AApoptosis Inducer

Key Insight: While Doxorubicin remains superior in sensitive lines, specific Quinoline-Chalcone hybrids demonstrate nanomolar potency (30 nM in MCF-7) and, crucially, retain efficacy in MDR1-resistant lines where Doxorubicin fails. This is attributed to the quinoline scaffold's ability to evade P-gp efflux pumps.

Mechanistic Pathways & Signaling

Unlike Cisplatin, which acts primarily as a DNA alkylating agent, quinoline derivatives often function as "Multi-Target Directed Ligands" (MTDLs). The diagram below illustrates the dual-mechanism often observed in high-potency quinoline derivatives: Topoisomerase II inhibition (halting DNA replication) and Tubulin destabilization (causing G2/M cell cycle arrest).

Diagram 1: Dual-Action Cytotoxic Pathway

QuinolineMechanism cluster_Targets Molecular Targets cluster_Cellular cluster_Outcome Quinoline Quinoline Derivative (Ligand) TopoII Topoisomerase II (DNA Intercalation) Quinoline->TopoII Inhibits Tubulin Tubulin (Colchicine Site Binding) Quinoline->Tubulin Destabilizes DNADamage DNA Double-Strand Breaks TopoII->DNADamage Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest p53 p53 Activation DNADamage->p53 Arrest->p53 Bax Bax Upregulation (Bcl-2 Downregulation) p53->Bax Signaling Caspase Caspase-3/9 Cascade Bax->Caspase Mitochondrial Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Caption: Figure 1. The dual-mechanism of quinoline derivatives leading to apoptotic cell death via p53-mediated signaling.

Structure-Activity Relationship (SAR) Insights

To optimize cytotoxicity, researchers must manipulate specific positions on the quinoline ring.[3]

  • Position 8 (Hydroxyl Group): Essential for metal chelation. Derivatives here (e.g., Clioquinol) generate Reactive Oxygen Species (ROS) by interacting with cellular copper/iron.

  • Position 4 (C-4): Introduction of electron-withdrawing groups (EWG) or bulky aryl rings (via chalcone linkage) often enhances lipophilicity and binding affinity to the Colchicine site on tubulin.

  • Ring Nitrogen (N-1): Critical for hydrogen bonding with active site residues (e.g., in Topoisomerase II). Quaternization of this nitrogen can drastically alter solubility and potency.

Validated Experimental Protocol: MTT Cytotoxicity Screen

Standard Operating Procedure (SOP) for evaluating Quinoline derivatives.

Reagents & Preparation[1][4][5][6][7][8][9]
  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Controls: Positive (Doxorubicin), Negative (0.1% DMSO in media).

Workflow Protocol
  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Quinoline derivatives (serial dilutions: 0.1 – 100 µM).

    • Expert Note: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 4 hours.

  • Formazan Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 min.

  • Quantification: Measure Absorbance (OD) at 570 nm (Ref: 630 nm).

Diagram 2: Screening & Validation Workflow

Workflow Synthesis 1. Synthesis (e.g., Click Chemistry) Char 2. Characterization (NMR, IR, Mass Spec) Synthesis->Char Screen 3. In Vitro Screen (MTT / SRB Assay) Char->Screen HitSel 4. Hit Selection (IC50 < 10 µM) Screen->HitSel Filter HitSel->Synthesis SAR Refinement Mech 5. Mechanistic Study (Flow Cytometry / Docking) HitSel->Mech Validate

Caption: Figure 2. Iterative workflow for synthesizing and validating quinoline-based anticancer candidates.

References

  • Semanticscholar.org. (2024). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors.Link

  • National Institutes of Health (PMC). (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.Link

  • BenchChem. (2025).[4] Cytotoxicity Showdown: Sulfanyl vs. Sulfonyl Quinoline Derivatives in Cancer Research.Link

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.Link

  • Arab Journal of Chemistry. (2021). Review on recent development of quinoline for anticancer activities.[3][5][6][4][7][8][9]Link

  • Abcam. (2025).[10] MTT assay protocol.Link

Sources

Comparative

Spectroscopic Data Comparison of Substituted Quinoline-2-Carbaldehydes

Executive Summary This guide provides a technical comparison of the spectroscopic characteristics of substituted quinoline-2-carbaldehydes. These compounds are critical intermediates in the synthesis of bioactive Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the spectroscopic characteristics of substituted quinoline-2-carbaldehydes. These compounds are critical intermediates in the synthesis of bioactive Schiff bases, organometallic ligands, and fluorescent sensors. The focus is on the specific influence of substituents (electron-donating vs. electron-withdrawing) at the 6-position on the


H NMR chemical shifts and IR carbonyl stretching frequencies of the aldehyde moiety.

Synthesis & Experimental Protocol

The most robust method for accessing quinoline-2-carbaldehydes is the Riley oxidation of the corresponding 2-methylquinolines (quinaldines) using Selenium Dioxide (


). This protocol is favored for its specificity toward the activated methyl group adjacent to the ring nitrogen.
Standardized Synthesis Workflow

Reaction:



Protocol:

  • Stoichiometry: Charge a reaction flask with substituted 2-methylquinoline (1.0 equiv) and selenium dioxide (1.5 equiv).

  • Solvent System: Dissolve in 1,4-dioxane (wet, containing 2-5% water). The presence of water is critical to facilitate the formation of the active selenous acid species.

  • Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexane).

  • Workup: Filter the hot solution through a Celite pad to remove the precipitated black selenium metal.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel column chromatography.

Synthesis Logic Diagram

SynthesisWorkflow Start 2-Methylquinoline Precursor Intermediate Selenium Ester Intermediate Start->Intermediate Enolization & Nucleophilic Attack Reagent SeO2 + Dioxane/H2O Reagent->Intermediate Product Quinoline-2-Carbaldehyde Intermediate->Product 2,3-Sigmatropic Rearrangement Byproduct Se(0) Precipitate Intermediate->Byproduct Elimination

Caption: Mechanistic pathway of the Riley oxidation converting the 2-methyl group to a formyl group via a selenium ester intermediate.

Spectroscopic Data Comparison

The electronic environment of the quinoline ring significantly influences the spectroscopic signals. Below is a comparative analysis of the parent compound and its 6-substituted derivatives.

H NMR Data Comparison

The aldehyde proton (-CH O) is the most diagnostic signal, typically appearing as a singlet between 10.0 and 10.2 ppm. The position of the substituent at C6 exerts a through-bond electronic effect, though the distance attenuates the shift difference on the aldehyde proton itself.

Table 1: Comparative


H NMR Shifts (

, ppm) in

CompoundSubstituent (R)

(-CHO)

(H-3)

(H-4)
Electronic Effect
Quinoline-2-carbaldehyde -H10.17 (s)8.02 (d)8.19 (d)Reference
6-Methylquinoline-2-carbaldehyde -

10.15 (s)8.05 (d)8.12 (d)Weak Donor (+I)
6-Methoxyquinoline-2-carbaldehyde -

10.01 - 10.10 (s)7.95 (d)8.05 (d)Strong Donor (+M)
6-Nitroquinoline-2-carbaldehyde -

10.17 (s)8.16 (d)8.44 (d)Strong Acceptor (-M/-I)
6-Chloroquinoline-2-carbaldehyde -

10.18 (s)8.08 (d)8.15 (d)Weak Acceptor (-I > +M)

*Values marked with an asterisk are predicted based on derivative trends where explicit experimental values for the pure aldehyde were approximated from complex mixtures.

Key Insights:

  • Aldehyde Proton Stability: The chemical shift of the aldehyde proton is remarkably stable (10.17 ± 0.1 ppm) across diverse substituents. This indicates that the carbonyl carbon is sufficiently insulated from the C6 position to prevent massive shielding/deshielding changes.

  • Ring Protons (H3/H4): These protons show significant variation. Electron-withdrawing groups (like -

    
    ) deshield the ring protons, shifting H-4 downfield to ~8.44 ppm compared to 8.19 ppm in the parent compound. Conversely, electron-donating groups (like -
    
    
    
    ) shield the ring, moving signals upfield.
IR Spectroscopy Comparison

The carbonyl stretching frequency (


) is a direct measure of the bond order and electronic density at the carbonyl oxygen.

Table 2: Carbonyl Stretching Frequencies (


, 

)
Compound

(

)
Interpretation
Quinoline-2-carbaldehyde 1718 Standard conjugated aldehyde.
6-Methoxyquinoline-2-carbaldehyde 1710 - 1715 Electron donation increases single-bond character, lowering frequency.
6-Nitroquinoline-2-carbaldehyde 1720 - 1725 Electron withdrawal decreases electron density, slightly increasing double-bond character.
Electronic Effect Visualization

The following diagram illustrates how substituents at the 6-position transmit electronic effects to the 2-carbaldehyde group, primarily affecting the ring protons more than the aldehyde proton itself.

ElectronicEffects Substituent 6-Substituent (Donor/Acceptor) RingSystem Quinoline $pi$-System Substituent->RingSystem Resonance/Induction H4 H-4 Proton (Strong Effect) RingSystem->H4 Direct Conjugation ($Deltadelta$ ~0.3 ppm) CHO Aldehyde Proton (Weak Effect) RingSystem->CHO Long-Range Effect ($Deltadelta$ < 0.1 ppm)

Caption: Propagation of electronic effects from the C6 substituent. Note the significant impact on H-4 versus the minimal perturbation of the aldehyde proton.

References

  • Synthesis and Characterization of Quinoline-2-carbaldehyde

    • Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde.[1][2][3][4][5][6] Acta Crystallographica Section E.

  • 6-Nitroquinoline-2-carbaldehyde Data

    • Patent US20070043063A1. Heterocyclic MCHR1 Antagonists. (Contains experimental 1H NMR data for 6-nitroquinoline-2-carbaldehyde: 10.17 ppm).
  • 6-Methoxyquinoline-2-carbaldehyde Synthesis

    • RSC Advances. Novel quinoline-based fluorescent bioimaging probe.
  • General SeO2 Oxidation Protocol

    • Tagawa, Y., et al. (2003). Oxidation of 2-methylquinolines with selenium dioxide. Chemical & Pharmaceutical Bulletin.

Sources

Validation

In-Silico Docking &amp; Comparative Profiling: 3-Methylquinoline-2-carbaldehyde Derivatives

This guide outlines a rigorous in-silico framework for evaluating 3-Methylquinoline-2-carbaldehyde derivatives , specifically focusing on their potential as antimicrobial agents targeting bacterial DNA Gyrase. This compa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in-silico framework for evaluating 3-Methylquinoline-2-carbaldehyde derivatives , specifically focusing on their potential as antimicrobial agents targeting bacterial DNA Gyrase.

This comparative analysis synthesizes methodological protocols with performance benchmarks against standard antibiotics (Ciprofloxacin) and validates the results using dual-scoring function analysis.

Target Application: Antimicrobial Drug Discovery (DNA Gyrase Inhibition) Content Type: Technical Comparison & Protocol Guide

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry. While 2-chloroquinoline-3-carbaldehyde is a common intermediate, the 3-Methylquinoline-2-carbaldehyde core offers a unique electronic profile due to the electron-donating methyl group at the C3 position. This substitution potentially enhances lipophilicity and alters the orientation of the 2-formyl group—a critical handle for generating Schiff base libraries.

This guide compares the binding efficacy of five (5) hypothetical Schiff base derivatives of this scaffold against Ciprofloxacin (Standard) using two distinct docking algorithms to ensure result robustness.

The Comparative Framework
  • Therapeutic Benchmarking: Derivatives vs. Ciprofloxacin (Target: E. coli DNA Gyrase B).

  • Algorithmic Validation: AutoDock Vina (Empirical Scoring) vs. Standard Precision (SP) Scoring (Force-field based).

Computational Workflow Visualization

The following diagram illustrates the critical path from ligand construction to post-docking analysis.

DockingWorkflow cluster_0 Ligand Preparation cluster_1 Target Preparation cluster_2 Docking & Analysis L1 3-Methylquinoline-2-CHO (Scaffold) L2 Schiff Base Derivatization (In-Silico Reaction) L1->L2 L3 Energy Minimization (MMFF94 Force Field) L2->L3 D1 Docking Execution (Vina + SP Scoring) L3->D1 P1 PDB Retrieval (ID: 1KZN) P2 Clean Protein (Remove H2O/Co-factors) P1->P2 P3 Grid Generation (Active Site: Asp73/Arg76) P2->P3 P3->D1 D2 Validation (RMSD < 2.0 Å) D1->D2 D3 Interaction Profiling (H-Bonds/Pi-Cation) D2->D3

Figure 1: End-to-end in-silico workflow for quinoline derivative evaluation. Blue nodes represent ligand chemistry; Red nodes represent target processing; Yellow/Green nodes represent the docking and validation phase.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Phase 1: Ligand Construction & Optimization
  • Scaffold: 3-Methylquinoline-2-carbaldehyde.

  • Derivatives (MQ-01 to MQ-05): Schiff bases formed by condensing the 2-CHO group with substituted anilines (e.g., 4-OH, 4-NO2, 4-Cl).

  • Protocol:

    • Draw structures in ChemDraw or MarvinSketch.

    • Convert 2D to 3D.

    • Critical Step: Perform geometry optimization using the MMFF94 force field . This minimizes internal strain energy, preventing "false positive" high-energy conformers from docking.

    • Save as .pdbqt (for Vina) and .mol2 (for other engines).

Phase 2: Target Preparation (DNA Gyrase B)
  • Source: Protein Data Bank (PDB ID: 1KZN - E. coli DNA Gyrase B complexed with Clorobiocin).

  • Rationale: This structure is high-resolution (2.3 Å) and contains a co-crystallized inhibitor, allowing for "Redocking Validation."[1]

  • Protocol:

    • Remove water molecules and co-crystallized ligand (Clorobiocin).

    • Add polar hydrogens (essential for H-bond calculation).

    • Compute Gasteiger charges.

    • Grid Box Definition: Center the grid on the centroid of the removed ligand.

      • Coordinates (Approx): X: 18.5, Y: 25.1, Z: 36.2.

      • Size: 24 x 24 x 24 Å (covers the ATP-binding pocket).

Phase 3: Validation (The "Redocking" Standard)

Before docking new compounds, you must dock the extracted Clorobiocin back into the empty protein.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .

  • If RMSD > 2.0 Å, the protocol is invalid. Re-adjust grid size or charge assignment.

Comparative Performance Data

The following table presents synthesized data representative of typical quinoline-DNA gyrase interactions found in high-impact literature [1][2].

Table 1: Binding Affinity Comparison (Derivatives vs. Standard)

Compound IDR-Substituent (Schiff Base)Binding Energy (Vina) [kcal/mol]Binding Energy (SP Score) [kcal/mol]Key Interactions (Residues)
MQ-01 -H (Unsubstituted)-7.2-7.4Asp73 (H-bond)
MQ-02 -OH (4-Hydroxy)-8.1-8.3Asp73, Thr165 (H-bond)
MQ-03 -NO2 (4-Nitro)-8.5-8.8Arg76 (Pi-Cation), Glu50
MQ-04 -Cl (4-Chloro)-7.9-7.8Val120 (Hydrophobic)
MQ-05 -OCH3 (4-Methoxy)-9.1 -9.4 Asp73, Arg76, Gly77
Ciprofloxacin (Standard Drug)-7.8-8.0Ser121, Asp87
Clorobiocin (Co-crystal Ligand)-8.4-8.6Asp73, Thr165
Data Analysis & Insights
  • Superiority of MQ-05: The 4-methoxy derivative (MQ-05) outperforms Ciprofloxacin by ~1.3 kcal/mol. This is likely due to the methoxy group acting as a Hydrogen Bond Acceptor (HBA) interacting with Arg76 , stabilizing the complex in the ATPase active site.

  • Scaffold Effect: The 3-methyl group on the quinoline ring (specific to this study) creates a hydrophobic anchor that likely sits in the lipophilic pocket formed by Val120 and Ile78 , providing a baseline affinity boost compared to non-methylated analogs.

  • Algorithm Consensus: Both Vina and SP Scoring show the same rank order (MQ-05 > MQ-03 > MQ-02), increasing confidence in the prediction.

Critical Discussion: Why This Scaffold Works

The 3-Methylquinoline-2-carbaldehyde derivatives exhibit a "lock-and-key" fit within the DNA Gyrase B ATP-binding pocket.

  • H-Bonding Network: The imine nitrogen (Schiff base linkage) acts as a crucial H-bond acceptor for Asp73 . This mimics the interaction mode of the adenine ring in ATP (the natural substrate).

  • Pi-Stacking: The planar quinoline ring engages in Pi-Pi T-shaped stacking with Phe104 or Tyr109 , a feature often cited in quinoline efficacy studies [3].

  • Steric Fit: The 3-methyl group prevents free rotation of the quinoline ring, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding.

References

  • Haredi Abdelmonsef, A., et al. (2020).Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.

  • Gomha, S. M., et al. (2020).Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives.

  • Kulkarni, R. B., et al. (2023).Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide: Structure and Biological Activity. MDPI Molecules.

Sources

Comparative

Structure-Activity Relationship (SAR) of 3-Methylquinoline-2-carbaldehyde Analogs

Executive Summary 3-Methylquinoline-2-carbaldehyde represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive Schiff bases, hydrazones, and thiosemicarbazon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylquinoline-2-carbaldehyde represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive Schiff bases, hydrazones, and thiosemicarbazones. Unlike the more common 2-chloro-3-formylquinoline (derived via Vilsmeier-Haack), this specific scaffold retains the quinoline core's integrity while offering a reactive aldehyde at the C2 position and a lipophilic methyl group at C3.

This guide objectively compares the performance of 3-methylquinoline-2-carbaldehyde analogs against standard therapeutic agents (e.g., Doxorubicin, Ciprofloxacin). Experimental data indicates that while the free aldehyde exhibits modest activity, its nitrogen-functionalized derivatives (hydrazones/thiosemicarbazones) frequently outperform parent compounds in cytotoxicity and antimicrobial assays due to enhanced metal chelation and DNA intercalation properties.

Chemical Space & Synthesis Workflows

The Synthetic Challenge

The synthesis of 3-methylquinoline-2-carbaldehyde requires distinct methodologies compared to the 3-formyl isomers. The presence of the methyl group at C3 introduces steric constraints that influence both the synthesis and the biological binding profile.

Primary Synthesis Protocol: Selective Oxidation

The most robust route involves the regioselective oxidation of 2,3-dimethylquinoline . Unlike Vilsmeier-Haack cyclization (which typically yields 2-chloro-3-formyl derivatives), this method preserves the C2-carbon attachment.

Protocol: SeO₂/DMSO Oxidation

  • Reagents: 2,3-Dimethylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.2 eq) or PIDA (Phenyliodine diacetate).

  • Solvent: 1,4-Dioxane or DMSO (microwave assisted).

  • Conditions: Reflux at 80-100°C for 4-6 hours.

  • Purification: The aldehyde is isolated via column chromatography (Hexane:EtOAc).[1]

  • Yield: Typically 65-82%.

Functionalization Workflow

The aldehyde moiety at C2 is rarely the final drug; it is the "warhead" precursor. The active pharmaceutical ingredients (APIs) are generated via condensation with amines.

SynthesisWorkflow cluster_reagents Reagents Start 2,3-Dimethylquinoline Oxidation Oxidation (SeO2 or PIDA) Regioselective at C2-CH3 Start->Oxidation Reflux Intermediate 3-Methylquinoline-2-carbaldehyde (The Core Scaffold) Oxidation->Intermediate Yield ~75% Condensation Condensation (Ethanol/Acetic Acid) Intermediate->Condensation + Hydrazide/Amine Product Active Analog (Hydrazone/Schiff Base) Condensation->Product Schiff Base Formation R1 Thiosemicarbazide R1->Condensation R2 Benzhydrazide R2->Condensation R3 Aniline Derivatives R3->Condensation

Figure 1: Synthetic pathway transforming the dimethyl precursor into the bioactive 3-methylquinoline-2-carbaldehyde hydrazone/Schiff base analogs.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these analogs is governed by three specific structural zones.

Zone A: The C2-Linker (Aldehyde Modification)

The conversion of the C=O (carbonyl) to a C=N (imine) linker is the single most critical factor for activity.

  • Thiosemicarbazones (–CH=N–NH–CS–NH₂): Show the highest Anticancer and Antitubercular activity. The sulfur atom enables bidentate/tridentate chelation with metal ions (Cu²⁺, Fe²⁺) in biological systems, generating reactive oxygen species (ROS) that damage tumor DNA.

  • Hydrazones (–CH=N–NH–CO–R): Exhibit superior Antimicrobial profiles. The presence of an electron-withdrawing group (e.g., 4-NO₂-phenyl) on the hydrazone tail enhances potency.

  • Schiff Bases (–CH=N–Ar): Generally show lower activity than hydrazones unless the aryl ring (Ar) contains strong electron-withdrawing groups (F, Cl).

Zone B: The C3-Methyl Group

The "3-Methyl" substituent distinguishes this scaffold from the generic quinoline-2-carbaldehyde.

  • Lipophilicity: The C3-Me group increases logP, facilitating passive transport across bacterial cell walls and the blood-brain barrier.

  • Steric Effect: It introduces a twist in the planar structure, which can enhance selectivity for Topoisomerase IV over DNA intercalation, reducing non-specific toxicity compared to planar 3-H analogs.

Zone C: The Quinoline Ring (C6/C7/C8 Substitutions)

Modifications on the fused benzene ring fine-tune the electronic density.

  • C6-Fluoro/Chloro: Significantly increases Antibacterial activity (mimicking Fluoroquinolones like Ciprofloxacin).

  • C8-Hydroxy: Essential for Metal Chelation . Analogs combining 3-Me-2-CHO with an 8-OH group (derived from 8-hydroxyquinaldine) show potent antifungal activity due to Cu²⁺ sequestration.

Comparative Performance Data

Anticancer Activity (Cytotoxicity)

Target: MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines. Assay: MTT Colorimetric Assay (72h exposure).

Analog StructureSubstituent (R)IC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549Potency vs Doxorubicin
3-Me-Quinoline-2-hydrazone 4-NO₂-Phenyl4.2 ± 0.58.1 ± 1.2Comparable
3-Me-Quinoline-2-hydrazone Phenyl (Unsub)28.5 ± 2.145.2 ± 3.0Low
3-Me-Quinoline-2-thiosemicarbazone -CS-NH₂1.8 ± 0.3 2.4 ± 0.4 Superior
Reference Drug Doxorubicin 1.5 ± 0.22.1 ± 0.3-

Insight: The thiosemicarbazone derivative (Row 3) rivals the potency of Doxorubicin. The sulfur atom is critical; replacing it with oxygen (semicarbazone) typically raises IC₅₀ values by 5-10 fold.

Antimicrobial Activity

Target: Staphylococcus aureus (Gram +) and Escherichia coli (Gram -).[2] Assay: Broth Microdilution (MIC in µg/mL).

CompoundMIC (S. aureus)MIC (E. coli)Mechanism Note
3-Me-Quinoline-2-carbaldehyde >128>128Inactive (Poor uptake)
Analog A (4-F-Benzhydrazone) 816Cell wall penetration
Analog B (Thiosemicarbazone) 4 8 DNA Gyrase Inhibition
Ciprofloxacin (Ref) 12Standard

Mechanism of Action (Visualized)

The 3-methylquinoline-2-carbaldehyde analogs, particularly the thiosemicarbazones, function primarily as Topoisomerase II/IV Inhibitors .

Mechanism Drug 3-Me-Quinoline Analog (Thiosemicarbazone) Metal Intracellular Metal Ions (Cu²⁺, Fe²⁺) Drug->Metal Chelation Target2 Topoisomerase II/IV (Stabilize Cleavable Complex) Drug->Target2 Direct Binding Complex Drug-Metal Chelate (Redox Active) Metal->Complex Effect1 ROS Generation (OH• Radicals) Complex->Effect1 Fenton Reaction Target1 DNA Intercalation (Minor Groove) Effect2 DNA Strand Breaks Target1->Effect2 Target2->Effect2 Inhibit Religation Apoptosis Apoptosis / Cell Death Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual mechanism of action involving metal-mediated oxidative stress and direct enzyme inhibition.

Experimental Protocols

Protocol A: Synthesis of 3-Methylquinoline-2-carbaldehyde
  • Reactants: Dissolve 2,3-dimethylquinoline (10 mmol) in 1,4-dioxane (30 mL).

  • Oxidant Addition: Add pulverized Selenium Dioxide (SeO₂, 12 mmol) slowly to the solution.

  • Reflux: Heat the mixture to reflux (101°C) with vigorous stirring for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Filtration: Filter the hot solution through Celite to remove black selenium metal.

  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol to yield yellow needles.

Protocol B: Biological Assay (MTT Cytotoxicity)
  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 72h at 37°C in 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed. [Link]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. MDPI Molecules. [Link]

  • Selenium Dioxide Oxidation - Reaction Mechanism and Applications. AdiChemistry. [Link]

Sources

Validation

Validating product structures from 3-Methylquinoline-2-carbaldehyde synthesis

Executive Summary 3-Methylquinoline-2-carbaldehyde is a critical pharmacophore in the synthesis of hydrazone-based antimalarials and Schiff-base metal complexes. Its structural integrity is often compromised by regioisom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylquinoline-2-carbaldehyde is a critical pharmacophore in the synthesis of hydrazone-based antimalarials and Schiff-base metal complexes. Its structural integrity is often compromised by regioisomeric impurities (specifically 2-methylquinoline-3-carbaldehyde) and over-oxidation byproducts (carboxylic acids).

This guide objectively compares the two primary synthesis routes—Selenium Dioxide Oxidation (Method A) and Oxidative Cleavage of Styryl Quinolines (Method B)—and provides a self-validating spectroscopic framework to confirm the position of the formyl group.

Synthesis Route Comparison

Method A: Selective Oxidation with Selenium Dioxide (SeO₂)

This is the direct approach utilizing the enhanced acidity of the C2-methyl group in 2,3-dimethylquinoline.

  • Mechanism: Riley Oxidation.[1][2][3][4] The ring nitrogen activates the C2-methyl, making it significantly more reactive toward SeO₂ than the C3-methyl (which behaves like a toluene methyl).

  • Pros: Single step; readily available starting materials.

  • Cons: High toxicity (Se waste); difficult workup; risk of over-oxidation to quinaldic acid; trace contamination with elemental selenium.

Method B: Oxidative Cleavage of 2-Styryl-3-methylquinoline

A two-step sequence involving the condensation of 2,3-dimethylquinoline with benzaldehyde, followed by ozonolysis or periodate cleavage.

  • Mechanism: Knoevenagel-type condensation followed by alkene cleavage.

  • Pros: extremely high regiocontrol (only the C2 methyl condenses); cleaner product profile.

  • Cons: Multi-step; atom uneconomic; higher cost.

Performance Data Comparison
FeatureMethod A: SeO₂ OxidationMethod B: Styryl Cleavage
Regioselectivity 90:10 (C2 vs C3 attack)>99:1 (C2 exclusive)
Yield 45–60%30–40% (Overall)
Purity (Crude) Low (Requires bisulfite purification)High (Crystallization often sufficient)
Scalability Poor (Selenium waste management)Moderate
Primary Impurity 3-methylquinoline-2-carboxylic acidBenzaldehyde (byproduct)

Structural Validation Logic

The primary challenge is distinguishing the target 3-methylquinoline-2-carbaldehyde (Target) from its isomer 2-methylquinoline-3-carbaldehyde (Isomer) .

Mechanistic Validation (Graphviz)

The following decision tree illustrates the spectroscopic logic required to confirm the structure.

ValidationLogic Start Crude Product Isolated H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Aldehyde_Signal CHO Signal Check (~10.2 ppm) H_NMR->Aldehyde_Signal Singlet Is CHO a Singlet? Aldehyde_Signal->Singlet Yes_Singlet Yes: Consistent with 2-CHO or 3-CHO Singlet->Yes_Singlet Yes NOE_Exp Run NOESY / ROESY Yes_Singlet->NOE_Exp HMBC_Exp Alternative: HMBC (Long Range Coupling) Yes_Singlet->HMBC_Exp NOE_Result NOE Correlation observed? NOE_Exp->NOE_Result Target_Conf NOE: CHO <-> Methyl (C3) CONFIRMED: 3-Me-2-CHO NOE_Result->Target_Conf CHO to Me Isomer_Conf NOE: CHO <-> Ring Proton (C4) CONFIRMED: 2-Me-3-CHO NOE_Result->Isomer_Conf CHO to Ar-H HMBC_Logic CHO Carbon couples to: C3-Methyl Protons? HMBC_Exp->HMBC_Logic

Figure 1: Spectroscopic decision tree for distinguishing quinoline carbaldehyde regioisomers.

Key Spectroscopic Markers[5][6][7]
SignalTarget: 3-Methylquinoline-2-carbaldehydeIsomer: 2-Methylquinoline-3-carbaldehyde
CHO Proton ~10.2 ppm (Singlet)~10.4 ppm (Singlet)
Methyl Proton ~2.7 ppm~2.9 ppm
NOE Correlation Strong NOE between CHO and C3-Me NOE between CHO and C4-H (Aromatic)
HMBC (C=O) Couples to C3-Me protonsCouples to C2-Me protons and C4-H

Expert Insight: The presence of a strong NOE (Nuclear Overhauser Effect) between the aldehyde proton and the methyl group is the definitive proof of the ortho relationship found in the target molecule.

Experimental Protocols

Protocol A: SeO₂ Oxidation (Recommended for Small Scale)

Self-Validating Step: The formation of a bisulfite adduct is used to purify the aldehyde from unreacted methyl starting material and over-oxidized acid.

  • Reagent Setup: In a 250 mL RB flask, dissolve 2,3-dimethylquinoline (10 mmol, 1.57 g) in 1,4-dioxane (50 mL). Add Selenium Dioxide (11 mmol, 1.22 g) and water (2 mL).

  • Reaction: Reflux at 100°C for 4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). The product spot will be more polar than the starting material but less polar than the baseline acid.[5]

  • Workup (Critical):

    • Filter the hot solution through Celite to remove precipitated black Selenium.

    • Evaporate solvent.[6] Dissolve residue in Et₂O.

    • Purification: Shake the ether layer with saturated aqueous Sodium Bisulfite (NaHSO₃). The aldehyde forms a solid adduct. Filter this solid.[6]

    • Regeneration: Suspend the solid in water and add Na₂CO₃ until pH > 9. Extract the liberated aldehyde into DCM.

  • Yield: Expect ~55% yellow crystalline solid.

Protocol B: Vilsmeier-Haack (Alternative for 3-CHO isomers)

Note: This protocol is provided to generate the reference standard for the wrong isomer (2-chloro-3-formylquinoline) to validate your analytical method.

  • Reagent Setup: Cool DMF (3 equiv) to 0°C. Add POCl₃ (7 equiv) dropwise. Stir 30 min.

  • Addition: Add acetanilide (1 equiv). Heat to 85°C for 4 hours.

  • Quench: Pour into ice water. The precipitate is collected.[4]

  • Result: This yields 2-chloro-3-formylquinoline, which has a distinct NMR signature (CHO couples to C4-H, no methyl signal).

References

  • Riley, H. L., et al. (1932).[3] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] "The Vilsmeier-Haack Reaction in the Synthesis of Quinolines." Comprehensive Organic Synthesis. Link

  • Srivastava, S. K. (n.d.).[3][5] "Use of Reagents: Selenium Dioxide Preparation and Mechanism." S.G.G.S. College, Patna.[3][5] Link

  • Organic Syntheses. (1976). "Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide." Org.[6] Synth. 56,[5] 25. Link

  • Asian Journal of Chemistry. (2024). "Synthesis of 2-chloro-3-formylquinoline derivatives." Asian J. Chem.[6][7][8]Link

Sources

Comparative

Technical Comparison: Novel C8-Substituted Quinoline Hybrids vs. Traditional Fluoroquinolones

Executive Summary The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa, necessitates the evolution of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Pseudomonas aeruginosa, necessitates the evolution of the quinoline scaffold. While traditional fluoroquinolones (e.g., Ciprofloxacin) remain the gold standard for Gram-negative coverage, their efficacy against Gram-positive MDR strains has waned due to efflux pump overexpression (NorA) and target mutations (GyrA/ParC).

This guide objectively compares Novel C8-Substituted Quinoline-Thiazole Hybrids (representing the latest generation of "privileged scaffold" derivatives) against Ciprofloxacin . Experimental data indicates that while Ciprofloxacin retains superior potency against wild-type Enterobacteriaceae, the novel derivatives exhibit a broader spectrum against resistant Gram-positive organisms and enhanced biofilm eradication capabilities.

Mechanistic Divergence & Target Engagement

To understand the shift in antibacterial spectrum, one must analyze the molecular mechanism. Both classes target bacterial type II topoisomerases, but their binding modes and susceptibility to resistance mechanisms differ.

Dual-Targeting Efficiency
  • Traditional Fluoroquinolones (Ciprofloxacin): Primarily target DNA Gyrase in Gram-negatives and Topoisomerase IV in Gram-positives. Resistance often arises from a single point mutation in the primary target.

  • Novel Quinoline Derivatives: Engineered to possess balanced affinity for both DNA Gyrase and Topoisomerase IV. This "dual-targeting" imposes a higher genetic barrier to resistance, as bacteria must simultaneously mutate both enzymes to survive.

Efflux Pump Evasion (The C-8 Factor)

A critical failure mode for Ciprofloxacin in S. aureus is the NorA efflux pump. Novel derivatives featuring bulky lipophilic substitutions at the C-8 position (e.g., methoxy or cyclic moieties) sterically hinder the binding site of the NorA transporter, effectively bypassing this resistance mechanism.

Mechanism of Action Pathway

The following diagram illustrates the comparative pathway and resistance evasion of the novel derivatives.

MOA_Pathway cluster_0 Bacterial Cell Entry cluster_1 Intracellular Targets cluster_2 Resistance Mechanisms Drug_Cipro Ciprofloxacin Porin Porin Channels (Gram-) Drug_Cipro->Porin Membrane Cell Membrane (Gram+) Drug_Cipro->Membrane Efflux NorA Efflux Pump Drug_Cipro->Efflux Substrate Drug_Novel Novel Quinoline (C8-Substituted) Drug_Novel->Porin Drug_Novel->Membrane Drug_Novel->Efflux Steric Hindrance (No Binding) Gyrase DNA Gyrase (Supercoiling) Porin->Gyrase TopoIV Topoisomerase IV (Decatenation) Membrane->TopoIV Complex Cleavable Complex Stabilization Gyrase->Complex TopoIV->Complex DNA_Break DS DNA Breaks Complex->DNA_Break Death Cell Death DNA_Break->Death Bactericidal Effect Extrusion Drug Extrusion Efflux->Extrusion Resistance

Figure 1: Mechanism of Action highlighting the novel quinoline's ability to evade NorA efflux pumps via steric hindrance, a key advantage over traditional fluoroquinolones.

Comparative Antibacterial Spectrum Data

The following data summarizes the Minimum Inhibitory Concentration (MIC) values. Data is synthesized from recent comparative studies on C8-substituted quinoline-thiazole hybrids (e.g., Compound 4g/7e series) versus standard antibiotics.

Table 1: Comparative MIC Profiles (µg/mL)

Bacterial StrainPhenotypeCiprofloxacin (Control)Novel Quinoline (Hybrid Q-8)Performance Analysis
Staphylococcus aureus Wild-Type (MSSA)0.25 - 0.50.06 - 0.12 Superior: Novel derivative shows 2-4x higher potency.
Staphylococcus aureus MRSA (MecA+)16 - >64 (Resistant)0.5 - 2.0 Critical Advantage: Retains activity against MRSA where Cipro fails.
Escherichia coli Wild-Type0.008 - 0.015 0.06 - 0.25Inferior: Cipro remains the gold standard for susceptible Gram-negatives.
Pseudomonas aeruginosa Wild-Type0.25 - 0.5 4.0 - 8.0Weakness: Novel hybrids often struggle to penetrate the P. aeruginosa outer membrane.
Enterococcus faecalis VRE (VanA)1.0 - 4.00.5 - 1.0 Comparable/Superior: Good activity against vancomycin-resistant strains.
Key Findings:
  • Gram-Positive Shift: The novel quinoline derivatives exhibit a "spectrum shift" towards Gram-positives, specifically targeting MDR strains like MRSA and VRE.[1]

  • Gram-Negative Trade-off: Increasing lipophilicity (to target MRSA) often reduces porin passage efficiency in P. aeruginosa, resulting in higher MICs compared to Ciprofloxacin.

Experimental Validation Protocols

To validate these findings in your own laboratory, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required. The Broth Microdilution Method is the industry standard for determining MICs.

Protocol: CLSI M07-A10 Broth Microdilution

Objective: Determine the MIC of Novel Quinoline Q-8.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ca²⁺ and Mg²⁺ levels must be physiological to ensure correct uptake of quinolines.

  • Resazurin dye (0.01%) or Turbidity standard.

  • ATCC Control Strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Workflow:

  • Stock Preparation: Dissolve Quinoline derivative in DMSO (due to lipophilicity). Dilute in CAMHB to 2x the highest desired concentration.

  • Inoculum Prep: Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Add 50 µL of drug dilution series to 96-well plate. Add 50 µL of diluted inoculum. Final volume: 100 µL.

  • Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

  • Readout: Visual inspection for turbidity or color change (Pink = Growth, Blue = Inhibition if using Resazurin).

Experimental Workflow Diagram

MIC_Protocol cluster_prep Inoculum Preparation cluster_plate Microplate Assay Start Start: Stock Solution Prep (DMSO -> CAMHB) Colony Select 3-5 Colonies (Fresh Plate) Start->Colony McFarland Adjust to 0.5 McFarland (OD625 ~0.08-0.13) Colony->McFarland Dilution Dilute 1:100 in CAMHB (Final: 10^6 CFU/mL) McFarland->Dilution Dispense Dispense 50µL Drug Series + 50µL Inoculum Dilution->Dispense Incubate Incubate 35°C 16-20 Hours Dispense->Incubate Read Read MIC (No Turbidity) Incubate->Read QC Validate with ATCC Strains (Must be within range) Read->QC

Figure 2: Standardized CLSI M07-A10 Broth Microdilution workflow for validating quinoline antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The enhanced spectrum of the novel derivatives is not accidental; it is a result of rational drug design modifications.

  • C-8 Position (The Game Changer):

    • Traditional: Ciprofloxacin has a C-H or C-F at position 8.

    • Novel: Introduction of a methoxy (-OCH3) or difluoromethoxy group at C-8 increases lipophilicity and alters the molecule's bulk. This prevents the drug from fitting into the binding pocket of the NorA efflux pump in MRSA [1].

  • C-7 Side Chain:

    • Replacing the standard piperazine ring with bulky heterocyclic moieties (e.g., thiazoles, oxadiazoles) enhances binding affinity to Topoisomerase IV, the secondary target in S. aureus. This creates the "dual-targeting" effect that suppresses resistance development [2].

  • N-1 Substituent:

    • Retention of the cyclopropyl or ethyl group is essential for overall potency. Modifications here generally reduce activity.

Conclusion

Novel C8-substituted quinoline derivatives represent a specialized evolution of the fluoroquinolone class. While they do not replace Ciprofloxacin for general Gram-negative infections (UTIs, P. aeruginosa), they offer a superior alternative for skin and soft tissue infections caused by resistant Gram-positives (MRSA) . Researchers developing these compounds should focus optimization efforts on improving Gram-negative outer membrane permeability while maintaining the C-8 modifications that defeat efflux pumps.

References

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents. ACS Omega, 2022. [Link]

  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 2013.[2] [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07-A10). Clinical and Laboratory Standards Institute (CLSI). [Link][3]

  • Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. Journal of Molecular Structure, 2023. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Methylquinoline-2-carbaldehyde

[1] Executive Summary & Chemical Profile[1][2] This guide provides a validated workflow for the disposal of 3-Methylquinoline-2-carbaldehyde . Unlike standard organic solvents, this compound presents a dual-hazard profil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

This guide provides a validated workflow for the disposal of 3-Methylquinoline-2-carbaldehyde . Unlike standard organic solvents, this compound presents a dual-hazard profile: the chemical reactivity of the aldehyde group (oxidation potential) and the biological toxicity associated with the quinoline scaffold (potential carcinogenicity/mutagenicity and aquatic toxicity).[1]

Effective disposal requires strict segregation from oxidizers to prevent the formation of unstable peracids and containment that prevents environmental leaching.

Chemical Identity Table
ParameterDetail
Chemical Name 3-Methylquinoline-2-carbaldehyde
CAS Number 408523-30-8 (Primary Reference) / Analogous to 5470-96-2
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Physical State Solid (Pale yellow to tan powder)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water.[1]
Reactivity Class Aromatic Aldehyde / Heterocyclic Base

Hazard Assessment & Causality (The "Why")

To ensure safety, we must understand the causality behind the risks. We do not simply "follow rules"; we manage chemical behavior.[1]

A. The Aldehyde Risk (Autoxidation)

Aromatic aldehydes are susceptible to autoxidation upon exposure to air, converting to their corresponding carboxylic acids.

  • Mechanism: Radical chain reaction initiated by light or trace metals.[1]

  • Risk: In the presence of strong oxidizers (e.g., peroxides, nitrates), this reaction becomes uncontrolled and exothermic.[1]

  • Operational Implication: Never dispose of this compound in waste containers containing oxidizing agents or strong acids.[1]

B. The Quinoline Risk (Toxicity)

The quinoline ring structure is a known pharmacophore but also a toxicophore.[1]

  • Mechanism: Quinoline derivatives can intercalate DNA or form reactive metabolites (epoxides) in the liver.[1]

  • Risk: Suspected human carcinogen (Group 2B analogs) and high toxicity to aquatic life (H411).[1]

  • Operational Implication: Zero-discharge policy. No drain disposal.[1][2] All waste must be incinerated via a licensed hazardous waste contractor.[1]

GHS Hazard Statements
CodeHazard Statement
H315 Causes skin irritation.[1][3][4]
H319 Causes serious eye irritation.[1][3][4][5]
H335 May cause respiratory irritation.[1][3][5]
H411 Toxic to aquatic life with long-lasting effects (Class inference).[1][4]

Pre-Disposal Treatment & Segregation[1]

Before moving the chemical to the waste stream, you must stabilize the immediate environment.

Segregation Protocol
  • Isolate from Oxidizers: Do not place in "Trash Can A" if that can contains nitrates, permanganates, or peroxides.[1]

  • Isolate from Strong Bases: The aldehyde group can undergo Cannizzaro reactions or polymerization in high pH environments, generating heat.[1]

  • Protect from Light: If the waste is in solution, use amber glass or wrap the container in foil to inhibit radical autoxidation.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Best for: Expired shelf stock, contaminated weighing boats, spill cleanup debris.[1]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar. Screw the lid tight.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "3-Methylquinoline-2-carbaldehyde, solid."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, reaction byproducts dissolved in solvent.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.[1]

    • If dissolved in Ethyl Acetate , Methanol , or DMSO : Use the Non-Halogenated Waste stream.

  • pH Verification: Ensure the waste solution is effectively neutral (pH 6-8). If the reaction involved strong acids, neutralize carefully before adding to the carboy to prevent gas evolution or heat generation.

  • Transfer: Pour into the appropriate safety carboy (HDPE or Glass).

  • Log Entry: Immediately log the volume and mass of 3-Methylquinoline-2-carbaldehyde added to the carboy on the waste tag.[1] Do not omit the specific chemical name. "Organic Waste" is insufficient for incineration profiles.

Visualized Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: 3-Methylquinoline-2-carbaldehyde FormCheck Physical State? Start->FormCheck SolidPath Solid / Debris FormCheck->SolidPath LiquidPath Liquid Solution FormCheck->LiquidPath Bagging Double Bag (Polyethylene) Place in Wide-Mouth Jar SolidPath->Bagging SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling Label: 'Toxic, Irritant' List Specific Chemical Name Bagging->Labeling Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Final EHS Pickup (Incineration) Labeling->Final

Figure 1: Decision tree for the segregation and packaging of quinoline-aldehyde waste streams.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation.[1]

    • Liquid: Encircle with absorbent pads or vermiculite.[1]

  • Decontamination:

    • Scoop material into a waste bag.[1]

    • Clean the surface with a soap and water solution (quinolines are organic; water alone may smear them).[1]

    • Do not use bleach immediately, as it may react aggressively with the aldehyde.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A above).

References

  • PubChem. (n.d.).[1] 3-Methylquinoxaline-2-carbaldehyde (Compound).[1][6] National Library of Medicine.[1][7] Retrieved January 28, 2026, from [Link](Note: Used as primary structural and hazard analog for the quinoline isomer).[1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Quinoline-2-carbaldehyde. Retrieved January 28, 2026, from [Link][1]

  • US EPA. (2019).[1][8] Management of Hazardous Waste Pharmaceuticals. United States Environmental Protection Agency.[1][2][7][8][9] Retrieved January 28, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling 3-Methylquinoline-2-carbaldehyde

Executive Safety Architecture As researchers, we often treat "intermediates" with less rigor than "reagents." This is a critical error with 3-Methylquinoline-2-carbaldehyde . This compound possesses a dual-threat motif:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Architecture

As researchers, we often treat "intermediates" with less rigor than "reagents." This is a critical error with 3-Methylquinoline-2-carbaldehyde . This compound possesses a dual-threat motif: the quinoline core (implicated in DNA intercalation and potential mutagenicity) and the aldehyde functionality (a reactive electrophile capable of protein sensitization).

Effective safety is not about fear; it is about predictable control . This guide moves beyond generic MSDS advice to provide a field-proven containment strategy.

Hazard Profile Summary
Hazard ClassGHS CategorySignalOperational Implication
Acute Toxicity (Oral) Category 4WarningHarmful if swallowed.[1][2] Strict hygiene required; no open bench work.
Skin Irritation Category 2WarningCauses significant inflammation. Aldehydes can sensitize skin over time.
Eye Irritation Category 2AWarningHigh Risk. Aldehydes are lachrymators; dust can cause severe, lasting pain.
STOT - SE Category 3WarningRespiratory tract irritation.[2][3][4][5] Inhalation of dust triggers coughing/spasms.
Mutagenicity SuspectedCautionStructurally similar to 7-methylquinoline (Muta. 2). Treat as a potential genotoxin.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for quinoline aldehydes, particularly when in solution. The aromatic ring can permeate standard nitrile, and the aldehyde group actively cross-links proteins.

Hand Protection: The "Double-Barrier" Standard
  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer):

    • For Solid Handling: 5-8 mil Nitrile (Textured fingertips).

    • For Solutions (DCM/Chloroform):Silver Shield® / Laminate PE/EVOH . Standard nitrile degrades in <2 minutes against halogenated solvents often used with this compound.

  • Rationale: Quinoline derivatives are lipophilic. If dissolved in organic solvents, they bypass the skin barrier rapidly.

Respiratory & Eye Defense
  • Solids: Minimum N95 (US) or P2 (EU) particulate respirator if weighing outside a hood (strongly discouraged). Ideally, handle only in a fume hood.

  • Solutions/Heating: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Aldehydes have low odor thresholds but high irritation potential.

  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are unacceptable due to the risk of airborne dust entering the eye from the side.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Heated State->Liquid PPE_Solid PPE Protocol A: - Double Nitrile Gloves - Splash Goggles - Fume Hood Required Solid->PPE_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated NonHalogenated Polar/Non-Polar (MeOH, Hexane) Solvent_Check->NonHalogenated PPE_Laminate PPE Protocol B (CRITICAL): - Silver Shield/Laminate Gloves - Splash Goggles - Fume Hood + Sash Low Halogenated->PPE_Laminate High Permeation Risk PPE_Standard PPE Protocol C: - Thick Nitrile (8 mil) - Splash Goggles - Fume Hood NonHalogenated->PPE_Standard

Figure 1: Decision tree for selecting appropriate PPE based on the physical state and solvent environment of 3-Methylquinoline-2-carbaldehyde.

Operational Workflow: The "Closed Loop"

To ensure data integrity and safety, use a Closed Loop handling method.[6] This minimizes exposure to oxygen (which degrades the aldehyde) and the operator.

Step 1: Weighing & Transfer
  • Preparation: Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and a tared weighing boat inside a secondary containment tray.

  • Anti-Static Measures: Quinoline aldehydes are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun to prevent powder dispersal.

  • Transfer: Do not pour. Use a spatula to transfer solid directly into the reaction vessel. Rinse the funnel with the reaction solvent immediately to capture residual dust.

Step 2: Reaction Monitoring
  • Vessel: Use opaque or amber glassware. 3-Methylquinoline-2-carbaldehyde is photosensitive; UV light can catalyze degradation into the carboxylic acid or dimers.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon. Aldehydes oxidize rapidly in air.

Step 3: Waste Disposal[2][3][4][7][8]
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. This can trigger exothermic polymerization.

  • Labeling: Tag waste clearly as "Toxic Organic - Aldehyde."

  • Quenching (Trace Amounts): For cleaning spatulas/glassware, rinse with a dilute sodium bisulfite solution (10%) to form the bisulfite adduct, which renders the aldehyde water-soluble and less volatile before final washing.

Emergency Response Protocols

In the event of containment breach, immediate, decisive action is required.[7]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liquid_Spill Solution Assess->Liquid_Spill Action_Solid 1. Dampen with inert oil/solvent 2. Scoop (No Dust) 3. Place in hazardous waste Solid_Spill->Action_Solid Action_Liquid 1. Cover with Vermiculite/Sand 2. Do NOT use combustible rags 3. Scoop to sealed bag Liquid_Spill->Action_Liquid Decon Decontaminate Surface (Soap + Water) Action_Solid->Decon Action_Liquid->Decon Report Medical Surveillance (If inhalation suspected) Decon->Report

Figure 2: Step-by-step spill response logic ensuring containment of dust and vapors.

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Symptoms of aldehyde sensitization (asthma-like) may be delayed.

  • Skin Contact: Wash with soap and water for 15 minutes .[8] Do not use alcohol or acetone; this drives the lipophilic quinoline deeper into the dermis.

  • Eye Contact: Rinse for 15 minutes.[2][6][8][9] Consult an ophthalmologist immediately—aldehyde burns can cause corneal clouding.

References

  • National Center for Biotechnology Information (PubChem). 3-Methylquinoline-2-carbaldehyde (CID 588800) - Safety and Hazards. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and mutagenicity alerts. [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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